molecular formula C107H173N37O26S B549398 Catestatin CAS No. 142211-96-9

Catestatin

货号: B549398
CAS 编号: 142211-96-9
分子量: 2425.8 g/mol
InChI 键: HCEYIDADOJWYIM-DIWOTYQXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Catestatin is a multifunctional, 21-amino acid neuroendocrine peptide derived from the proteolytic cleavage of Chromogranin A (CgA) . Initially characterized as a potent inhibitor of catecholamine secretion, it functions as a noncompetitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), positioning it as a key autocrine regulator of neuroendocrine secretion . Its research value extends far beyond this, as this compound is now recognized as a pleiotropic peptide with significant implications for cardiovascular, metabolic, and immunology research. In cardiovascular studies, this compound demonstrates potent cardioprotective effects. Research shows it can attenuate ischemia/reperfusion injury in the heart and brain, reducing infarct size and improving functional recovery . These protective effects are linked to its ability to suppress endoplasmic reticulum stress-induced apoptosis and activate pro-survival pathways like ERK1/2 and PI3K/Akt . Furthermore, this compound influences blood pressure regulation, alleviates pulmonary arterial remodeling in models of pulmonary hypertension, and exerts negative inotropic and lusitropic effects on the heart, often mediated by stimulating endothelial nitric oxide (NO) synthesis . For metabolic research, this compound has been shown to improve insulin sensitivity and promote lipid flux, making it a compound of interest for studying metabolic syndrome . In the field of immunology, this compound exhibits direct antimicrobial activities and contributes to immune system regulation . It can penetrate various immune cells, such as dendritic cells and macrophages, and modulates the release of cytokines, highlighting its role in inflammatory processes . Recent investigations also focus on engineered this compound-derived peptides, such as its D-isomer and dimeric forms, which show enhanced stability and potency against antibiotic-resistant bacteria, offering a novel strategy to combat superbugs .

属性

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C107H173N37O26S/c1-57(2)45-72(95(162)137-70(35-36-81(109)148)93(160)141-77(102(169)170)47-59(5)6)130-84(151)53-127-101(168)80-30-20-43-144(80)85(152)54-128-89(156)67(27-17-40-122-105(114)115)134-97(164)75(48-61-21-11-9-12-22-61)132-83(150)52-126-90(157)74(50-63-31-33-64(147)34-32-63)131-82(149)51-125-88(155)66(26-16-39-121-104(112)113)133-86(153)60(7)129-91(158)68(28-18-41-123-106(116)117)136-98(165)76(49-62-23-13-10-14-24-62)140-100(167)79(56-146)143-96(163)73(46-58(3)4)139-92(159)69(29-19-42-124-107(118)119)135-94(161)71(37-44-171-8)138-99(166)78(55-145)142-87(154)65(108)25-15-38-120-103(110)111/h9-14,21-24,31-34,57-60,65-80,145-147H,15-20,25-30,35-56,108H2,1-8H3,(H2,109,148)(H,125,155)(H,126,157)(H,127,168)(H,128,156)(H,129,158)(H,130,151)(H,131,149)(H,132,150)(H,133,153)(H,134,164)(H,135,161)(H,136,165)(H,137,162)(H,138,166)(H,139,159)(H,140,167)(H,141,160)(H,142,154)(H,143,163)(H,169,170)(H4,110,111,120)(H4,112,113,121)(H4,114,115,122)(H4,116,117,123)(H4,118,119,124)/t60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEYIDADOJWYIM-DIWOTYQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C107H173N37O26S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2425.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Catestatin: A Technical Guide to its Discovery, Mechanism, and Neuroendocrinological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of catestatin (CST), a pivotal peptide in neuroendocrinology. We will explore its historical context, the seminal experiments leading to its discovery, its detailed mechanism of action as a nicotinic antagonist, and its broader physiological roles. This document adheres to strict data presentation and visualization standards to facilitate understanding and further research.

Historical Context and Discovery

The story of this compound begins with its precursor, Chromogranin A (CgA), an acidic protein first identified in the 1960s as a major component of the soluble protein mixture co-stored and co-released with catecholamines from chromaffin granules in the adrenal medulla.[1][2][3] For years, CgA was primarily considered a passive pro-hormone, involved in the packaging and stabilization of catecholamines within secretory vesicles.[3]

A paradigm shift occurred in 1988 when Simon et al. reported that proteolytic products derived from CgA could inhibit catecholamine secretion from cultured bovine chromaffin cells, suggesting an active regulatory role for CgA fragments.[1][2] However, the precise identity of the active peptide remained unknown for nearly a decade.

The definitive discovery was published in 1997 by Mahata and colleagues.[1][2] Their systematic approach pinpointed the exact catecholamine-release inhibitory domain within CgA. This discovery established this compound as a key player in the autocrine negative feedback regulation of the sympathoadrenal system.

The Discovery Workflow

The identification of this compound was a landmark achievement in neuroendocrinology. The logical workflow, from the precursor protein to the functional peptide, is outlined below.

Discovery_Workflow cluster_0 Precursor Identification cluster_1 Systematic Screening (1997) cluster_2 Identification & Validation CgA Chromogranin A (CgA) Co-released with Catecholamines Hypothesis Hypothesis (1988): CgA fragments inhibit catecholamine release CgA->Hypothesis Observation Synthesis Synthesize 15 overlapping peptides spanning bovine CgA Hypothesis->Synthesis Elucidation Assay Test peptides for inhibition of nicotine-induced catecholamine secretion Synthesis->Assay Identification One peptide identified: bovine CgA344-364 Assay->Identification Result Naming Named 'this compound' for Catecholamine-Inhibiting Function Identification->Naming

Caption: Workflow of the discovery of this compound.

Mechanism of Action: Nicotinic Cholinergic Antagonism

This compound's primary mechanism is the potent and specific inhibition of catecholamine secretion stimulated by nicotinic cholinergic agonists.[1][4] It functions as a non-competitive antagonist of the neuronal nicotinic acetylcholine (B1216132) receptor (nAChR).[1][5] This non-competitive nature means that even at high concentrations of the agonist (e.g., nicotine (B1678760) or acetylcholine), the inhibitory effect of this compound cannot be overcome.[1][5]

The antagonism occurs at the initial steps of the signal transduction cascade:

  • Binding: this compound binds to the nAChR, with high-affinity sites identified on the β subunit near the membrane surface.[2]

  • Ion Channel Blockade: This binding blocks the influx of sodium (Na+) and calcium (Ca2+) ions through the receptor's channel.[1][2][4]

  • Inhibition of Depolarization: By preventing cation influx, this compound inhibits the depolarization of the chromaffin cell membrane.[2]

  • Suppression of Exocytosis: The lack of depolarization prevents the opening of voltage-gated calcium channels, thereby blocking the final Ca2+ influx required to trigger the exocytosis of catecholamine-containing vesicles.[1][2]

This mechanism is highly specific. This compound does not inhibit catecholamine secretion induced by secretagogues that bypass the nAChR, such as direct membrane depolarization with high potassium chloride (KCl) concentrations or the use of Ca2+ ionophores.[1]

Signaling Pathway of Catecholamine Release Inhibition

The following diagram illustrates the molecular cascade of nicotinic stimulation and the point of this compound's intervention.

Signaling_Pathway cluster_cell Chromaffin Cell nAChR Neuronal Nicotinic Acetylcholine Receptor (nAChR) VGCC Voltage-Gated Ca2+ Channel nAChR->VGCC  Membrane  Depolarization Vesicle Secretory Vesicle (Catecholamines + CgA) VGCC->Vesicle  Ca2+ Influx  (triggers) Exocytosis Catecholamine Release Vesicle->Exocytosis Fuses with membrane CST This compound (CST) Exocytosis->CST Autocrine Feedback ACh Acetylcholine (ACh) (from Splanchnic Nerve) ACh->nAChR Binds & Activates CST->nAChR Binds & Inhibits (Non-competitively)

Caption: this compound's non-competitive inhibition of the nAChR pathway.

Quantitative Data: Potency of this compound and its Variants

The inhibitory potency of this compound is typically measured by its half-maximal inhibitory concentration (IC₅₀). Studies on PC12 cells, a rat pheochromocytoma cell line, established the initial potency. Furthermore, the discovery of naturally occurring human variants of this compound revealed differential potencies, providing a genetic basis for variations in autonomic function.

Peptide VariantSpecies/OriginIC₅₀ (Nicotine-Induced Secretion)Reference
Wild-Type Bovine (bCgA₃₄₄₋₃₆₄)~0.2 - 0.3 µM[1][5]
Wild-Type Human (hCgA₃₅₂₋₃₇₂)0.82 ± 0.02 µM[1]
Pro370Leu (P370L) Human Variant0.37 ± 0.03 µM[1]
Gly364Ser (G364S) Human Variant3.65 ± 0.11 µM[1]
Arg374Gln (R374Q) Human Variant> G364S (Least Potent)[6]
Wild-Type Human~0.28 µM (for inhibition of desensitization)[1]

Table 1: Comparative inhibitory concentrations (IC₅₀) of this compound variants on catecholamine secretion.

The rank order of potency for human variants in inhibiting nicotinic processes is: Pro370Leu > Wild-Type > Gly364Ser > Arg374Gln .[6] This differential potency has significant implications for individual variations in blood pressure regulation and stress responses.[5]

Key Experimental Protocols

The function of this compound was elucidated through a series of robust in vitro and ex vivo experiments.

Catecholamine Secretion Assay from PC12 Cells

This foundational in vitro protocol was used for the initial discovery and subsequent potency testing of this compound and its variants.

  • Cell Culture: Rat pheochromocytoma (PC12) cells are cultured under standard conditions.

  • Radiolabeling: Cells are incubated with L-[³H]norepinephrine, which is taken up and stored in secretory vesicles alongside endogenous catecholamines.

  • Washing: Excess unincorporated radiolabel is washed away.

  • Pre-incubation: Cells are pre-incubated in a buffer, with or without varying concentrations of the this compound peptide being tested.

  • Stimulation: Secretion is triggered by adding a nicotinic agonist (e.g., 60 µM nicotine) for a short period (e.g., 10-15 minutes).

  • Collection: The supernatant containing the released [³H]norepinephrine is collected.

  • Quantification: The amount of radioactivity in the supernatant is measured using liquid scintillation counting and expressed as a percentage of the total radioactivity in the cells.

  • Data Analysis: Dose-response curves are generated to calculate the IC₅₀ of the peptide.

Ex Vivo Superfusion of Rat Adrenal Gland

This method confirmed this compound's activity in a more physiologically intact system.

  • Preparation: The adrenal gland is surgically removed from a rat with the splanchnic nerve supply intact.

  • Superfusion: The gland is placed in a chamber and continuously perfused (superfused) with a physiological buffer.

  • Stimulation: Catecholamine release is induced either by electrical stimulation of the splanchnic nerve (e.g., 10 Hz for 30 seconds) or by adding nicotinic agonists (acetylcholine or nicotine) to the superfusion buffer.[1]

  • Treatment: this compound is added to the superfusion buffer before and during the stimulation period.

  • Fraction Collection: The outflowing buffer (perfusate) is collected in timed fractions.

  • Analysis: Catecholamine levels in the collected fractions are measured, typically by HPLC, to determine the extent of inhibition by this compound.[1]

Broader Physiological Context and Pleiotropic Effects

While discovered as a catecholamine inhibitor, the role of this compound extends throughout neuroendocrine and cardiovascular physiology.

  • Cardiovascular Regulation: this compound exerts hypotensive effects.[5] This is demonstrated by the fact that CgA knockout mice, which cannot produce endogenous this compound, develop severe hypertension that can be "rescued" by the administration of exogenous this compound.[1][4] Its blood pressure-lowering effects are mediated by inhibiting catecholamine release, stimulating the release of the vasodilator histamine (B1213489) from mast cells, and modulating autonomic activity in the brainstem.[5][7]

  • Direct Cardiac Effects: this compound directly acts on the heart, inhibiting inotropic (contractility) and lusitropic (relaxation) properties.[1][4] It can exert cardiosuppressive effects through a β₂-adrenoceptor-Gi/o protein-NO-cGMP signaling pathway.[1]

  • Metabolic and Immune Roles: More recent research has uncovered roles for this compound in metabolic homeostasis, inflammation, and innate immunity.[2][3] It has been shown to enhance insulin (B600854) sensitivity, act as an antimicrobial peptide, and modulate macrophage differentiation.[3][8]

Pleiotropic Signaling Mechanisms of this compound

Beyond nAChR blockade, this compound interacts with other cellular systems, highlighting its versatility as a signaling molecule.

Pleiotropic_Effects cluster_neuro Neuroendocrine Cell cluster_mast Mast Cell cluster_cardiac Cardiomyocyte CST This compound nAChR nAChR CST->nAChR Antagonizes G_Protein G-Proteins (Gi) CST->G_Protein Activates B2AR β2-Adrenoceptor (β2-AR) CST->B2AR Modulates Inhibit_CA Inhibit Catecholamine Release nAChR->Inhibit_CA Histamine Stimulate Histamine Release (Vasodilation) G_Protein->Histamine Cardio Negative Inotropy & Lusitropy (NO-cGMP) B2AR->Cardio

Caption: Overview of this compound's diverse signaling targets.

Conclusion

The discovery of this compound transformed Chromogranin A from a mere storage protein into a critical pro-hormone. Originating as a feedback inhibitor of the sympathoadrenal axis, this compound is now recognized as a pleiotropic peptide with significant roles in cardiovascular, metabolic, and immune regulation. Its mechanism as a non-competitive nAChR antagonist is well-defined, and the identification of human variants with differing potencies opens new avenues for personalized medicine in hypertension and autonomic disorders. The ongoing exploration of its diverse signaling pathways positions this compound as a promising therapeutic target for a range of human diseases.

References

The Physiological Role of Catestatin in the Cardiovascular System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catestatin (CST), a 21-amino acid peptide derived from the proteolytic cleavage of Chromogranin A (CgA), has emerged as a critical endogenous regulator of cardiovascular homeostasis. This technical guide provides an in-depth exploration of the multifaceted physiological roles of this compound within the cardiovascular system. It details its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate its effects. Furthermore, this guide presents the intricate signaling pathways modulated by this compound through detailed diagrams, offering a comprehensive resource for researchers and professionals in cardiovascular drug development.

Introduction: this compound as a Pleiotropic Cardiovascular Peptide

This compound is a cationic and hydrophobic peptide that acts as a non-competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), thereby inhibiting catecholamine release from chromaffin cells and adrenergic neurons.[1][2][3] This primary function positions this compound as a physiological "brake" on the sympathoadrenal system.[3][4][5] Beyond this canonical role, this compound exerts a wide array of effects on the cardiovascular system, including direct modulation of cardiac contractility, regulation of vascular tone, and cardioprotection against ischemia-reperfusion injury.[4][6][7] Clinical studies have linked diminished plasma this compound levels to an increased risk of hypertension, suggesting its potential as both a biomarker and a therapeutic target.[8][9]

Mechanisms of Action and Physiological Effects

This compound's influence on the cardiovascular system is mediated through several distinct mechanisms:

  • Inhibition of Catecholamine Release: By binding to nAChRs, this compound blocks acetylcholine-induced depolarization of chromaffin cells, leading to a reduction in calcium influx and subsequent inhibition of catecholamine (epinephrine and norepinephrine) secretion.[10][11] This anti-adrenergic effect is central to its blood pressure-lowering properties.[2][12]

  • Stimulation of Histamine (B1213489) Release: this compound can induce histamine release from mast cells in a receptor-independent manner, likely through activation of heterotrimeric G-proteins.[1][3][13] The released histamine contributes to vasodilation and a transient positive inotropic effect on the heart.[14]

  • Modulation of Nitric Oxide (NO) Synthesis: this compound stimulates the production of nitric oxide (NO) in both endothelial cells and cardiomyocytes.[15][16] This effect is mediated by multiple signaling pathways, including the PI3K-Akt-eNOS and ERK-eNOS pathways, leading to vasodilation and negative inotropic effects.[17][18]

  • Direct Myocardial Effects: this compound exerts direct effects on the myocardium, including negative inotropy (reduced contractility) and lusitropy (improved relaxation).[19] It also exhibits cardioprotective properties against ischemia-reperfusion injury by activating pro-survival signaling cascades.[7][20][21]

Quantitative Data on this compound's Cardiovascular Effects

The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound on various cardiovascular parameters.

Table 1: Effect of this compound on Blood Pressure in Hypertensive Rat Models

Experimental ModelTreatmentDoseChange in Systolic Blood Pressure (SBP)Change in Diastolic Blood Pressure (DBP)Citation(s)
DOCA-salt induced hypertensive ratsThis compound (WT)-↓ from ~211 mmHg to ~116 mmHg↓ from ~140 mmHg to ~92 mmHg[2][12]
DOCA-salt induced hypertensive ratsThis compound (Gly364Ser variant)-↓ from ~211 mmHg to ~176 mmHg↓ from ~140 mmHg to ~122 mmHg[2][12]

Table 2: Effect of this compound on Cardiac Function in Langendorff-Perfused Rat Hearts

ParameterTreatmentConcentrationPercentage ChangeCitation(s)
Left Ventricular Pressure (LVP)This compound (WT)110 nM↓ 28.39%[19]
+ (LVdP/dt)maxThis compound (WT)110 nM↓ 36.44%[19]
- (LVdP/dt)maxThis compound (WT)110 nM↓ 32.89%[19]
Heart Rate (HR)This compound (WT)165 nM↑ 8.82%[19]
Coronary Pressure (CP)This compound (WT)200 nM↑ 37.7%[19]

Table 3: Rescue of Hypertensive Phenotype in Chromogranin A Knockout (Chga-/-) Mice

Experimental ModelTreatmentDoseEffect on Systolic Blood Pressure (SBP)Citation(s)
Chga-/- miceThis compound20 nmol/25 g body weight (i.p.)Substantial reduction towards wild-type levels[8][22]

Table 4: Effect of this compound on Ischemia-Reperfusion Injury in Isolated Rat Hearts

ParameterTreatment GroupValueCitation(s)
Infarct Size (% of risk area)Ischemia/Reperfusion (I/R) only61 ± 6%[7][20]
Infarct Size (% of risk area)CST-Post-conditioning (75 nM)36 ± 3%[7][20]
Developed LVP Recovery (% of baseline)I/R only34 ± 10%[7][20]
Developed LVP Recovery (% of baseline)CST-Post-conditioning (75 nM)63 ± 23%[7][20]
Cardiomyocyte Viability (% increase)Simulated I/R + this compound (5 nM)~65%[7][20]

Key Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the major signaling pathways modulated by this compound in the cardiovascular system.

Catestatin_Signaling_Pathways cluster_inhibition Inhibition of Catecholamine Release cluster_histamine Stimulation of Histamine Release cluster_no_synthesis Modulation of Nitric Oxide (NO) Synthesis CST1 This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) CST1->nAChR inhibits Depolarization Membrane Depolarization nAChR->Depolarization activates Ca_influx Ca2+ Influx Depolarization->Ca_influx triggers Catecholamine_Release Catecholamine Release Ca_influx->Catecholamine_Release stimulates CST2 This compound Mast_Cell Mast Cell CST2->Mast_Cell G_Protein G-Protein Mast_Cell->G_Protein activates Histamine_Release Histamine Release G_Protein->Histamine_Release stimulates Vasodilation Vasodilation Histamine_Release->Vasodilation causes CST3 This compound Endothelial_Cell Endothelial Cell CST3->Endothelial_Cell PI3K PI3K Endothelial_Cell->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates (activates) NO_Production NO Production eNOS->NO_Production catalyzes Vasodilation2 Vasodilation NO_Production->Vasodilation2 causes

Caption: Overview of key this compound signaling pathways.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Langendorff-Perfused Heart Preparation

This ex vivo model is used to assess the direct effects of substances on cardiac function, independent of systemic neural and hormonal influences.

  • Animal Model: Adult male Wistar rats (250-300g) are typically used.

  • Anesthesia and Heparinization: Rats are anesthetized (e.g., with sodium pentobarbital) and heparinized to prevent blood clotting.

  • Heart Isolation: The heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.

  • Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 70 mmHg) and temperature (37°C).

  • Data Acquisition: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure. Parameters such as left ventricular developed pressure (LVDP), heart rate (HR), and the maximum and minimum rates of pressure development (+/- dP/dt) are continuously recorded.

  • Drug Administration: this compound and other pharmacological agents are infused into the perfusion buffer at specified concentrations.

Induction of Hypertension in a Rat Model (DOCA-Salt)

This model is used to study the effects of anti-hypertensive agents in a state of mineralocorticoid-induced hypertension.

  • Animal Model: Uninephrectomized male Wistar rats.

  • Surgical Procedure: Rats undergo a left uninephrectomy under anesthesia.

  • DOCA and Salt Administration: Following recovery, rats are treated with deoxycorticosterone acetate (B1210297) (DOCA) via subcutaneous implantation of a pellet or regular injections. They are also provided with a high-salt (e.g., 1% NaCl) drinking solution.

  • Blood Pressure Measurement: Systolic and diastolic blood pressure are monitored regularly using non-invasive (e.g., tail-cuff plethysmography) or invasive (e.g., telemetry) methods.

  • This compound Treatment: Once hypertension is established (typically after 4-6 weeks), this compound is administered (e.g., via intraperitoneal injection) to assess its blood pressure-lowering effects.

Chromogranin A Knockout (Chga-/-) Mouse Model

This genetic model allows for the investigation of the physiological consequences of the complete absence of chromogranin A and its derived peptides, including this compound.

  • Generation of Knockout Mice: The Chga gene is targeted and deleted using standard gene-targeting techniques in embryonic stem cells.

  • Phenotyping: Chga-/- mice are phenotypically characterized, including measurement of blood pressure, heart rate, and plasma catecholamine levels.

  • Rescue Experiment: To confirm that the observed phenotype is due to the lack of this compound, a "rescue" experiment is performed. Exogenous this compound is administered to the Chga-/- mice, and the reversal of the hypertensive phenotype is monitored.

Histamine Release Assay from Mast Cells

This in vitro assay quantifies the ability of a substance to induce degranulation and histamine release from mast cells.

  • Cell Source: Peritoneal mast cells are isolated from rats, or a human mast cell line (e.g., LAD2) is used.

  • Cell Stimulation: Mast cells are incubated with various concentrations of this compound in a suitable buffer.

  • Quantification of Histamine Release: The amount of histamine released into the supernatant is measured. This can be done using various methods, including:

    • Enzyme-linked immunosorbent assay (ELISA): A highly sensitive and specific method.

    • Fluorometric assays: Based on the reaction of histamine with a fluorescent probe.

    • β-Hexosaminidase release assay: As β-hexosaminidase is co-released with histamine, its enzymatic activity in the supernatant can be measured as an indirect marker of degranulation.[23][24]

Nitric Oxide (NO) Production Assay in Endothelial Cells

This assay measures the production of NO in cultured endothelial cells in response to stimuli.

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) or bovine aortic endothelial cells (BAECs) are cultured to confluence.

  • Cell Treatment: Cells are treated with different concentrations of this compound for a specified period.

  • NO Measurement: NO production is typically assessed indirectly by measuring the concentration of its stable metabolites, nitrite (B80452) and nitrate, in the cell culture medium using the Griess reagent. Alternatively, fluorescent dyes that react with NO (e.g., DAF-FM diacetate) can be used for real-time imaging of intracellular NO production.

  • Western Blotting: To investigate the signaling pathway, the phosphorylation status of key proteins like Akt and eNOS can be determined by Western blotting of cell lysates.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows of key experiments and the logical relationships in this compound's mechanism of action.

Experimental_Workflow_Langendorff cluster_workflow Langendorff-Perfused Heart Experimental Workflow Start Anesthetize and Heparinize Rat Isolate_Heart Rapidly Excise Heart Start->Isolate_Heart Mount_Heart Mount on Langendorff Apparatus Isolate_Heart->Mount_Heart Stabilize Stabilization Period (Baseline Recording) Mount_Heart->Stabilize Administer_CST Administer this compound Stabilize->Administer_CST Record_Data Record Hemodynamic Parameters Administer_CST->Record_Data Analyze Data Analysis Record_Data->Analyze

Caption: Workflow for Langendorff-perfused heart experiments.

Logical_Relationship_Hypertension cluster_logic Logical Relationship of this compound in Hypertension Low_CST Low Plasma This compound Increased_Sympathetic Increased Sympathetic Outflow Low_CST->Increased_Sympathetic leads to Increased_Catecholamine Increased Catecholamine Release Increased_Sympathetic->Increased_Catecholamine Vasoconstriction Vasoconstriction Increased_Catecholamine->Vasoconstriction Increased_BP Increased Blood Pressure (Hypertension) Vasoconstriction->Increased_BP CST_Administration Exogenous this compound Administration CST_Administration->Increased_Sympathetic inhibits

Caption: Logical flow of this compound's role in hypertension.

Conclusion and Future Directions

This compound is a pleiotropic peptide with profound regulatory effects on the cardiovascular system. Its ability to modulate autonomic tone, vascular resistance, and cardiac function underscores its importance in maintaining cardiovascular homeostasis. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and its analogs. Future investigations should focus on elucidating the precise molecular interactions of this compound with its various targets, exploring the therapeutic efficacy of this compound in different cardiovascular disease models, and identifying the factors that regulate its endogenous production and processing. A deeper understanding of these aspects will be crucial for the development of novel this compound-based therapies for the treatment of hypertension, heart failure, and other cardiovascular disorders.

References

A Technical Guide to the Mechanism of Action of Catestatin on Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Catestatin (CST), a 21-amino acid peptide derived from Chromogranin A (CgA), is a potent endogenous inhibitor of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] It functions as a crucial modulator of catecholamine release from chromaffin cells and adrenergic neurons, thereby playing a significant role in cardiovascular regulation.[2][3] This document provides an in-depth technical overview of this compound's mechanism of action, focusing on its non-competitive antagonism, interaction with various nAChR subtypes, and the downstream signaling consequences. We present quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism of Inhibition

This compound acts as a non-competitive antagonist of nAChRs.[4] This classification is supported by several key experimental observations:

  • No Competition with Agonists: this compound does not displace nicotinic agonists like acetylcholine or epibatidine (B1211577) from their binding sites on the nAChR.[5] Conversely, nicotinic agonists do not displace radiolabeled this compound.[5] This indicates that this compound binds to a site on the receptor that is distinct from the agonist-binding pocket.[5]

  • Insurmountable Blockade: The inhibitory effect of this compound on agonist-induced currents cannot be overcome by increasing the concentration of the agonist, a hallmark of non-competitive inhibition.[6]

  • Pore Occlusion: The primary physical mechanism is the occlusion of the nicotinic cation pore.[4][5] Molecular modeling and cross-linking studies suggest that this compound binds to the vestibule of the receptor's ion channel, physically blocking the influx of sodium (Na+) and calcium (Ca2+) ions that is normally triggered by agonist binding.[5][7][8]

The inhibition by this compound is both fast and reversible, allowing for dynamic regulation of neuroendocrine secretion based on presynaptic stimulus intensity and duration.[9]

Quantitative Analysis of this compound's Effects

The potency of this compound varies depending on the specific nAChR subtype and the species. Furthermore, naturally occurring human polymorphic variants of this compound exhibit different inhibitory capacities.[10]

Inhibitory Potency (IC50) and Binding Affinity (Kd)

The following table summarizes key quantitative data on this compound's interaction with nAChRs from various studies.

ParameterValueCell/SystemnAChR Subtype(s)CommentsSource
IC50 ~0.24 µMPheochromocytoma CellsEndogenousInhibition of agonist-induced catecholamine release.[11]
IC50 ~0.31 µMPheochromocytoma CellsEndogenousInhibition of agonist-induced 22Na+ uptake.[11]
IC50 (Displacement) ~350-380 nMChromaffin CellsEndogenousDisplacement of [125I]-Catestatin by unlabeled this compound.[5]
Kd 15.2 ± 1.53 nMPC12 & Bovine Chromaffin CellsEndogenousHigh-affinity binding of [125I]-Catestatin to cell surfaces.[5]
Effects of Human this compound Variants

Polymorphisms in the human CgA gene lead to this compound variants with altered potency. The rank order of potency for inhibiting multiple nicotinic processes (catecholamine secretion, Na+ uptake, desensitization) is consistent across studies.[1][10]

This compound VariantPolymorphismRelative Potency RankStructural EffectSource
Pro370Leu Proline → Leucine1 (Most Potent)Increased α-helical content[1][10]
Wild-Type (WT) Gly364, Pro3702-[1][10]
Gly364Ser Glycine → Serine3Decreased α-helical content[1][10]
Arg374Gln Arginine → Glutamine4 (Least Potent)-[10]

Signaling Pathways and Molecular Interactions

This compound's blockade of the nAChR ion channel initiates a cascade of downstream effects, primarily centered on preventing cellular depolarization and subsequent calcium-dependent processes.

Primary Signaling Cascade

The binding of this compound to the nAChR pore vestibule directly inhibits the primary function of the receptor: cation influx. This leads to the following sequence of events:

  • Blockade of Ion Influx: this compound physically occludes the channel, preventing the influx of Na+ and Ca2+ ions.[3][7]

  • Inhibition of Depolarization: The prevention of Na+ influx stops the membrane depolarization that is the initial signal for cellular excitation.[7]

  • Suppression of Calcium Signal: The blockade of direct Ca2+ influx through the nAChR and the prevention of depolarization-induced opening of voltage-gated calcium channels (VGCCs) lead to a significant reduction in the intracellular calcium ([Ca2+]c) signal.[9]

  • Inhibition of Exocytosis: Since catecholamine release is a calcium-dependent process, the suppression of the [Ca2+]c signal inhibits the exocytosis of catecholamine-containing vesicles.[3][9]

G ACh Acetylcholine (ACh) nAChR Nicotinic Receptor (nAChR) ACh->nAChR Binds IonChannel Ion Channel Blocked nAChR->IonChannel Opens Channel CST This compound CST->nAChR Binds to pore vestibule CST->IonChannel Inhibits Depolarization Membrane Depolarization IonChannel->Depolarization Na+ Influx VGCC Voltage-Gated Ca2+ Channels (VGCCs) Depolarization->VGCC Activates Ca_Influx ↓ [Ca2+]c Influx VGCC->Ca_Influx Exocytosis ↓ Catecholamine Exocytosis Ca_Influx->Exocytosis

This compound's primary inhibitory signaling pathway.
Receptor Subunit Interactions

This compound does not bind to a single subunit but appears to interact with multiple subunits at the extracellular pore vestibule.[5]

  • Neuronal nAChRs: Studies on human α3β4 nAChRs, a common ganglionic subtype, show that the N-terminal region of this compound is crucial for the interaction.[1]

  • Torpedo (Muscle-type) nAChRs: Covalent cross-linking experiments on the well-characterized Torpedo nAChR (α1β1γδ) revealed specific contacts with the β, γ, and δ subunits, reinforcing the model of multi-subunit interaction near the channel pore.[5][7] Molecular dynamics simulations have also suggested a high-affinity binding site on the β subunit near the membrane surface.[8][12]

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the ion flow through nAChRs expressed in a controlled system.

  • Objective: To quantify the inhibitory effect of this compound on ACh-evoked currents across different nAChR subtypes.

  • Protocol Outline:

    • cDNA Preparation & Injection: Synthesize cRNAs for the desired nAChR α and β subunits (e.g., α3, β4) via in vitro transcription. Inject a precise amount of the cRNA mixture into mature Xenopus laevis oocytes.

    • Oocyte Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression on the cell membrane.

    • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a saline solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording), filled with KCl.

    • Data Acquisition: Clamp the oocyte's membrane potential (e.g., at -70 mV). Apply the agonist (e.g., Acetylcholine) to elicit an inward current (IACh).

    • Inhibition Assay: Co-apply or pre-incubate the oocyte with varying concentrations of this compound before applying the agonist to generate a dose-response curve and calculate the IC50. Voltage dependence can be tested by recording currents at various holding potentials.

G cluster_prep Preparation cluster_exp Experiment A Synthesize nAChR subunit cRNA B Inject cRNA into Xenopus Oocyte A->B C Incubate 2-5 days for Receptor Expression B->C D Voltage Clamp Oocyte (e.g., -70 mV) C->D E Apply Agonist (ACh) D->E G Apply this compound + ACh D->G F Record Inward Current (IACh) E->F H Record Inhibited Current G->H

Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Radioligand Binding Assays

These assays are used to determine binding affinity (Kd) and to confirm that this compound does not compete with agonists.

  • Objective: To measure the affinity of this compound for nAChRs and to test for competitive interaction with nicotinic agonists.

  • Protocol Outline (Displacement Assay):

    • Cell/Membrane Preparation: Use intact cells (e.g., PC12) or membrane preparations rich in nAChRs (e.g., from Torpedo electroplax).

    • Incubation: Incubate the prepared cells/membranes with a constant concentration of radiolabeled this compound (e.g., [125I]-Catestatin).

    • Competition: In parallel tubes, add increasing concentrations of unlabeled ("cold") this compound or other test compounds (e.g., substance P, acetylcholine).

    • Separation: After incubation, rapidly separate the bound from free radioligand, typically by filtration through glass fiber filters.

    • Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

    • Analysis: Plot the percentage of bound radioligand against the concentration of the unlabeled competitor. Fit the data to a one-site or two-site binding model to calculate the IC50 (concentration of competitor that displaces 50% of the radioligand). The Kd can be derived from these values.

Catecholamine Release Assay

This functional assay measures the ultimate physiological output inhibited by this compound.

  • Objective: To quantify the inhibition of agonist-stimulated catecholamine release from chromaffin cells.

  • Protocol Outline:

    • Cell Culture: Culture chromaffin cells (e.g., PC12 or primary bovine chromaffin cells).

    • Radiolabeling: Pre-label the intracellular catecholamine stores by incubating the cells with a radioactive precursor, such as [3H]-norepinephrine.

    • Wash: Wash the cells thoroughly to remove excess unincorporated radiolabel.

    • Stimulation & Inhibition: Incubate the cells with a nicotinic agonist (e.g., nicotine) in the presence or absence of varying concentrations of this compound.

    • Sample Collection: Collect the supernatant (containing released catecholamines) and lyse the cells (to measure remaining catecholamines).

    • Quantification: Measure the radioactivity in the supernatant and the cell lysate using liquid scintillation counting.

    • Analysis: Express the released [3H]-norepinephrine as a percentage of the total radioactivity (supernatant + lysate). Plot the percentage release against the this compound concentration to determine the IC50 for secretion inhibition.

Implications for Drug Development

The non-competitive, pore-blocking mechanism of this compound presents a unique paradigm for modulating nicotinic cholinergic signaling.

  • Allosteric Modulation: As a non-competitive antagonist, this compound functions as a negative allosteric modulator. This offers a potential therapeutic advantage over competitive antagonists, as its effect is not dependent on the concentration of the endogenous agonist (acetylcholine).

  • Subtype Selectivity: While this compound interacts with a range of nAChR subtypes, its variants show differing potencies.[9][10] This suggests that designing peptidomimetics based on the most potent variants (e.g., Pro370Leu) could lead to drugs with enhanced efficacy for targeting ganglionic nAChRs involved in hypertensive states.

  • Therapeutic Target: The nAChR is a target for various neurological and non-neuronal disorders.[8][12] Understanding the precise interaction between this compound and the receptor pore provides a structural basis for designing novel channel blockers with potentially fewer side effects than traditional antagonists.

References

The Role of Catestatin in Metabolic Regulation and Obesity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Catestatin (CST), a 21-amino acid peptide derived from the prohormone Chromogranin A (CgA), is emerging as a critical regulator of metabolic homeostasis. Initially identified as an inhibitor of catecholamine release, recent research has unveiled its multifaceted role in glucose and lipid metabolism, insulin (B600854) sensitivity, and the inflammatory processes associated with obesity. This technical guide provides a comprehensive overview of the current understanding of this compound's function in metabolic regulation, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex signaling pathways. Evidence from in vitro and in vivo studies suggests that this compound holds significant therapeutic potential for metabolic disorders, including obesity and type 2 diabetes.

Introduction to this compound

This compound is a pleiotropic peptide hormone produced by the proteolytic cleavage of Chromogranin A, a protein co-stored and co-released with catecholamines from neuroendocrine cells[1][2]. Its primary structure is human CgA352-372 (SSMKLSFRARGYGFRGPGPQL)[2][3]. Beyond its well-established role in cardiovascular regulation through the inhibition of catecholamine secretion, this compound has been shown to exert profound effects on metabolic processes[1][4]. Plasma levels of this compound are often dysregulated in metabolic diseases, with lower levels observed in obese individuals and those with metabolic syndrome, suggesting a protective role for this endogenous peptide[5].

This compound in Metabolic Regulation

This compound's influence on metabolism is extensive, impacting glucose homeostasis, lipid metabolism, and energy expenditure through a network of signaling pathways.

Glucose Metabolism and Insulin Sensitivity

This compound has demonstrated significant beneficial effects on glucose metabolism and insulin sensitivity. In diet-induced obese (DIO) mice, treatment with this compound improves glucose tolerance and enhances insulin sensitivity[3][6]. The mechanisms underlying these effects are multifactorial:

  • Suppression of Hepatic Glucose Production: this compound directly inhibits hepatic gluconeogenesis by downregulating the expression of key gluconeogenic enzymes, including Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase)[3][7]. This leads to a reduction in hepatic glucose output, a major contributor to hyperglycemia in insulin-resistant states.

  • Enhancement of Insulin Signaling: this compound potentiates insulin signaling by promoting the phosphorylation of key downstream effectors such as Akt (Protein Kinase B)[1][8]. This enhancement of the insulin signaling cascade contributes to improved glucose uptake and utilization in peripheral tissues.

  • Modulation of Macrophage-mediated Inflammation: Chronic low-grade inflammation in metabolic tissues, driven by pro-inflammatory macrophages, is a key contributor to insulin resistance. This compound exerts potent anti-inflammatory effects by promoting the polarization of macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype[1][9]. This shift reduces the secretion of inflammatory cytokines that impair insulin signaling.

Lipid Metabolism and Obesity

This compound plays a crucial role in regulating lipid metabolism and adiposity. Treatment with this compound has been shown to reduce adipose tissue mass in animal models of obesity[1][10]. The key mechanisms include:

  • Increased Lipolysis and Fatty Acid Oxidation: this compound stimulates the breakdown of triglycerides (lipolysis) in adipose tissue and enhances the oxidation of fatty acids in both adipose tissue and the liver[5][10]. This leads to a reduction in stored fat and an increase in energy expenditure.

  • Regulation of Adrenergic and Leptin Signaling: this compound modulates the signaling of key hormones involved in energy balance. It has been shown to block α-adrenergic receptor signaling, which normally inhibits lipolysis[10]. Furthermore, this compound enhances sensitivity to leptin, a hormone that suppresses appetite and increases energy expenditure, by promoting the phosphorylation of its downstream signaling molecules, AMPK and STAT3[8][10]. In obese states characterized by leptin resistance, this compound's ability to restore leptin sensitivity is a critical therapeutic mechanism.

Quantitative Data on this compound's Metabolic Effects

The following tables summarize the quantitative effects of this compound on various metabolic parameters as reported in preclinical studies.

Table 1: Effects of this compound on Adiposity and Body Weight in Animal Models

Animal ModelThis compound Dose and AdministrationDuration of TreatmentKey FindingsReference(s)
Chromogranin A knockout (Chga-KO) mice5 µg/g body weight, intraperitoneally (IP)12 days~25% reduction in epididymal fat pad size[8][10]
Diet-Induced Obese (DIO) mice2.5 µg/g body weight, IP15 daysSignificant improvement in glucose tolerance[11]
Diet-Induced Obese (DIO) mice5 µg/g body weight, IP16 daysReduced body weight gain[10]

Table 2: Effects of this compound on Plasma Lipids and Glucose Homeostasis

ParameterAnimal ModelTreatmentChangeReference(s)
Plasma TriglyceridesChga-KO mice5 µg/g CST, IP, 12 daysDecreased[8]
Plasma InsulinDIO mice2.5 µg/g CST, IP, 15 daysReduced[11]
Glucose ToleranceDIO mice2.5 µg/g CST, IP, 15 daysSignificantly improved[11]
Hepatic Gluconeogenic Gene Expression (PEPCK, G6Pase)DIO miceThis compound treatmentDiminished[3]

Key Signaling Pathways Modulated by this compound

This compound exerts its metabolic effects through the modulation of several interconnected signaling pathways.

The AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. This compound has been shown to activate AMPK in metabolic tissues like the liver and adipose tissue[8]. The proposed mechanism involves this compound inhibiting AMP-deaminase (AMPD), leading to an increase in cellular AMP levels and subsequent activation of AMPK[8].

AMPK_Pathway CST This compound AMPD AMP-deaminase (AMPD) CST->AMPD inhibits AMP AMP AMPD->AMP inhibits formation from AMP AMPK AMPK AMP->AMPK activates Metabolic_Effects Metabolic Effects (↑ Fatty Acid Oxidation, ↓ Gluconeogenesis) AMPK->Metabolic_Effects

This compound activates the AMPK signaling pathway.
The Akt Signaling Pathway

The PI3K/Akt pathway is a central node in insulin signaling. This compound enhances insulin-stimulated Akt phosphorylation, thereby promoting glucose uptake and glycogen (B147801) synthesis[1][12]. This pathway is crucial for this compound's insulin-sensitizing effects.

Akt_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K activates Akt Akt (Protein Kinase B) PI3K->Akt activates Glucose_Metabolism Improved Glucose Metabolism (↑ Glucose Uptake, ↑ Glycogen Synthesis) Akt->Glucose_Metabolism CST This compound CST->Akt potentiates phosphorylation

This compound enhances Akt signaling for improved glucose metabolism.
Leptin Signaling Pathway

This compound improves sensitivity to leptin, a key hormone in appetite and energy regulation. It achieves this by increasing the phosphorylation of downstream signaling molecules, including AMPK and STAT3, in response to leptin[8][10].

Leptin_Pathway Leptin Leptin Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor JAK2 JAK2 Leptin_Receptor->JAK2 activates AMPK AMPK JAK2->AMPK phosphorylates STAT3 STAT3 JAK2->STAT3 phosphorylates Energy_Homeostasis Improved Energy Homeostasis (↓ Appetite, ↑ Energy Expenditure) AMPK->Energy_Homeostasis STAT3->Energy_Homeostasis CST This compound CST->Leptin_Receptor enhances sensitivity

This compound enhances leptin signaling to regulate energy balance.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the metabolic functions of this compound.

Animal Models and this compound Administration
  • Diet-Induced Obesity (DIO) Mouse Model: Male C57BL/6J mice (8 weeks old) are fed a high-fat diet (e.g., 60% of calories from fat) for 12-16 weeks to induce obesity, insulin resistance, and other metabolic dysfunctions[11].

  • Chromogranin A Knockout (Chga-KO) Mouse Model: These mice lack the precursor for this compound and exhibit a phenotype of obesity and hypertension, making them a valuable model to study the effects of this compound replacement[8][10].

  • This compound Administration: this compound is typically administered via intraperitoneal (IP) injection at doses ranging from 2.5 to 5 µg/g of body weight daily for a period of 12 to 16 days[10][11].

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the body's ability to clear a glucose load.

  • Fast mice for 6 hours (with access to water).

  • Record baseline blood glucose from a tail snip.

  • Administer a 2 g/kg body weight glucose solution via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-gavage.

OGTT_Workflow Start Start Fast Fast Mice (6h) Start->Fast Baseline_Glucose Measure Baseline Blood Glucose Fast->Baseline_Glucose Gavage Oral Gavage with Glucose (2g/kg) Baseline_Glucose->Gavage Measure_Glucose Measure Blood Glucose at 15, 30, 60, 90, 120 min Gavage->Measure_Glucose End End Measure_Glucose->End

References

The Evolutionary Endurance of a Crucial Peptide: A Technical Guide to the Conservation of Catestatin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the evolutionary conservation of the Catestatin (CST) peptide sequence, a critical endogenous inhibitor of catecholamine release. Derived from the proteolysis of Chromogranin A (CgA), this compound plays a pivotal role in cardiovascular regulation and autonomic function. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of CST's sequence homology, its primary signaling pathways, and detailed experimental protocols for its study.

Evolutionary Conservation of the this compound Sequence

This compound exhibits a remarkable degree of sequence conservation across a wide range of mammalian and vertebrate species, underscoring its fundamental physiological importance. The core functional domain of the peptide has remained largely unchanged throughout evolution, highlighting a strong negative selection pressure against mutations that would alter its vital functions.

The following table summarizes the amino acid sequence of this compound in various species, demonstrating the high level of homology. The human sequence is used as the reference.

SpeciesThis compound Sequence% Homology to Human
HumanSSMKLSFRARGYGFRGPGPQL100%
ChimpanzeeSSMKLSFRARGYGFRGPGPQL100%
Rhesus MonkeySSMKLSFRARGYGFRGPGPQL100%
BovineRSMRLSFRARGYGFRGPGLQL76%
OvineRSMRLSFRARGYGFRGPGLQL76%
CaprineRSMRLSFRARGYGFRGPGLQL76%
Murine (Mouse)SSLKLSFRARGYGFRGPGPQL95%
RatSSLKLSFRARGYGFRGPGPQL95%
PorcineSSLRLSFRARGYGFRGPGLQL86%
EquineSSLRLSFRARGYGFRGPGLQL86%
CanineSSLKLSFRARGYGFRGPGPQL95%
FelineSSLKLSFRARGYGFRGPGPQL95%
RabbitSSLKLSFRARGYGFRGPGPQL95%
ChickenSTMKLSFRARGYGFRGPGPQL95%
Western Clawed FrogSGFKLSFRARGYGFRGPGPQL86%
Marsh FrogSGFKLSFRARGYGFRGPGPQL86%
Zebrafish-SMRMSFRGRGYGFRGPGPQ-62% (with gaps)

Data compiled from multiple sequence alignment studies.[1][2]

Notably, several human variants of this compound have been identified, including Gly364Ser (G13S), Pro370Leu (P19L), and Arg374Gln (R23Q).[3][4] These single nucleotide polymorphisms can lead to altered peptide function, with studies showing differential potencies in the inhibition of catecholamine secretion.[3] The Gly364Ser variant, for instance, has been associated with an increased risk for hypertension in some populations.

Key Signaling Pathways of this compound

This compound's primary mechanism of action is the non-competitive inhibition of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for catecholamine release from chromaffin cells and sympathetic neurons.[5] This inhibitory action forms the basis of its role as a "physiological brake" on the sympathetic nervous system.

Catestatin_Signaling_Pathway CST This compound (CST) nAChR Nicotinic Acetylcholine Receptor (nAChR) CST->nAChR Binds & Inhibits (Non-competitive) ACh Acetylcholine (ACh) ACh->nAChR Binds & Activates Na_ion Na+ Influx nAChR->Na_ion VGCC Voltage-Gated Ca2+ Channel (VGCC) Ca_ion Ca2+ Influx VGCC->Ca_ion Depolarization Membrane Depolarization Na_ion->Depolarization Depolarization->VGCC Opens PKC Protein Kinase C (PKC) Ca_ion->PKC Activates Catecholamine_Vesicle Catecholamine Secretory Vesicle Ca_ion->Catecholamine_Vesicle Triggers Fusion MAPK Mitogen-Activated Protein Kinase (MAPK) PKC->MAPK Activates Release Catecholamine Release Catecholamine_Vesicle->Release Exocytosis

Caption: this compound's primary signaling pathway inhibiting catecholamine release.

Beyond its interaction with nAChRs, this compound has been shown to influence other signaling cascades. For instance, it can stimulate histamine (B1213489) release from mast cells through a G-protein-coupled mechanism, contributing to its vasodilatory effects.[6] Furthermore, central administration of this compound can modulate baroreceptor sensitivity, suggesting a role in the central nervous system's regulation of cardiovascular function.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

In Vitro Catecholamine Release Assay using PC12 Cells

This assay is fundamental for assessing the inhibitory effect of this compound on catecholamine secretion.

1. Cell Culture and Preparation:

  • Culture PC12 rat pheochromocytoma cells in appropriate media (e.g., DMEM with horse and fetal bovine serum) at 37°C in a humidified 5% CO2 atmosphere.[7]
  • Seed cells onto 24-well plates and allow them to adhere and differentiate for 48-72 hours.
  • Pre-label the cells' catecholamine stores by incubating with [3H]-L-norepinephrine for 2 hours.[3]
  • Wash the cells three times with a balanced salt solution (e.g., Krebs-Ringer-HEPES buffer) to remove excess radiolabel.

2. Inhibition Assay:

  • Pre-incubate the cells with varying concentrations of this compound (or control peptides) for 30 minutes.[3] A typical concentration range is 0.01 to 10 µM.[3]
  • Stimulate catecholamine release by adding a nicotinic agonist, such as 60 µM nicotine, for 30 minutes.[3]
  • Collect the supernatant (release medium) and lyse the cells with a detergent-based buffer to determine the remaining intracellular catecholamines.

3. Quantification and Analysis:

  • Measure the radioactivity in the supernatant and cell lysate using liquid scintillation counting.[7]
  • Express catecholamine release as a percentage of the total cellular catecholamines (supernatant counts / (supernatant + lysate counts) x 100).
  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

In Vivo Analysis of this compound Function in Mice

This protocol outlines the procedure for evaluating the systemic effects of this compound on catecholamine release in a living organism.

1. Animal Model and Treatment:

  • Use adult male mice (e.g., C57BL/6) aged 60-70 days.[3]
  • Administer this compound via intraperitoneal (IP) injection at a dose of 2.5 mg/kg.[3] Control animals should receive a vehicle (e.g., saline) injection.
  • Allow 30 minutes for the peptide to distribute systemically.[3]

2. Stimulation and Sample Collection:

  • Induce catecholamine release by administering a nicotinic agonist, such as nicotine, via IP injection at a dose of 2.5 mg/kg.[3]
  • After 30 minutes of stimulation, anesthetize the mice using an appropriate anesthetic cocktail (e.g., ketamine/xylazine).[3]
  • Collect blood samples via cardiac puncture into tubes containing EDTA to prevent coagulation.

3. Catecholamine Quantification:

  • Separate plasma by centrifugation at 4°C.
  • Measure plasma norepinephrine (B1679862) and epinephrine (B1671497) concentrations using a sensitive and specific method such as high-performance liquid chromatography (HPLC) with electrochemical detection or an enzyme-linked immunosorbent assay (ELISA).

Experimental and Analytical Workflow

The study of this compound and its interaction with its target receptors typically follows a multi-step workflow, from initial sequence analysis to in vivo validation.

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Seq_Analysis Sequence Alignment & Phylogenetic Analysis Homology_Modeling Homology Modeling of CST & nAChR Seq_Analysis->Homology_Modeling Docking Molecular Docking Simulations Homology_Modeling->Docking Peptide_Synth Peptide Synthesis (Wild-type & Variants) Docking->Peptide_Synth Binding_Assay Receptor Binding Assays (e.g., Radioligand Displacement) Peptide_Synth->Binding_Assay Functional_Assay Catecholamine Release Assay (PC12 cells) Binding_Assay->Functional_Assay Animal_Model Animal Model Studies (e.g., Mice, Rats) Functional_Assay->Animal_Model BP_Measurement Blood Pressure & Heart Rate Monitoring Animal_Model->BP_Measurement Plasma_Analysis Plasma Catecholamine Measurement Animal_Model->Plasma_Analysis

Caption: A typical experimental workflow for studying this compound.

This comprehensive approach, integrating computational, in vitro, and in vivo methodologies, is essential for a thorough understanding of this compound's structure-function relationships and its physiological significance. The high degree of evolutionary conservation of this compound, coupled with its potent biological activities, makes it a compelling target for further research and potential therapeutic development in the context of cardiovascular and autonomic disorders.

References

The Dichotomous Roles of Catestatin: An In-depth Technical Guide to its Intracellular and Extracellular Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catestatin (CST), a 21-amino acid cationic peptide derived from the proteolytic cleavage of Chromogranin A (CgA), has emerged as a pleiotropic molecule with a wide array of regulatory functions. Initially identified as a potent inhibitor of catecholamine release, its biological activities are now known to extend to the cardiovascular, immune, and metabolic systems. A fascinating aspect of CST's functionality is its ability to exert effects both from the extracellular space, by interacting with cell surface receptors, and from within the cell, following its internalization. This technical guide provides a comprehensive overview of the dual, and often interconnected, intracellular and extracellular functions of this compound, with a focus on its signaling mechanisms, quantitative effects, and the experimental protocols used to elucidate its actions.

Extracellular Functions of this compound

The extracellular actions of this compound are primarily mediated by its interaction with cell surface receptors and channels, leading to rapid cellular responses. These functions are critical in the regulation of cardiovascular homeostasis and the innate immune response.

Inhibition of Catecholamine Release

The most well-characterized extracellular function of this compound is its role as a non-competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) on chromaffin cells and adrenergic neurons.[1] This inhibitory action forms a negative feedback loop, where CST, co-released with catecholamines, suppresses further secretion.

Signaling Pathway:

Upon nicotinic cholinergic stimulation (e.g., by acetylcholine), nAChRs open, leading to an influx of Na+ and subsequent membrane depolarization. This depolarization activates voltage-gated Ca2+ channels, triggering Ca2+ influx and the exocytosis of catecholamine-containing vesicles.[2] this compound binds to the nAChR, likely near the ion pore, and allosterically inhibits ion conductance, thereby preventing depolarization and subsequent catecholamine release.[1][3]

Extracellular this compound - Catecholamine Release Inhibition ACH Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACH->nAChR Binds Na_ion Na+ Influx nAChR->Na_ion Opens Depolarization Membrane Depolarization Na_ion->Depolarization VGCC Voltage-Gated Ca2+ Channel Depolarization->VGCC Activates Ca_ion Ca2+ Influx VGCC->Ca_ion Opens Exocytosis Catecholamine Exocytosis Ca_ion->Exocytosis Triggers CST This compound CST->nAChR Inhibits (non-competitive)

Inhibition of Catecholamine Release by this compound.
Modulation of the Immune System

This compound exerts significant immunomodulatory effects through its interaction with various immune cells, including mast cells, monocytes, and macrophages.

  • Mast Cell Degranulation: this compound is a potent inducer of histamine (B1213489) release from mast cells.[1] This effect is mediated through a G-protein coupled pathway and contributes to this compound's vasodilatory properties.[1]

  • Monocyte Chemotaxis: this compound acts as a chemoattractant for human monocytes, with its maximal effect observed at nanomolar concentrations.[2] This suggests a role for this compound in recruiting monocytes to sites of inflammation or injury.

  • Macrophage Polarization: this compound can influence macrophage differentiation, promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[4] This is characterized by a decrease in the expression of M1 markers and an increase in M2 markers.

Signaling Pathway (Monocyte Chemotaxis):

The chemotactic effect of this compound on monocytes involves a complex signaling cascade initiated by binding to a yet-to-be-fully-identified G-protein coupled receptor. This activation leads to downstream signaling through tyrosine kinases, phosphoinositide 3-kinase (PI3K), nitric oxide (NO), and the mitogen-activated protein kinase (MAPK) pathway, specifically involving ERK phosphorylation.[2][5]

Extracellular this compound - Monocyte Chemotaxis CST This compound GPCR G-Protein Coupled Receptor (GPCR) CST->GPCR Binds G_protein G-protein GPCR->G_protein Activates Tyr_Kinase Tyrosine Kinase G_protein->Tyr_Kinase Activates PI3K PI3K Tyr_Kinase->PI3K Activates NO Nitric Oxide PI3K->NO Activates MAPK MAPK (ERK) PI3K->MAPK Activates Chemotaxis Monocyte Chemotaxis NO->Chemotaxis MAPK->Chemotaxis

Signaling Pathway of this compound-Induced Monocyte Chemotaxis.
Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various bacteria, fungi, and yeasts.[2][3] Its cationic and amphipathic nature allows it to interact with and disrupt microbial cell membranes, leading to cell lysis.

Intracellular Functions of this compound

Evidence suggests that this compound can translocate across the plasma membrane of certain cell types, such as neutrophils and cardiomyocytes, to exert direct intracellular effects. These functions are often linked to cell survival, metabolism, and gene expression.

Cardioprotection

Intracellular this compound plays a significant role in protecting cardiomyocytes from ischemia/reperfusion (I/R) injury.

Signaling Pathway:

Once inside the cardiomyocyte, this compound can activate the PI3K-Akt signaling pathway.[6] This leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK3β), a key mediator of apoptosis. The activation of this pathway helps to preserve mitochondrial membrane potential and reduce cell death following I/R.[6] In some contexts, this compound's protective effects are also mediated through the activation of the ERK1/2 pathway, which can be initiated by binding to the M2 muscarinic acetylcholine receptor.[7]

Intracellular this compound - Cardioprotection cluster_0 Cardiomyocyte CST_intra Intracellular This compound PI3K PI3K CST_intra->PI3K Activates Akt Akt PI3K->Akt Activates GSK3B GSK3β Akt->GSK3B Inhibits (Phosphorylation) Mito_Potential Mitochondrial Membrane Potential Akt->Mito_Potential Preserves Apoptosis Apoptosis GSK3B->Apoptosis Cell_Survival Cell Survival Mito_Potential->Cell_Survival

Intracellular Cardioprotective Signaling of this compound.
Regulation of Gene Expression

This compound has been shown to modulate the expression of genes involved in inflammation and metabolism. For instance, in macrophages, this compound treatment can lead to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.[4] In the context of cardiac hypertrophy, this compound can increase the expression of anti-apoptotic and pro-angiogenetic factors.[8] The precise intracellular mechanisms governing this regulation of gene expression are still under investigation but likely involve the modulation of transcription factor activity.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the extra- and intracellular functions of this compound.

Table 1: Extracellular Functions of this compound - Quantitative Data

FunctionCell Type/SystemParameterValueReference
Inhibition of Catecholamine Release PC12 cellsIC50~0.2-0.4 µM[9]
PC12 cellsIC50 (Nicotine-induced desensitization)~0.28 µM[9]
Oocytes expressing nAChR subtypesIC50 (α7)0.3 µM[1]
Oocytes expressing nAChR subtypesIC50 (α3β2 and α3β4)0.4 µM[1]
Oocytes expressing nAChR subtypesIC50 (α4β2)1.7 µM[1]
Histamine Release Rat peritoneal and pleural mast cellsConcentration Range0.01-5 µM (concentration-dependent)[9]
Rat (in vivo)Increase in circulating histamine21-fold[10]
Monocyte Chemotaxis Human peripheral blood monocytesMaximal Effect1 nM[2][5]
Macrophage Polarization THP-1 monocyte-derived macrophagesFoam cell formation (oxLDL-induced)14% suppression at 500 nmol/L[11]
THP-1 monocyte-derived macrophagesACAT-1 protein expression40% suppression at 500 nmol/L[11]
THP-1 monocyte-derived macrophagesABCA1 expression1.7-fold enhancement at 500 nmol/L[11]
Antimicrobial Activity Gram-positive bacteriaMIC0.8 to >100 µM[2]
Gram-negative bacteriaMIC8 to 50 µM[3]
FungiMIC0.2 to 75 µM[3]
YeastsMIC1.2 to >240 µM[3]

Table 2: Intracellular Functions of this compound - Quantitative Data

FunctionCell Type/SystemParameterValueReference
Cardioprotection Rat cardiomyocytes (I/R)Cell viability increase65% with 5 nM Cst[6]
H9c2 cardiomyoblastsM2 receptor binding (IC50)25.7 nM[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Catecholamine Release Assay

Objective: To quantify the inhibitory effect of this compound on nicotine-stimulated catecholamine release from PC12 pheochromocytoma cells.

Methodology:

  • Cell Culture: Culture PC12 cells in appropriate medium (e.g., DMEM with 10% horse serum and 5% fetal bovine serum).

  • Radiolabeling: Pre-load the cells with [3H]-L-norepinephrine for a designated period (e.g., 2 hours) to allow for its uptake into catecholamine storage vesicles.

  • Washing: Wash the cells multiple times with a physiological salt solution (e.g., Krebs-Ringer-HEPES buffer) to remove excess unincorporated radiolabel.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

  • Stimulation: Stimulate the cells with a nicotinic agonist (e.g., 60 µM nicotine) in the continued presence of this compound or vehicle for a defined period (e.g., 10 minutes).

  • Sample Collection: Collect the supernatant (containing released catecholamines) and lyse the cells to determine the remaining intracellular catecholamines.

  • Quantification: Measure the radioactivity in the supernatant and cell lysate using a liquid scintillation counter.

  • Data Analysis: Express the amount of released [3H]-L-norepinephrine as a percentage of the total cellular radioactivity (supernatant + lysate). Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of this compound concentration.[9]

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Objective: To measure this compound-induced degranulation of mast cells by quantifying the release of the granular enzyme β-hexosaminidase.

Methodology:

  • Cell Culture: Use a suitable mast cell line (e.g., RBL-2H3) or primary mast cells.

  • Sensitization (for IgE-mediated degranulation): Sensitize the cells with an antigen-specific IgE overnight.

  • Washing: Wash the cells with a suitable buffer (e.g., Tyrode's buffer) to remove unbound IgE.

  • Stimulation: Stimulate the cells with various concentrations of this compound or a positive control (e.g., antigen for sensitized cells, or a calcium ionophore like A23187) for a defined period (e.g., 30-60 minutes) at 37°C. Include a negative control (buffer only) for spontaneous release.

  • Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cell Lysis: Lyse a separate set of unstimulated cells with a detergent (e.g., 0.1% Triton X-100) to determine the total cellular β-hexosaminidase content.

  • Enzyme Assay:

    • Add the supernatant and cell lysate samples to a new plate.

    • Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

    • Incubate at 37°C for a sufficient time (e.g., 1-2 hours) to allow for the enzymatic reaction.

    • Stop the reaction by adding a high pH stop buffer (e.g., carbonate/bicarbonate buffer).

  • Quantification: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total cellular content.[12]

Macrophage Polarization Assay

Objective: To assess the effect of this compound on the differentiation and polarization of monocytes into M1 and M2 macrophage subtypes.

Methodology:

  • Monocyte to Macrophage Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium.

    • Induce differentiation into M0 macrophages by treating the cells with Phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours.

    • Allow the cells to rest in PMA-free medium for 24 hours.

  • Macrophage Polarization with this compound:

    • Treat the differentiated M0 macrophages with this compound at various concentrations.

    • For M1 polarization (pro-inflammatory), co-stimulate with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL).

    • For M2 polarization (anti-inflammatory), co-stimulate with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).

    • Incubate for 24-48 hours.

  • Analysis of Polarization Markers:

    • Gene Expression (qPCR): Isolate total RNA from the cells and perform reverse transcription to synthesize cDNA. Use qPCR to quantify the mRNA levels of M1 markers (e.g., TNF-α, IL-6, iNOS) and M2 markers (e.g., CD206, Arg-1, IL-10). Normalize the expression to a stable housekeeping gene.

    • Surface Marker Expression (Flow Cytometry): Harvest the cells and stain with fluorescently labeled antibodies against M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD206, CD163). Analyze the stained cells using a flow cytometer.

    • Cytokine Secretion (ELISA): Collect the cell culture supernatants and measure the concentration of secreted M1 cytokines (e.g., TNF-α, IL-6) and M2 cytokines (e.g., IL-10) using specific ELISA kits.[13][14]

Western Blot for PI3K/Akt and ERK1/2 Phosphorylation

Objective: To detect the activation of the PI3K/Akt and ERK1/2 signaling pathways in response to this compound treatment by measuring the phosphorylation of key proteins.

Methodology:

  • Cell Culture and Treatment: Culture the desired cell type (e.g., cardiomyocytes, monocytes) and serum-starve them to reduce basal signaling. Treat the cells with this compound for various time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Akt (Ser473), anti-phospho-ERK1/2 (Thr202/Tyr204)) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with antibodies against the total forms of the target proteins (e.g., anti-total Akt, anti-total ERK1/2).

  • Data Analysis: Quantify the band intensities using densitometry software and express the level of phosphorylated protein relative to the total protein.[7][15]

Conclusion

This compound is a remarkably versatile peptide with distinct yet often complementary intracellular and extracellular functions. Its extracellular role as a modulator of catecholamine release and immune cell activity highlights its importance in maintaining physiological homeostasis. The ability of this compound to enter cells and directly influence intracellular signaling pathways, particularly those involved in cell survival and gene expression, opens up new avenues for understanding its therapeutic potential. For researchers and drug development professionals, a thorough understanding of this functional dichotomy is crucial for designing novel therapeutic strategies that can harness the beneficial effects of this compound in a range of pathological conditions, from cardiovascular diseases to inflammatory disorders and infectious diseases. Further research into the precise mechanisms of this compound's cellular entry and its intracellular targets will undoubtedly unveil even more of its complex biology and therapeutic promise.

References

Catestatin as a Regulator of Catecholamine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Catestatin (CST), a 21-amino acid peptide, is an endogenously produced fragment of the prohormone chromogranin A (CgA).[1][2] CgA is a major protein co-stored and co-released with catecholamines (such as epinephrine (B1671497) and norepinephrine) from the storage vesicles of adrenal chromaffin cells and adrenergic neurons.[1][2][3] First identified in 1997, this compound derives its name from its potent ability to inhibit, or "put to rest," the secretion of catecholamines.[4] It functions as a crucial negative feedback regulator of the sympathoadrenal system, mitigating excessive catecholamine release.[4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative effects, and the experimental protocols used to study its function.

Core Mechanism of Action: Nicotinic Cholinergic Antagonism

This compound exerts its primary inhibitory effect by acting as a non-competitive antagonist at the neuronal nicotinic acetylcholine (B1216132) receptor (nAChR).[1][5] The release of catecholamines from chromaffin cells is physiologically triggered by acetylcholine released from preganglionic sympathetic neurons, which then binds to nAChRs on the chromaffin cell surface.[4]

The canonical signaling pathway for catecholamine release and its inhibition by this compound is as follows:

  • Stimulation: Acetylcholine binds to nAChRs on the chromaffin cell.

  • Depolarization: This binding opens the nAChR ion channel, leading to an influx of sodium (Na+) ions.[1][3]

  • Calcium Influx: The resulting membrane depolarization activates voltage-gated calcium channels, causing a rapid influx of extracellular calcium (Ca2+).[1][3]

  • Exocytosis: The rise in cytosolic Ca2+ concentration triggers the fusion of catecholamine-containing storage vesicles with the cell membrane, releasing their contents (catecholamines, CgA, ATP, etc.) into the extracellular space via exocytosis.[3][6]

  • Inhibition by this compound: this compound, co-released with catecholamines, binds to the nAChR at a site distinct from the acetylcholine binding pocket.[7] This interaction is believed to occlude the receptor's cation pore, thereby blocking the initial Na+ influx and preventing the downstream cascade of events that leads to exocytosis.[7][8]

This antagonistic action is non-competitive, meaning that increasing the concentration of the agonist (acetylcholine or nicotine) cannot overcome the inhibitory effect of this compound.[1] Furthermore, this compound's action is highly specific. It does not inhibit catecholamine secretion stimulated by agents that bypass the nAChR, such as direct membrane depolarization with high potassium (KCl), or agents that act on different receptor classes like ATP or PACAP.[1][3]

This compound also inhibits the desensitization of nAChRs that occurs with prolonged agonist exposure.[3] This suggests a dual role where it can act as a short-term antagonist while also potentially sustaining catecholamine release during prolonged stress by preventing receptor desensitization.[3][9]

Data Presentation: Quantitative Effects of this compound

The inhibitory potency of this compound has been quantified across various experimental models. The following tables summarize these key findings.

Table 1: Inhibitory Potency (IC₅₀) of this compound on Nicotine-Evoked Catecholamine Secretion

PeptideExperimental SystemIC₅₀ (µM)Reference
Bovine this compoundPC12 Cells~0.2[3]
Human this compound (Wild-Type)Chromaffin Cells0.82 ± 0.02[3]
Human Variant (Pro³⁷⁰Leu)Chromaffin Cells0.37 ± 0.03[3]
Human Variant (Gly³⁶⁴Ser)Chromaffin Cells3.65 ± 0.11[3]
Human Variant (Arg³⁷⁴Gln)Chromaffin Cells>10[10]

Table 2: Inhibitory Potency (IC₅₀) of this compound on nAChR Subtypes

nAChR SubtypeExperimental SystemIC₅₀ (µM)Reference
α3β4Xenopus Oocytes0.4[1]
α3β2Xenopus Oocytes0.4[1]
α7Xenopus Oocytes0.3[1]
α4β2Xenopus Oocytes1.7[1]

Table 3: In Vivo and Other Effects of this compound

EffectExperimental SystemDosage/ConcentrationResultReference
Inhibition of Nicotine-Induced Catecholamine SecretionIn Vivo (Mice)2.5 mg/kg (IP)80% inhibition[3]
Inhibition of Nicotine-Induced nAChR DesensitizationChromaffin CellsIC₅₀ ~0.28 µMMarkedly inhibited ⁸²% diminution of ²²Na+ uptake[3]

Mandatory Visualizations

Signaling Pathways and Experimental Logic

Catestatin_Signaling_Pathway This compound Signaling Pathway for Catecholamine Release Inhibition cluster_cell Chromaffin Cell cluster_outside Extracellular Space nAChR Nicotinic Acetylcholine Receptor (nAChR) Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ Influx VGCC Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Ca²⁺ Enters Depolarization->VGCC Activation Vesicle Secretory Vesicle (Catecholamines, CgA) Ca_Influx->Vesicle Triggers Fusion Exocytosis Exocytosis Catecholamines_Out Catecholamine Release Exocytosis->Catecholamines_Out Release Vesicle->Exocytosis ACh Acetylcholine (ACh) ACh->nAChR Binds & Activates CST This compound (CST) CST->nAChR Binds & Inhibits (Non-competitive)

Caption: this compound inhibits catecholamine release by blocking the nAChR.

Experimental_Workflow Experimental Workflow: Assessing this compound's Effect start 1. Culture Chromaffin Cells (e.g., PC12 or primary cells) pretreat 2. Pre-incubate cells with varying concentrations of this compound (or vehicle control) start->pretreat stimulate 3. Stimulate cells with a nicotinic agonist (e.g., Nicotine) pretreat->stimulate collect 4. Collect supernatant (extracellular medium) stimulate->collect measure 5. Measure Catecholamine concentration in supernatant (e.g., HPLC, ELISA) collect->measure analyze 6. Analyze Data: Plot dose-response curve and calculate IC₅₀ measure->analyze end Conclusion on Inhibitory Potency analyze->end

Caption: Workflow for measuring this compound's inhibitory effect.

Logical_Relationship Logical Relationships in this compound Specificity cluster_stimuli Secretagogues cluster_pathway Cellular Pathway Nicotine Nicotine / ACh (nAChR Agonist) nAChR nAChR Activation Nicotine->nAChR KCl High K⁺ (Direct Depolarization) Depolarization Membrane Depolarization KCl->Depolarization Ionomycin Ionomycin (Ca²⁺ Ionophore) Ca_Influx Ca²⁺ Influx Ionomycin->Ca_Influx ATP_PACAP ATP / PACAP (Other Receptors) Release Catecholamine Release ATP_PACAP->Release Via separate pathways nAChR->Depolarization Depolarization->Ca_Influx Ca_Influx->Release CST This compound CST->nAChR Inhibits

Caption: this compound specifically inhibits the nAChR-mediated pathway.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are representative protocols for key experiments in this compound research.

Protocol 1: Primary Culture of Adrenal Chromaffin Cells

This protocol is adapted for bovine adrenal glands but can be modified for rat or mouse.[11][12][13][14][15]

Materials:

  • Fresh bovine adrenal glands

  • Sterile Locke's buffer (with fungizone)

  • Collagenase solution (e.g., Type I in Locke's buffer)

  • DNase I

  • Percoll gradient solutions (e.g., 25% and 50%)

  • Culture medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), horse serum, antibiotics (penicillin/streptomycin), and cytosine arabinoside (to inhibit fibroblast growth).

  • Collagen-coated culture dishes or coverslips.

Procedure:

  • Gland Collection: Obtain fresh adrenal glands from an abattoir and transport them on ice in sterile Locke's buffer containing an antifungal agent.[12]

  • Dissection: In a sterile hood, dissect the adrenal medulla from the surrounding cortex. Mince the medullary tissue into small fragments.

  • Enzymatic Digestion:

    • Incubate the minced tissue in a collagenase solution at 37°C with gentle agitation for two successive periods of 30-60 minutes.

    • After the first incubation, collect the supernatant containing dissociated cells and add fresh collagenase to the remaining tissue.

    • Add DNase I to the cell suspension to prevent clumping from released DNA.

  • Cell Filtration and Washing:

    • Filter the combined cell suspensions through a nylon mesh (e.g., 100 µm) to remove undigested tissue.

    • Wash the cells by centrifugation and resuspension in Ca²⁺-free Locke's buffer.

  • Purification:

    • Resuspend the cell pellet in culture medium and layer it onto a discontinuous Percoll gradient.

    • Centrifuge to separate chromaffin cells from red blood cells and debris. Chromaffin cells will typically form a band at the interface of the Percoll layers.

  • Plating and Culture:

    • Carefully aspirate the chromaffin cell layer, wash with culture medium, and determine cell viability (e.g., using trypan blue exclusion).

    • Plate the cells onto collagen-coated dishes at a desired density.

    • Incubate at 37°C in a humidified 5% CO₂ atmosphere. Cells are typically ready for experiments within 3-7 days.[12]

Protocol 2: Measurement of Catecholamine Release

This protocol outlines a general method for measuring stimulated catecholamine release from cultured cells.

Materials:

  • Cultured chromaffin cells (from Protocol 1)

  • Balanced salt solution (BSS), e.g., Krebs-Ringer-HEPES buffer

  • Stimulating agents: Nicotine (or other nAChR agonist)

  • Inhibitor: this compound peptide

  • Collection tubes containing an antioxidant/stabilizer (e.g., EDTA and sodium metabisulfite)

  • Method for catecholamine quantification: High-Performance Liquid Chromatography (HPLC) with electrochemical detection, ELISA, or radioimmunoassay.[16][17][18]

Procedure:

  • Cell Preparation: Gently wash the cultured chromaffin cells twice with pre-warmed BSS to remove residual medium.

  • Pre-incubation (Inhibition): Add BSS containing the desired concentration of this compound (or vehicle for control wells) to the cells. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Remove the pre-incubation solution and add BSS containing both this compound (at the same concentration) and the stimulating agent (e.g., 60 µM nicotine). Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Sample Collection: Carefully collect the supernatant (the BSS containing released substances) and transfer it to a collection tube on ice. Immediately add a stabilizer to prevent catecholamine degradation.

  • Cell Lysis (Optional): To normalize release to the total cellular content, lyse the cells remaining on the plate with a lysis buffer (e.g., 0.1 M perchloric acid) and collect the lysate.

  • Quantification:

    • Process the supernatant and lysate samples (e.g., by alumina (B75360) extraction to concentrate catecholamines).

    • Analyze the samples using HPLC, ELISA, or another validated method to determine the concentration of norepinephrine (B1679862) and epinephrine.[16][19]

  • Data Analysis: Express the amount of released catecholamine as a percentage of the total cellular content or as an absolute amount. Compare the release from this compound-treated cells to control cells to determine the percentage of inhibition.

Protocol 3: siRNA-Mediated Knockdown of nAChR Subunits

This protocol provides a framework for using RNA interference to confirm that this compound's target is a specific nAChR subunit (e.g., CHRNA7, the α7 subunit).[20]

Materials:

  • Cultured cells expressing the target nAChR (e.g., PC12 cells)

  • siRNA targeting the specific nAChR subunit mRNA (e.g., CHRNA7 siRNA)

  • Non-targeting (scrambled) control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM reduced-serum medium

  • Reagents for validation: RT-PCR primers for the target gene, antibodies for Western blotting.

Procedure:

  • Cell Plating: Plate cells 24 hours prior to transfection so they are 50-75% confluent at the time of transfection.

  • Transfection Complex Preparation:

    • In separate tubes, dilute the target siRNA and the control siRNA in Opti-MEM.

    • In another tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA solutions with the diluted transfection reagent. Incubate at room temperature for ~15 minutes to allow complexes to form.

  • Transfection:

    • Wash the cells with serum-free medium.

    • Add the siRNA-lipid complexes to the cells and incubate at 37°C for 4-6 hours.

    • Add complete growth medium and incubate for an additional 24-72 hours to allow for knockdown of the target protein.

  • Validation of Knockdown:

    • After incubation, harvest a subset of cells to confirm knockdown via RT-PCR (to measure mRNA levels) and Western blotting (to measure protein levels).

  • Functional Assay:

    • Use the remaining transfected cells (both target knockdown and control) in the catecholamine release assay described in Protocol 2.

    • Compare the inhibitory effect of this compound in cells with normal nAChR expression (control siRNA) versus cells with reduced expression (target siRNA). A diminished effect of this compound in the knockdown cells would confirm that the targeted subunit is crucial for its mechanism of action.

This compound is a potent and specific endogenous inhibitor of catecholamine release, acting as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors. This function establishes it as a key component of an autocrine negative feedback loop that finely tunes the activity of the sympathoadrenal system. Its inhibitory potency is influenced by natural genetic variations, which may have implications for individual differences in autonomic activity and predisposition to cardiovascular diseases like hypertension.[1][2] The experimental protocols and quantitative data presented here provide a foundational guide for researchers and drug development professionals aiming to further elucidate the physiological roles of this compound and explore its therapeutic potential as a modulator of neuroendocrine signaling.

References

The Pleiotropic Effects of Catestatin in Physiological Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catestatin (CST), a 21-amino acid peptide derived from the proteolytic cleavage of Chromogranin A (CgA), has emerged as a critical pleiotropic regulator of physiological homeostasis. Initially identified as a potent non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), its primary role was thought to be the feedback inhibition of catecholamine secretion from chromaffin cells and adrenergic neurons.[1][2] However, extensive research has revealed its multifaceted involvement in the cardiovascular, metabolic, immune, and nervous systems. This technical guide provides an in-depth overview of the diverse functions of this compound, presenting key quantitative data, detailed experimental methodologies, and elucidated signaling pathways to support further research and therapeutic development.

Core Function: Inhibition of Catecholamine Release

The hallmark function of this compound is its ability to inhibit catecholamine secretion, thereby acting as a physiological brake on the sympathetic nervous system.[1][3] This action is primarily mediated through its non-competitive antagonism of nAChRs.

Mechanism of Action

This compound binds to nAChRs on chromaffin cells and adrenergic neurons, preventing the influx of sodium (Na+) and subsequent voltage-gated calcium (Ca2+) entry that is necessary for the exocytosis of catecholamine-containing vesicles.[1][3] This inhibitory effect is specific to nicotinic stimulation; CST does not block catecholamine release induced by agents that bypass the nAChR, such as direct membrane depolarization with potassium chloride (KCl) or the use of a calcium ionophore.[2][4]

Quantitative Data on Catecholamine Inhibition

The inhibitory potency of this compound has been quantified in various experimental systems. The data highlights differences between species and naturally occurring human variants.

ParameterSpecies/VariantCell Type/SystemValueReference(s)
IC₅₀ (Catecholamine Release)BovineRat Pheochromocytoma (PC12)~200-300 nM[1][2]
Human (Wild-Type)Rat Pheochromocytoma (PC12)~500-800 nM[1]
Human (Pro370Leu Variant)Rat Pheochromocytoma (PC12)More potent than Wild-Type[5]
Human (Gly364Ser Variant)Rat Pheochromocytoma (PC12)Less potent than Wild-Type[5]
IC₅₀ (Nicotinic Desensitization)BovineRat Pheochromocytoma (PC12)~0.24-0.28 µM[2][6]
K_d ([¹²⁵I]-CST Binding)BovinePC12 & Bovine Chromaffin Cells~15.2 nM[7]
Experimental Protocol: In Vitro Catecholamine Release Assay

This protocol describes a common method for quantifying the inhibitory effect of this compound on nicotine-stimulated catecholamine release from PC12 cells.

  • Cell Culture: Culture rat pheochromocytoma (PC12) cells in appropriate media until they reach the desired confluency. For neuronal differentiation, cells can be treated with Nerve Growth Factor (NGF).

  • Radiolabeling: Pre-label the cells with [³H]L-norepinephrine for a specified period (e.g., 1-2 hours) to allow for its uptake into secretory vesicles.

  • Washing: Gently wash the cells multiple times with a buffer (e.g., Krebs-Ringer-HEPES) to remove excess unincorporated radiolabel.

  • Pre-incubation: Incubate the cells with varying concentrations of this compound (or control vehicle) for a defined time (e.g., 30 minutes).

  • Stimulation: Induce catecholamine release by adding a nicotinic agonist, typically nicotine (B1678760) (e.g., 60 µM), to the wells containing this compound or vehicle. Incubate for a short period (e.g., 15-30 minutes).

  • Sample Collection: Collect the supernatant, which contains the released [³H]L-norepinephrine.

  • Cell Lysis: Lyse the remaining cells to determine the total incorporated radioactivity.

  • Quantification: Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis: Express the released norepinephrine (B1679862) as a percentage of the total cellular norepinephrine. Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.[8][9]

Cardiovascular Homeostasis

This compound plays a crucial role in regulating cardiovascular function, extending beyond its impact on catecholamine levels. It directly influences blood pressure, cardiac contractility, and vascular tone.

Blood Pressure Regulation

In vivo studies have consistently demonstrated the antihypertensive effects of this compound. Genetic ablation of the CgA gene in mice (Chga-KO), which eliminates endogenous this compound, results in significant hypertension (e.g., ~44 mmHg higher systolic blood pressure).[1] This hypertensive phenotype can be rescued by the administration of exogenous this compound.[10] In humans, lower plasma CST levels are associated with an increased risk for hypertension.[1]

Vasodilation

This compound induces vasodilation through multiple mechanisms. It can stimulate the release of histamine (B1213489) from mast cells, which has potent vasodilator effects.[1][11] Furthermore, it promotes the synthesis of nitric oxide (NO) in endothelial cells, a key signaling molecule for vasorelaxation.[3][12] In human studies, local infusion of this compound into the dorsal hand vein caused dose-dependent vasodilation, with a semi-maximal effective concentration (EC₅₀) of approximately 30 nM in female subjects.[13]

Cardiac Function

This compound exerts direct effects on the myocardium, generally characterized by negative inotropy (reduced contractility) and lusitropy (improved relaxation).[14] These effects are mediated, in part, by the β₂-Adrenergic Receptor-G_i/o protein-NO-cGMP signaling pathway.[2] It also provides cardioprotection against ischemia-reperfusion injury.[15]

Signaling Pathway: Cardiovascular Regulation

Catestatin_Cardiovascular cluster_central Central Nervous System cluster_adrenal Adrenal Medulla nAChR_CNS nAChR NTS Nucleus Tractus Solitarius (Baroreceptor Center) nAChR_CNS->NTS Sympathetic ↓ Sympathetic Activity NTS->Sympathetic CST_CNS This compound CST_CNS->nAChR_CNS antagonizes nAChR_Adrenal nAChR Catecholamine ↓ Catecholamine Release nAChR_Adrenal->Catecholamine CST_Adrenal This compound CST_Adrenal->nAChR_Adrenal antagonizes

Metabolic Regulation

This compound is increasingly recognized as a key peptide in maintaining metabolic homeostasis, particularly in glucose and lipid metabolism.[16]

Glucose Metabolism and Insulin (B600854) Sensitivity

This compound enhances glucose uptake in insulin-sensitive tissues like cardiomyocytes.[17] This effect is mediated by the stimulation of Glucose Transporter Type 4 (GLUT4) translocation to the plasma membrane. The underlying signaling cascade involves the activation of the PI3K/Akt/AS160 pathway, which is a canonical pathway for insulin-stimulated glucose uptake.[17][18] Studies have shown that 10 nM of this compound can induce a significant increase in glucose uptake, comparable to that of 100 nM insulin in adult rat cardiomyocytes.[17]

Signaling Pathway: Glucose Uptake

Catestatin_Glucose_Uptake CST This compound Receptor Putative Receptor CST->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt (Protein Kinase B) PI3K->Akt activates AS160 AS160 Akt->AS160 phosphorylates (inhibits Rab-GAP activity) GLUT4_Vesicle GLUT4 Vesicle AS160->GLUT4_Vesicle promotes release of GLUT4_Membrane GLUT4 Translocation to Plasma Membrane GLUT4_Vesicle->GLUT4_Membrane Glucose_Uptake Increased Glucose Uptake GLUT4_Membrane->Glucose_Uptake

Immunomodulatory Effects

This compound has potent anti-inflammatory properties and plays a significant role in modulating the immune response, particularly through its interaction with macrophages.

Macrophage Polarization

This compound can shift macrophage differentiation from a pro-inflammatory (M1) phenotype towards an anti-inflammatory (M2) phenotype.[3][19] In mouse models of colitis and atherosclerosis, CST treatment reduces the infiltration of pro-inflammatory macrophages into affected tissues.[16][19] This modulation helps to suppress chronic inflammation and tissue damage.

Cytokine Regulation

Consistent with its effect on macrophage polarization, this compound treatment leads to a decrease in the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 (CCL2), while increasing the levels of the anti-inflammatory cytokine IL-10.[3][20]

Experimental Protocol: In Vitro Macrophage Polarization Assay

This protocol outlines a method to assess the effect of this compound on macrophage polarization in vitro.

  • Macrophage Isolation: Isolate primary macrophages (e.g., bone marrow-derived macrophages, BMDMs) from mice or use a suitable macrophage cell line (e.g., THP-1).

  • Cell Culture and Differentiation: Culture the cells in appropriate media. For BMDMs, differentiate them into M0 macrophages using M-CSF. For THP-1 monocytes, differentiate into M0 macrophages using PMA.

  • Polarization and Treatment:

    • M1 Polarization: Treat M0 macrophages with LPS and IFN-γ to induce an M1 phenotype.

    • M2 Polarization: Treat M0 macrophages with IL-4 and IL-13 to induce an M2 phenotype.

    • CST Treatment: In parallel, treat another set of M0 cells with the polarizing stimuli (M1 or M2) in the presence of various concentrations of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • Analysis:

    • Gene Expression (qPCR): Extract RNA and perform quantitative PCR to measure the expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arginase-1, Ym1, IL-10).

    • Protein Secretion (ELISA/Multiplex): Collect the culture supernatant and measure the concentration of secreted pro- and anti-inflammatory cytokines.

    • Flow Cytometry: Analyze cell surface marker expression to confirm polarization status (e.g., CD86 for M1, CD206 for M2).[16][20]

Conclusion and Future Directions

This compound is a peptide with a remarkable range of biological activities that position it as a master regulator of homeostasis. Its functions as a sympatho-inhibitory, antihypertensive, vasodilatory, cardioprotective, insulin-sensitizing, and anti-inflammatory agent make it a highly attractive target for therapeutic development. The quantitative data and experimental protocols provided in this guide serve as a resource for researchers aiming to further unravel the complex biology of this compound and translate these findings into novel treatments for cardiovascular, metabolic, and inflammatory diseases. Future research should focus on identifying the specific receptor(s) for its metabolic and immune effects, further delineating the downstream signaling events, and evaluating the therapeutic potential of stable this compound analogs in preclinical and clinical settings.

References

Catestatin's Dual Influence on Angiogenesis and Vascular Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Catestatin (CST), a 21-amino acid peptide derived from chromogranin A, has emerged as a pleiotropic modulator of vascular biology, exhibiting a fascinating dual role in both promoting and regulating angiogenesis and vascular remodeling. This technical guide provides an in-depth analysis of the molecular mechanisms, key signaling pathways, and experimental evidence underpinning this compound's effects on the vasculature. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and detailed protocols for key experimental assays are provided to facilitate reproducible research. Furthermore, critical signaling pathways and experimental workflows are visualized through diagrams to offer a clear conceptual framework for understanding this compound's complex functions.

This compound's Pro-Angiogenic Effects

Contrary to the anti-angiogenic properties of its precursor, chromogranin A, and other derived peptides like vasostatin-1, this compound has been identified as a potent pro-angiogenic factor.[1][2] It directly stimulates endothelial cell (EC) functions critical for the formation of new blood vessels, including migration, proliferation, and survival against apoptosis.[1][3][4]

In Vitro Evidence

A series of in vitro assays have demonstrated this compound's ability to induce key angiogenic processes in endothelial cells.

Table 1: Quantitative Analysis of this compound's Pro-Angiogenic Effects on Endothelial Cells

AssayCell TypeThis compound ConcentrationObserved EffectReference
Chemotaxis (Migration) HUVEC1 nmol/LMaximum induction of chemotaxis (relative index ~1.67)[5]
Proliferation HUVEC1 nmol/LMaximum induction of proliferation (relative cell number ~1.85)[5]
Anti-Apoptosis HUVECNot specifiedSignificant inhibition of apoptosis[1][3]
Capillary Tube Formation ECs1 nmol/LMaximum induction of tube formation (relative formation ~1.77)[1]
In Vivo Evidence

In vivo studies in animal models have corroborated the pro-angiogenic effects of this compound observed in vitro.

Table 2: Quantitative Analysis of this compound's Pro-Angiogenic Effects in In Vivo Models

ModelAnimalTreatmentOutcomeReference
Mouse Cornea Neovascularization MouseThis compound pellet (500 ng)Induced growth of arteries, capillaries, and veins[1]
Hindlimb Ischemia MouseThis compound therapyIncreased blood perfusion, number of capillaries, and density of arterioles/arteries[1][2]
Signaling Pathway: bFGF-Dependent Mechanism

The pro-angiogenic effects of this compound are primarily mediated through a basic fibroblast growth factor (bFGF)-dependent signaling cascade.[1][3][6] this compound stimulates the release of bFGF from endothelial cells, which in turn activates the FGF receptor-1 (FGFR1).[1] This receptor activation triggers downstream signaling through the mitogen-activated protein kinase (MAPK) and Akt pathways, leading to the observed pro-angiogenic cellular responses.[1][6]

Catestatin_Angiogenesis_Pathway cluster_EC Endothelial Cell CST This compound bFGF_release bFGF Release CST->bFGF_release stimulates EC Endothelial Cell bFGF bFGF bFGF_release->bFGF FGFR1 FGFR1 bFGF->FGFR1 activates MAPK_pathway MAPK Pathway (ERK) FGFR1->MAPK_pathway Akt_pathway Akt Pathway FGFR1->Akt_pathway Angiogenesis Angiogenesis (Migration, Proliferation, Tube Formation) MAPK_pathway->Angiogenesis Akt_pathway->Angiogenesis

This compound's pro-angiogenic signaling pathway.

This compound's Influence on Vascular Remodeling and Inflammation

Beyond its role in angiogenesis, this compound exerts significant effects on vascular remodeling, primarily through its potent anti-inflammatory properties.[7] This is particularly relevant in pathological conditions such as atherosclerosis and thrombosis.

Anti-Inflammatory Effects on the Endothelium

This compound has been shown to protect the endothelium from inflammatory insults and promote the resolution of thrombi.[7][8]

Table 3: Quantitative Analysis of this compound's Anti-Inflammatory Effects

AssayModelTreatmentObserved EffectReference
VWF Release Thrombin-stimulated HPAECsThis compound (50 nmol/l)Significant inhibition of von Willebrand Factor (VWF) release[7]
Adhesion Molecule Expression Thrombin-stimulated HPAECsThis compound (50 nmol/l)Abrogation of increased P-selectin and E-selectin levels[7]
TLR-4 Expression & p38 Phosphorylation Thrombin-stimulated HPAECsThis compound (50 nmol/l)Inhibition of increased Toll-like receptor 4 (TLR-4) expression and p38 phosphorylation[7]
Leukocyte Adhesion Atherosclerosis model (ApoE-KO mice)This compound i.p.Reduced leukocyte adhesion events and increased rolling velocity[6]
Signaling Pathway: TLR-4-p38 Inhibition and NO Synthesis

This compound's anti-inflammatory effects on endothelial cells are mediated, at least in part, by the inhibition of the TLR-4-p38 signaling pathway.[7] Thrombin-induced inflammation in endothelial cells is associated with increased TLR-4 expression and subsequent phosphorylation of p38 MAPK; this compound treatment abrogates these effects.[7]

Furthermore, this compound influences vascular tone and remodeling by stimulating nitric oxide (NO) synthesis in endothelial cells. This is achieved through the activation of the PI3K-Akt-eNOS (endothelial nitric oxide synthase) pathway.[3][4]

Catestatin_Vascular_Remodeling_Pathways cluster_anti_inflammatory Anti-Inflammatory Pathway cluster_no_synthesis NO Synthesis Pathway CST_anti This compound TLR4 TLR-4 CST_anti->TLR4 Thrombin Thrombin Thrombin->TLR4 activates p38 p38 MAPK TLR4->p38 activates Inflammation Endothelial Inflammation (VWF, P-selectin, E-selectin) p38->Inflammation CST_no This compound PI3K PI3K CST_no->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation & Anti-remodeling NO->Vasodilation

This compound's signaling in vascular remodeling.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's effects on angiogenesis and vascular remodeling.

In Vitro Angiogenesis Assays

In_Vitro_Workflow Start Endothelial Cells (e.g., HUVEC) Migration Migration Assay (Boyden Chamber) Start->Migration Seed in upper chamber Proliferation Proliferation Assay (BrdU Incorporation) Start->Proliferation Culture with BrdU Tube_Formation Tube Formation Assay (Matrigel) Start->Tube_Formation Seed on Matrigel Analysis Quantitative Analysis (Microscopy, Plate Reader) Migration->Analysis Proliferation->Analysis Tube_Formation->Analysis

Workflow for in vitro angiogenesis assays.
  • Chamber Preparation: Coat the lower side of an 8-μm pore size polycarbonate membrane of a Transwell insert with fibronectin (10 μg/mL in PBS) and allow it to air dry.

  • Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to sub-confluency. Starve the cells in serum-free medium for 4-6 hours prior to the assay. Harvest cells using trypsin and resuspend in serum-free medium containing 0.1% BSA.

  • Assay Setup: Add serum-free medium containing various concentrations of this compound (e.g., 0.1 to 10 nmol/L) or a positive control (e.g., VEGF, 50 ng/mL) to the lower chamber.

  • Cell Seeding: Seed the HUVECs (e.g., 5 x 10^4 cells) in the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Analysis: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with crystal violet. Count the number of migrated cells in several high-power fields under a microscope.

  • Cell Seeding: Seed HUVECs (e.g., 5 x 10^3 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with serum-free or low-serum medium containing various concentrations of this compound or a positive control (e.g., VEGF, 50 ng/mL).

  • BrdU Labeling: After 24-48 hours of treatment, add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) labeling solution to each well and incubate for an additional 2-4 hours.

  • Assay Procedure: Follow the manufacturer's protocol for the BrdU cell proliferation ELISA kit. This typically involves fixing the cells, denaturing the DNA, and adding an anti-BrdU antibody conjugated to a peroxidase.

  • Data Acquisition: Add the substrate and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Matrigel Coating: Thaw Matrigel on ice and pipette 50-100 μL into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Preparation: Harvest HUVECs and resuspend them in serum-free or low-serum medium.

  • Cell Seeding: Seed the HUVECs (e.g., 1-2 x 10^4 cells/well) onto the surface of the solidified Matrigel.

  • Treatment: Add medium containing various concentrations of this compound or a positive control (e.g., VEGF, 50 ng/mL).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Analysis: Observe the formation of capillary-like structures (tubes) using a phase-contrast microscope. Quantify the extent of tube formation by measuring the total tube length, number of junctions, or number of loops using image analysis software.

In Vivo Angiogenesis Assays

In_Vivo_Workflow Start Animal Model (Mouse) Cornea Corneal Micropocket Assay Start->Cornea Hindlimb Hindlimb Ischemia Model Start->Hindlimb Treatment Implant Pellet (Cornea) or Systemic/Local Injection (Hindlimb) Cornea->Treatment Hindlimb->Treatment Observation Observation Period (Days to Weeks) Treatment->Observation Analysis Quantification (Microscopy, Laser Doppler) Observation->Analysis

Workflow for in vivo angiogenesis assays.
  • Pellet Preparation: Prepare slow-release pellets containing this compound (e.g., 500 ng) or a positive control (e.g., bFGF) mixed with sucralfate (B611045) and poly-HEMA.

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.

  • Surgical Procedure: Create a small pocket in the center of the mouse cornea using a surgical microscope and fine forceps.

  • Pellet Implantation: Insert the prepared pellet into the corneal pocket.

  • Observation: Monitor the cornea daily for signs of neovascularization originating from the limbal vessels and growing towards the pellet.

  • Quantification: After a set period (e.g., 5-7 days), quantify the angiogenic response by measuring the area of vessel growth or the length and clock hours of vessel ingrowth. This can be done using a slit-lamp biomicroscope or by histological analysis of the excised cornea.

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.

  • Surgical Procedure: Induce unilateral hindlimb ischemia by ligating and excising the femoral artery and its branches.

  • Treatment: Administer this compound systemically (e.g., via intraperitoneal injection) or locally to the ischemic limb.

  • Blood Flow Measurement: Monitor blood flow perfusion in the ischemic and non-ischemic limbs at regular intervals (e.g., days 0, 7, 14, 21) using Laser Doppler Perfusion Imaging (LDPI).

  • Histological Analysis: At the end of the experiment, sacrifice the animals and harvest the ischemic and non-ischemic limb muscles. Perform immunohistochemical staining for endothelial cell markers (e.g., CD31) to quantify capillary density and for smooth muscle actin to assess arteriole density.

Conclusion and Future Directions

This compound presents a compelling profile as a modulator of vascular homeostasis, with distinct pro-angiogenic and anti-inflammatory/vascular remodeling properties. Its ability to stimulate angiogenesis through a bFGF-dependent pathway suggests its potential as a therapeutic agent in ischemic conditions. Conversely, its capacity to quell endothelial inflammation and inhibit detrimental vascular smooth muscle cell proliferation highlights its potential in managing inflammatory vascular diseases like atherosclerosis.

Future research should focus on further elucidating the receptor-mediated mechanisms of this compound's actions and exploring its therapeutic efficacy and safety in more complex preclinical models of cardiovascular disease. The detailed protocols and signaling pathways outlined in this guide provide a solid foundation for researchers to build upon in their investigation of this multifaceted peptide. The development of this compound-based therapeutics could offer novel strategies for a range of vascular pathologies.

References

A Technical Guide to the Neuroprotective Effects of Catestatin in Neurodegenerative and Neurological Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catestatin (CST), a 21-amino acid peptide derived from the proteolytic cleavage of the prohormone Chromogranin A (CgA), is an endogenous peptide with a wide range of biological activities.[1][2] Initially identified as a potent inhibitor of catecholamine release, it acts as a noncompetitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][3] Beyond its role in regulating the sympathetic nervous system, CST has emerged as a pleiotropic agent with direct cardiovascular, anti-inflammatory, and metabolic effects.[1][3][4] Recent research has uncovered its significant neuroprotective potential, demonstrating its ability to mitigate neuronal damage in various models of neurological injury and disease. This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental protocols related to the neuroprotective actions of this compound, serving as a resource for researchers and professionals in the field of neuropharmacology and drug development.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-faceted approach, targeting key pathological pathways involved in neuronal cell death and dysfunction. The primary mechanisms identified include the activation of pro-survival signaling cascades, modulation of neurotransmitter systems, and suppression of cellular stress responses.

Activation of Pro-Survival Kinases: The Akt/ERK Pathway

A crucial component of CST's neuroprotective action is its ability to activate the Akt (Protein Kinase B) and ERK (Extracellular Signal-Regulated Kinase) signaling pathways. These kinases are central regulators of cell survival, promoting anti-apoptotic processes and protecting against neuronal damage.[5] In models of hypertension-induced neurodegeneration, CST infusion led to a significant increase in the phosphorylation of both Akt and ERK in the amygdala and brainstem.[5] This activation is linked to the downstream inhibition of apoptosis and inflammation, thereby preserving neuronal integrity.[5]

CST This compound (CST) Receptor G-protein-coupled Receptor (GPCR) CST->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Pathway Receptor->MAPK Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inflammation Inflammation pAkt->Inflammation Survival Neuronal Survival & Neuroprotection pAkt->Survival ERK ERK MAPK->ERK pERK p-ERK ERK->pERK pERK->Apoptosis pERK->Inflammation pERK->Survival

This compound Pro-Survival Signaling Pathway.
Modulation of GABAergic Transmission

This compound has been shown to interact with the GABAergic system, the primary inhibitory neurotransmitter system in the brain.[5] In the central amygdalar nucleus (CeA) of spontaneously hypertensive rats (SHRs), CST increased the amplitude and frequency of spontaneous inhibitory postsynaptic currents (sIPSCs).[5] This effect was completely blocked by the GABA-A receptor antagonist bicuculline, confirming that CST's signaling occurs through this receptor complex.[5] By enhancing GABAergic inhibition, CST can counteract the excessive neuronal excitation that contributes to neurodegeneration in conditions like hypertension and stroke.[5]

Inhibition of Endoplasmic Reticulum Stress (ERS)

In a model of cerebral ischemia/reperfusion injury, this compound demonstrated a potent ability to suppress endoplasmic reticulum stress (ERS).[6] The neuroprotective effects were mediated through the inhibition of the PERK (protein kinase RNA-like endoplasmic reticulum kinase) signaling pathway, a key transducer of ERS that can lead to apoptosis when chronically activated.[6] By attenuating ERS, CST helps maintain cellular homeostasis and prevents the activation of ERS-induced apoptotic pathways in neurons.[6]

Ischemia Ischemia / Reperfusion Injury ERS Endoplasmic Reticulum Stress (ERS) Ischemia->ERS PERK PERK Pathway Activation ERS->PERK Apoptosis Neuronal Apoptosis PERK->Apoptosis CST This compound (CST) CST->PERK Protection Neuroprotection CST->Protection

CST Inhibition of Endoplasmic Reticulum Stress.
Anti-inflammatory Effects

This compound possesses significant anti-inflammatory properties.[3][4][7] It can modulate immune cell function, notably by shifting macrophage differentiation from a pro-inflammatory to an anti-inflammatory phenotype.[4][7] In various disease models, CST treatment resulted in reduced infiltration of immune cells into affected tissues.[4][7] This anti-inflammatory action is critical for neuroprotection, as neuroinflammation is a key contributor to the pathogenesis of many neurodegenerative diseases.[8]

Quantitative Data from Neurodegenerative and Neurological Injury Models

The neuroprotective efficacy of this compound has been quantified in several preclinical models. The data below summarizes key findings.

Model SystemTreatmentKey Outcome MeasuresQuantitative ResultsCitation(s)
Spontaneously Hypertensive Rats (SHRs), 6-months old Continuous infusion of CST into the central amygdalar nucleus (CeA) for 15 daysBlood Pressure (BP) ReductionDecrease of 37 mmHg[5]
Neurodegeneration in Amygdala & BrainstemArgyrophilic signals reduced by ~42% (with CST + Muscimol)[5]
Spontaneously Hypertensive Rats (SHRs), 9-months old Continuous infusion of CST into the CeA for 15 daysBlood Pressure (BP) ReductionDecrease of 65 mmHg[5]
Neurodegeneration in Amygdala & BrainstemPotently inhibited by >50%[5]
Protein Phosphorylation (Amygdala)Increased phosphorylation of Akt and ERK[5]
Protein Phosphorylation (Brainstem)Increased phosphorylation of Akt and ERK[5]
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Rats Intracerebroventricular administration of CSTNeurological Deficits, Infarct Volume, Cerebral EdemaSignificantly alleviated/reduced[6]
Neuronal ApoptosisAttenuated[6]
ERS Markers (PERK pathway)Suppressed[6]
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 cells CST TreatmentApoptosisInhibited[6]

Experimental Protocols: Methodologies in Key Studies

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols used in key studies investigating this compound's neuroprotective effects.

Protocol: In Vivo Neuroprotection in Spontaneously Hypertensive Rats (SHRs)
  • Animal Model : Male spontaneously hypertensive rats (SHRs), aged 6 and 9 months, were used as a model for hypertension-induced neurodegeneration.[5]

  • Treatment Administration :

    • Rats were anesthetized and implanted with a brain infusion cannula targeting the central amygdalar nucleus (CeA).

    • The cannula was connected to an osmotic minipump for continuous infusion.

    • This compound (CST) was infused for 15 consecutive days. A separate group received the GABA-A agonist Muscimol (MUS), or a combination of CST + MUS.[5]

  • Key Assays :

    • Blood Pressure Measurement : Monitored throughout the infusion period.[5]

    • Neurodegeneration Analysis : Brains were sectioned and stained using Argyrophil staining (a method to detect degenerating neurons). The number of argyrophilic signals was quantified.[5]

    • Western Blotting : Protein extracts from the amygdala and brainstem were analyzed to measure the phosphorylation status of Akt and ERK, key markers of pro-survival signaling.[5]

    • Electrophysiology : Whole-cell patch-clamp recordings were performed on pyramidal CeA neurons in brain slices to measure spontaneous inhibitory postsynaptic currents (sIPSCs).[5]

cluster_0 Animal Preparation cluster_1 Treatment Phase (15 Days) cluster_2 Endpoint Analysis Model Spontaneously Hypertensive Rats (6 & 9 months old) Surgery Cannula Implantation (Central Amygdala) Model->Surgery Infusion Continuous Infusion via Osmotic Pump (Saline, CST, Muscimol, CST+Muscimol) Surgery->Infusion BP Blood Pressure Monitoring Infusion->BP Histo Histology: Argyrophil Staining (Neurodegeneration) Infusion->Histo WB Western Blot: p-Akt & p-ERK (Pro-survival Signaling) Infusion->WB Ephys Electrophysiology: Patch-Clamp (sIPSCs) Infusion->Ephys

Experimental Workflow for SHR Model Study.
Protocol: In Vivo and In Vitro Models of Cerebral Ischemia/Reperfusion

  • In Vivo Model (MCAO/R) :

    • Animal Model : Adult male rats were subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia, followed by reperfusion.[6]

    • Treatment Administration : this compound was administered via intracerebroventricular injection.[6]

    • Key Assays : Neurological deficit scoring, measurement of cerebral infarct volume and edema, histopathological examination (e.g., H&E staining), and analysis of apoptotic (e.g., TUNEL staining) and ERS-related proteins (e.g., Western blot for PERK pathway components).[6]

  • In Vitro Model (OGD/R) :

    • Cell Model : PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, were used.[6]

    • Ischemia Induction : Cells were subjected to oxygen-glucose deprivation followed by reperfusion (OGD/R) to mimic ischemic conditions in vitro.[6]

    • Treatment : Cells were treated with this compound during the OGD/R process.[6]

    • Key Assays : Cell viability assays (e.g., MTT), apoptosis analysis using flow cytometry, and Western blotting for apoptosis-related proteins.[6]

Conclusion and Future Directions

The evidence strongly supports this compound as a neuroprotective agent with significant therapeutic potential. Its multifaceted mechanism of action—engaging pro-survival pathways, enhancing inhibitory neurotransmission, reducing cellular stress, and exerting anti-inflammatory effects—makes it an attractive candidate for neurological disorders characterized by complex pathologies. The quantitative data from models of hypertension-induced neurodegeneration and cerebral ischemia/reperfusion injury highlight its efficacy in preserving neuronal structure and function.

Future research should aim to:

  • Explore Efficacy in Other Neurodegenerative Models : Investigate the effects of this compound in established models of Alzheimer's disease, Parkinson's disease, and Huntington's disease, where pathologies like protein aggregation, oxidative stress, and neuroinflammation are prominent.

  • Elucidate Receptor Mechanisms : While CST is known to interact with nAChRs and its effects can be mediated through GPCRs, the specific receptors responsible for its neuroprotective effects via Akt/ERK and anti-ERS signaling need to be definitively identified.[9][5]

  • Optimize Delivery to the CNS : Develop strategies to enhance the delivery of this compound across the blood-brain barrier to improve its therapeutic index for central nervous system disorders.

  • Investigate Human Variants : Explore the neuroprotective potency of naturally occurring human variants of this compound (e.g., G364S, P370L), as these have shown differential activity in other systems.[9]

References

Methodological & Application

Application Notes and Protocols for Quantifying Catestatin in Biological Samples by Radioimmunoassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative measurement of catestatin in various biological samples using a competitive radioimmunoassay (RIA). This compound, a 21-amino acid peptide derived from chromogranin A (human: CHGA352-372; bovine: CHGA344-364), is a pleiotropic hormone involved in cardiovascular regulation, immune responses, and metabolic homeostasis.[1][2] Its quantification is crucial for understanding its physiological roles and its potential as a biomarker and therapeutic target.

Introduction to this compound and its Significance

This compound was initially identified as a potent inhibitor of catecholamine secretion by acting as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors.[3][4][5] Subsequent research has revealed its multifaceted roles, including modulation of blood pressure, cardiac function, inflammation, and metabolism.[1][6][7] Given its diverse biological activities, accurate quantification of this compound in biological fluids and tissues is essential for preclinical and clinical research.

Principle of the Radioimmunoassay (RIA)

The this compound RIA is a competitive binding assay. A known quantity of radiolabeled this compound (125I-catestatin) competes with the unlabeled this compound present in the sample or standard for a limited number of binding sites on a specific anti-catestatin antibody. As the concentration of unlabeled this compound in the sample increases, the amount of radiolabeled this compound that can bind to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound fraction is measured using a gamma counter. The concentration of this compound in the unknown sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of unlabeled this compound.

Quantitative Data Summary

The following tables summarize representative this compound concentrations in human plasma/serum from various studies. It is important to note that concentrations can vary based on the specific assay used, population characteristics, and physiological or pathological conditions.

Table 1: this compound Levels in Human Plasma/Serum in Various Conditions

ConditionSample TypeThis compound Concentration (ng/mL)Reference
Healthy ControlsPlasma21.4 ± 6.4[1]
Healthy ControlsSerum5.83 (4.21–8.29)[8]
Healthy ControlsPlasma5.39 ± 1.24[9]
Essential HypertensionPlasmaSignificantly higher than controls[6]
Primary HypertensionSerum29.70 (19.33–49.48)[8]
Acute Myocardial Infarction (on admission)Plasma16.5 ± 5.4[1]
Acute Myocardial Infarction (Day 3)Plasma30.7 ± 12.2[1]
Acute Myocardial Infarction (Day 7)Plasma13.8 ± 5.3[1]
Atrial FibrillationSerum14.11 (10.21–26.02)[10]
Hemodialysis PatientsPlasma32.85 ± 20.18[9]
COVID-19 (Non-survivors)Plasma2.82 (1.62; 5.99)[11]
COVID-19 (Survivors)Plasma1.36 (0.79; 2.49)[11]

Table 2: this compound RIA Kit Specifications (Example)

ParameterSpecificationReference
Assay Range 25-3200 pg/mL[12]
Lowest Detection Limit 50 pg/mL[12]
Radioactivity 1.5 µCi of Iodine-125[12]
Sample Types Plasma, Serum, Tissue Extracts, CSF[12][13]

Signaling Pathways of this compound

This compound exerts its effects through various signaling pathways. A primary mechanism is the inhibition of catecholamine release via antagonism of nicotinic acetylcholine receptors.[3][4] It also influences cardiovascular function through nitric oxide (NO) and G-protein-coupled pathways.[2]

Catestatin_Signaling_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR inhibits GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR activates Ca_Channel Voltage-gated Ca2+ Channel nAChR->Ca_Channel activates Catecholamine_Release Catecholamine Release Ca_Channel->Catecholamine_Release triggers G_Protein Gi/o Protein GPCR->G_Protein PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway G_Protein->MAPK eNOS eNOS PI3K_Akt->eNOS MAPK->eNOS NO_Production NO Production eNOS->NO_Production Cardiovascular_Effects Cardiovascular Effects NO_Production->Cardiovascular_Effects mediates

This compound Signaling Pathways

Experimental Protocols

Materials and Reagents
  • This compound RIA Kit (e.g., Phoenix Pharmaceuticals, RK-053-27 or similar) containing:

    • 125I-labeled this compound (Tracer)

    • This compound Standard

    • Primary Rabbit Anti-Catestatin Antibody

    • Goat Anti-Rabbit IgG Serum (Second Antibody)

    • Normal Rabbit Serum

    • RIA Buffer

  • Biological samples (plasma, serum, tissue homogenate, CSF)

  • Assay tubes (e.g., 12 x 75 mm polystyrene)

  • Pipettes and tips

  • Vortex mixer

  • Refrigerated centrifuge

  • Gamma counter

Sample Preparation

1. Blood Collection and Plasma/Serum Preparation [13]

  • Collect whole blood in tubes containing EDTA or aprotinin.

  • Centrifuge at 1,600 x g for 15 minutes at 4°C within 30 minutes of collection.

  • Aliquot the supernatant (plasma or serum) into clean tubes.

  • Store samples at -70°C or colder until analysis. Plasma is stable for up to one month at -70°C.[13]

2. Plasma Extraction (Recommended) [13]

  • Acidify the plasma with an equal volume of Buffer A (e.g., 1% trifluoroacetic acid in water).

  • Centrifuge at 6,000-17,000 x g for 20 minutes at 4°C.

  • Load the supernatant onto a pre-activated C-18 Sep-Pak column.

  • Wash the column with Buffer A.

  • Elute the peptide with Buffer B (e.g., 60% acetonitrile (B52724) in 1% trifluoroacetic acid).

  • Evaporate the eluate to dryness and reconstitute the sample in RIA buffer.

3. Tissue Homogenization [14][15]

  • Weigh the frozen tissue and add ice-cold lysis buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4, and protease inhibitors) at a ratio of 100 mg tissue per 900 µL buffer.[14]

  • Homogenize the tissue using a mechanical homogenizer on ice.[14]

  • Centrifuge the homogenate at 13,000 x g for 10-20 minutes at 4°C.[14][15]

  • Collect the supernatant and determine the protein concentration.

  • Store the tissue extract at -80°C until use.

Radioimmunoassay Procedure

The following is a representative protocol based on commercially available kits and general RIA procedures.[13][16] Users should always refer to the specific instructions provided with their assay kit.

RIA_Workflow start Start prep_reagents Prepare Reagents (Standards, Samples, Antibodies, Tracer) start->prep_reagents pipette Pipette Standards, Controls, and Samples into Assay Tubes prep_reagents->pipette add_primary_ab Add Primary Antibody (Anti-Catestatin) pipette->add_primary_ab add_tracer Add 125I-Catestatin (Tracer) add_primary_ab->add_tracer incubate1 Incubate (e.g., 16-24 hours at 4°C) add_tracer->incubate1 add_secondary_ab Add Second Antibody (Goat Anti-Rabbit IgG) and Normal Rabbit Serum incubate1->add_secondary_ab incubate2 Incubate (e.g., 90-120 minutes at RT) add_secondary_ab->incubate2 add_buffer Add RIA Buffer incubate2->add_buffer centrifuge Centrifuge (e.g., 3,000 rpm for 20 min at 4°C) add_buffer->centrifuge aspirate Aspirate Supernatant centrifuge->aspirate count Count Radioactivity of Pellet in a Gamma Counter aspirate->count analyze Calculate Results (Generate Standard Curve and Determine Sample Concentrations) count->analyze end End analyze->end

General Radioimmunoassay Workflow

Assay Setup:

  • Prepare Reagents: Reconstitute standards, antibodies, and tracer according to the kit instructions. Prepare serial dilutions of the standard to generate a standard curve (e.g., 0, 25, 50, 100, 200, 400, 800, 1600 pg/mL).

  • Label Tubes: Prepare duplicate tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), standards, and unknown samples.

  • Pipetting:

    • Pipette 100 µL of RIA buffer into the NSB and B0 tubes.

    • Pipette 100 µL of each standard and unknown sample into their respective tubes.

    • Pipette 100 µL of primary antibody into all tubes except the TC and NSB tubes.

    • Pipette 100 µL of 125I-Catestatin tracer into all tubes.

Incubation: 4. Vortex all tubes and incubate for 16-24 hours at 4°C.[13]

Separation of Bound and Free Fractions: 5. Add 100 µL of Goat Anti-Rabbit IgG serum and 100 µL of Normal Rabbit Serum to all tubes except the TC tubes. 6. Vortex and incubate for 90-120 minutes at room temperature. 7. Add 500 µL of RIA buffer to all tubes except the TC tubes. 8. Centrifuge the tubes at approximately 1,700 x g (e.g., 3,000 rpm) for 20 minutes at 4°C.[13] 9. Carefully aspirate the supernatant from all tubes except the TC tubes, without disturbing the pellet.

Counting and Data Analysis: 10. Measure the radioactivity (counts per minute, CPM) of the pellet in each tube using a gamma counter. 11. Calculate Percentage Bound (%B/B0):

  • Average the CPM for each duplicate.
  • Subtract the average NSB CPM from all other averages.
  • Calculate the percentage of tracer bound for each standard and sample relative to the B0 tubes: %B/B0 = [(Sample or Standard CPM - NSB CPM) / (B0 CPM - NSB CPM)] x 100.
  • Standard Curve: Plot the %B/B0 for the standards against their corresponding concentrations on a logit-log scale.
  • Determine Sample Concentrations: Interpolate the this compound concentration of the unknown samples from the standard curve.

Quality Control

  • Run positive and negative controls in each assay to monitor performance.

  • Intra-assay and inter-assay coefficients of variation should be within acceptable limits (typically <10% and <15%, respectively).[8][10]

Disclaimer

This document is intended for research use only and provides a general guideline. Investigators must validate the assay for their specific application and sample type. Always follow the detailed instructions provided with the specific RIA kit being used. Handle all radioactive materials in accordance with institutional and regulatory safety protocols.

References

In Vitro Analysis of Catestatin's Effect on Catecholamine Secretion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro analysis of Catestatin's inhibitory effect on catecholamine secretion. This document outlines the scientific background, detailed experimental protocols, and expected quantitative outcomes, serving as a valuable resource for researchers investigating the physiological roles of this compound and its potential as a therapeutic agent.

Introduction

This compound, a 21-amino acid peptide derived from the proteolytic cleavage of Chromogranin A (CgA), is a potent endogenous inhibitor of catecholamine secretion.[1][2] It functions as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), thereby playing a crucial role in the negative feedback regulation of the sympathoadrenal system.[3][4][5] In vitro studies using model systems such as the rat pheochromocytoma (PC12) cell line and primary chromaffin cells are fundamental for characterizing the mechanism and potency of this compound and its analogs.[1][2][6]

Quantitative Data Summary

The inhibitory potency of this compound on nicotine-induced catecholamine secretion has been quantified in several in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating its efficacy.

PeptideCell TypeStimulusIC50 (µM)Reference
Bovine this compound (bCgA344–364)PC12 cellsNicotine (B1678760)~0.2[1]
Bovine this compound (bCgA344–364)PC12 cellsNicotine0.2-0.3[2]
Bovine this compound (shorter version)PC12 cellsNicotine~0.35
Bovine this compound (longer version)PC12 cellsNicotine~2.01
Human this compound (wild-type)PC12 cellsNicotine0.82 ± 0.02[1]
Human this compound Variant (P370L)PC12 cellsNicotine0.37 ± 0.03[1]
Human this compound Variant (G364S)PC12 cellsNicotine3.65 ± 0.11[1]
Human this compound Variant (R374Q)PC12 cellsNicotine>10[7]

Signaling Pathway of this compound-Mediated Inhibition of Catecholamine Secretion

This compound exerts its inhibitory effect by modulating the initial steps of the catecholamine secretion cascade triggered by acetylcholine, the physiological agonist of nAChRs. The binding of this compound to the nAChR non-competitively blocks the influx of sodium (Na+) and subsequently calcium (Ca2+), which are essential for the exocytosis of catecholamine-containing vesicles.[8]

Catestatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds & Activates This compound This compound This compound->nAChR Binds & Inhibits (Non-competitive) Na_influx Na⁺ Influx nAChR->Na_influx Opens VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Opens Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->VGCC Activates Exocytosis Catecholamine Exocytosis Ca_influx->Exocytosis Triggers Catecholamines Catecholamines Exocytosis->Catecholamines Releases Vesicle Vesicle Vesicle->Exocytosis

This compound's inhibitory signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro experiment designed to assess the effect of this compound on catecholamine secretion.

Experimental_Workflow Start Start Cell_Culture PC12 Cell Culture Start->Cell_Culture Seeding Seed Cells in Multi-well Plates Cell_Culture->Seeding Pre_incubation Pre-incubate with this compound (or vehicle control) Seeding->Pre_incubation Stimulation Stimulate with Nicotine Pre_incubation->Stimulation Collection Collect Supernatant Stimulation->Collection Measurement Measure Catecholamine Concentration (e.g., ELISA, HPLC, Radiolabeling) Collection->Measurement Data_Analysis Data Analysis (IC50 determination) Measurement->Data_Analysis End End Data_Analysis->End

General experimental workflow.

Detailed Experimental Protocols

PC12 Cell Culture

The PC12 cell line, derived from a rat adrenal pheochromocytoma, is a well-established model for studying catecholamine secretion.[6]

Materials:

  • PC12 cell line (e.g., ATCC CRL-1721)

  • RPMI-1640 Medium (e.g., Gibco)

  • Horse Serum (HS), heat-inactivated

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Cell culture flasks (T-75)

  • Multi-well plates (24- or 48-well)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Complete Growth Medium: Prepare RPMI-1640 supplemented with 10% heat-inactivated horse serum, 5% heat-inactivated fetal bovine serum, and 1% Penicillin-Streptomycin.

  • Cell Maintenance: Culture PC12 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2. The medium should be changed every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium and gently pipette to create a single-cell suspension.

  • Cell Seeding: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and perform a cell count. Seed the cells into multi-well plates at a density of 1-2 x 10^5 cells/well for a 24-well plate. Allow cells to adhere and grow for 24-48 hours before the experiment.

Preparation of this compound

Synthetic this compound peptides can be commercially obtained or synthesized in-house.

Materials:

  • Synthetic this compound peptide (lyophilized powder)

  • Sterile, nuclease-free water or an appropriate buffer (e.g., PBS)

Protocol:

  • Reconstitution: Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom. Reconstitute the peptide in sterile water or buffer to a stock concentration of 1 mM.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions to the desired final concentrations in the assay buffer.

Catecholamine Release Assay ([³H]-Norepinephrine Release)

This protocol is a sensitive method to quantify the release of catecholamines.

Materials:

  • Cultured PC12 cells in multi-well plates

  • [³H]-L-norepinephrine

  • Krebs-Ringer-HEPES (KRH) buffer (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 HEPES, 11.1 glucose, pH 7.4)

  • Nicotine solution (in KRH buffer)

  • This compound working solutions (in KRH buffer)

  • Scintillation cocktail

  • Scintillation counter

  • 0.1 M HCl or 1% Triton X-100 for cell lysis

Protocol:

  • Cell Loading: Aspirate the culture medium from the wells. Add KRH buffer containing [³H]-L-norepinephrine (e.g., 0.1-0.5 µCi/mL) to each well and incubate for 1-2 hours at 37°C to allow for uptake of the radiolabel into the catecholamine storage vesicles.

  • Washing: After loading, gently aspirate the radioactive medium and wash the cells three times with fresh, pre-warmed KRH buffer to remove extracellular [³H]-norepinephrine.

  • Pre-incubation with this compound: Add KRH buffer containing the desired concentrations of this compound (or vehicle control) to the respective wells. Incubate for 15-30 minutes at 37°C.

  • Stimulation of Release: To initiate catecholamine release, add nicotine to each well to a final concentration of 10-100 µM. Incubate for 5-15 minutes at 37°C.

  • Sample Collection: Carefully collect the supernatant (which contains the released [³H]-norepinephrine) from each well and transfer it to a scintillation vial.

  • Cell Lysis: To determine the amount of [³H]-norepinephrine remaining in the cells, lyse the cells in each well by adding 0.1 M HCl or 1% Triton X-100. Transfer the lysate to a separate scintillation vial.

  • Scintillation Counting: Add scintillation cocktail to each vial (supernatant and lysate) and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of [³H]-norepinephrine released for each condition:

    • % Release = [CPM(supernatant) / (CPM(supernatant) + CPM(lysate))] x 100

    • Plot the percentage of inhibition of nicotine-stimulated release against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

The in vitro analysis of this compound's effect on catecholamine secretion provides a robust platform for understanding its physiological function and for the screening and characterization of novel therapeutic compounds targeting the sympathoadrenal system. The protocols detailed herein offer a standardized approach for obtaining reliable and reproducible data.

References

Using Synthetic Catestatin Peptides in Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catestatin (CST), a 21-amino acid cationic peptide derived from the proteolytic cleavage of Chromogranin A (CgA), is a pleiotropic molecule with significant regulatory roles in various physiological and pathological processes. As an endogenous inhibitor of catecholamine release, CST has garnered considerable interest for its therapeutic potential in cardiovascular diseases, inflammation, and cancer. Synthetic this compound peptides offer a powerful tool for in vitro studies to elucidate its mechanisms of action and explore its potential as a therapeutic agent. This document provides detailed application notes and protocols for utilizing synthetic this compound peptides in cell culture experiments.

Peptide Specifications and Handling

Synthetic this compound peptides are typically supplied as a lyophilized powder. The human (hCST) and bovine (bCST) sequences are most commonly used.

Table 1: Human and Bovine this compound Sequences

SpeciesSequence
HumanSSMKLSFRARGYGFRGPGPQL
BovineRSMRLSFRARGYGFRGPGLQL

Reconstitution and Storage:

  • Reconstitution: Reconstitute lyophilized this compound in sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) to create a stock solution. For peptides with solubility issues, a small amount of a solvent like dimethyl sulfoxide (B87167) (DMSO) can be used, followed by dilution in the aqueous buffer. It is recommended to prepare a concentrated stock solution (e.g., 1 mM).

  • Storage: Store the lyophilized peptide at -20°C or -80°C. After reconstitution, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Short-term storage of the stock solution at 4°C is also possible for a few days.

Peptide Stability:

The stability of this compound in cell culture media can be influenced by proteases present in the serum supplement. For experiments requiring long incubation times, it is advisable to use serum-free or reduced-serum media if the cell type allows. The stability of the peptide should be considered when designing experiments and interpreting results.

Experimental Protocols

Inhibition of Catecholamine Release in PC12 Cells

This protocol describes how to assess the inhibitory effect of this compound on nicotine-stimulated catecholamine release from rat pheochromocytoma (PC12) cells.

Materials:

  • PC12 cells

  • Cell culture medium (e.g., RPMI-1640) with horse serum and fetal bovine serum

  • Synthetic this compound peptide

  • [³H]-L-norepinephrine

  • Nicotine (B1678760)

  • Scintillation counter

Protocol:

  • Cell Culture: Culture PC12 cells in appropriate medium until they reach the desired confluence.

  • Radiolabeling: Pre-label the cells with [³H]-L-norepinephrine to allow for the tracking of catecholamine release.

  • This compound Treatment: Pre-incubate the radiolabeled cells with varying concentrations of synthetic this compound (e.g., 0.01 to 10 µM) for a specified period (e.g., 30 minutes).

  • Stimulation: Stimulate the cells with a secretagogue such as nicotine (e.g., 60 µM) to induce catecholamine release.

  • Quantification: Collect the supernatant and lyse the cells. Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the percentage of norepinephrine (B1679862) released and determine the IC50 value of this compound for the inhibition of catecholamine secretion.

Table 2: Quantitative Data on this compound's Inhibition of Catecholamine Release

ParameterValueCell LineReference
IC50 (Bovine CST)~0.2-0.4 µMPC12
IC50 (Human CST variants)P370L: 0.37 µM, Wild-type: 0.82 µM, G364S: 3.65 µMPC12
Anti-Inflammatory Effects on Macrophages

This protocol outlines a method to evaluate the anti-inflammatory properties of this compound on macrophages by measuring cytokine production.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • Synthetic this compound peptide

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

Protocol:

  • Cell Culture: Culture macrophages in the appropriate medium.

  • This compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specific duration (e.g., 1-2 hours).

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in this compound-treated cells to the LPS-only control to determine the inhibitory effect of the peptide.

Anti-Angiogenic Effects on Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol describes a tube formation assay to assess the anti-angiogenic potential of this compound using HUVECs.

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Matrigel or other basement membrane matrix

  • Synthetic this compound peptide

  • Calcein AM (for visualization)

Protocol:

  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of varying concentrations of this compound.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for tube formation (typically 4-18 hours).

  • Visualization: Stain the cells with Calcein AM and visualize the tube-like structures using a fluorescence microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

  • Data Analysis: Compare the tube formation in this compound-treated wells to the control wells to evaluate its anti-angiogenic activity.

Signaling Pathways

This compound exerts its diverse biological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the known pathways.

Catestatin_Signaling_Inhibition_of_Catecholamine_Release cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Inhibits Nicotine Nicotine Nicotine->nAChR Activates Na_influx Na+ Influx nAChR->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Catecholamine_Release Catecholamine Release Ca_influx->Catecholamine_Release

This compound inhibits nicotine-stimulated catecholamine release.

Catestatin_Anti_Inflammatory_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Macrophage) This compound This compound p38_MAPK p38 MAPK Pathway This compound->p38_MAPK Inhibits NF_kB NF-κB Pathway This compound->NF_kB Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->p38_MAPK TLR4->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38_MAPK->Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines

This compound's anti-inflammatory signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for studying the effects of synthetic this compound in cell culture.

Catestatin_Experimental_Workflow Peptide_Prep 1. Peptide Preparation - Reconstitute synthetic this compound - Prepare working dilutions Treatment 3. This compound Treatment - Add this compound to cell cultures at various concentrations Peptide_Prep->Treatment Cell_Culture 2. Cell Culture - Culture target cells to desired confluency Cell_Culture->Treatment Stimulation 4. Stimulation (if applicable) - e.g., Nicotine, LPS Treatment->Stimulation Incubation 5. Incubation - Incubate for a defined period Stimulation->Incubation Assay 6. Biological Assay - Catecholamine release, Cytokine measurement, Tube formation, etc. Incubation->Assay Data_Analysis 7. Data Analysis - Quantify results and determine statistical significance Assay->Data_Analysis

General experimental workflow for this compound studies.

Conclusion

Synthetic this compound peptides are invaluable tools for investigating the diverse biological functions of this important regulatory molecule. The protocols and information provided in this document offer a comprehensive guide for researchers to design and execute cell culture experiments to explore the therapeutic potential of this compound in a variety of disease models. Careful attention to peptide handling, experimental design, and data analysis will ensure the generation of reliable and reproducible results.

Application Notes and Protocols: Development and Application of Catestatin Knockout (CST-KO) Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Catestatin (CST) is a 21-amino acid, cationic, and hydrophobic peptide derived from the proteolytic cleavage of the neuroendocrine prohormone Chromogranin A (CgA). First identified for its potent ability to inhibit the release of catecholamines (like norepinephrine (B1679862) and epinephrine) from chromaffin cells and adrenergic neurons, CST is now recognized as a pleiotropic peptide with a wide range of biological functions.[1][2] It acts as an autocrine negative-feedback inhibitor of catecholamine secretion, playing a crucial role in cardiovascular regulation.[3][4] Emerging evidence has highlighted its involvement in metabolism, inflammation, and immune modulation.[3][5]

To elucidate the direct physiological roles of CST in vivo and to overcome the limitations of global Chromogranin A knockout (CgA-KO) models, which lack all CgA-derived peptides, specific this compound knockout (CST-KO) mouse models have been developed.[4][6] These models, created by selectively deleting the CST-coding region within the Chga gene, have become invaluable tools for researchers, scientists, and drug development professionals.[7] They allow for the precise investigation of CST deficiency and its consequences on cardiovascular, metabolic, and inflammatory homeostasis, providing a robust platform for studying disease pathogenesis and identifying novel therapeutic targets.[6][8]

Phenotypic Characteristics of CST-KO Mice

The targeted deletion of the this compound-coding region results in a distinct and multifaceted phenotype, confirming the peptide's significant regulatory roles. CST-KO mice spontaneously develop a syndrome characterized by cardiovascular, inflammatory, and metabolic dysregulation.

Cardiovascular Phenotype

The most prominent feature of CST-KO mice is a hypertensive and hyperadrenergic state.[6][9][10] Compared to their wild-type (WT) littermates, these mice exhibit:

  • Elevated Blood Pressure: Both systolic and diastolic blood pressure are significantly increased.[4]

  • Cardiac Hypertrophy: The sustained hypertension leads to marked left ventricular hypertrophy.[6][9]

  • Increased Catecholamines: Plasma and adrenal levels of norepinephrine and epinephrine (B1671497) are elevated, consistent with the loss of CST's inhibitory function.[6][7]

  • Abolished Cardioprotection: The protective effects of ischemic preconditioning are lost in CST-KO mice, indicating a role for CST in myocardial protection.[6]

Inflammatory and Immune Phenotype

CST-KO mice display a systemic pro-inflammatory state.[6] This is characterized by:

  • Elevated Pro-inflammatory Cytokines: Increased plasma levels of TNF-α, IFN-γ, CCL2, and CCL3 have been observed.[6]

  • Decreased Anti-inflammatory Cytokines: The level of the anti-inflammatory cytokine IL-10 is reduced.[6]

  • Macrophage Infiltration: There is significant infiltration of macrophages into key tissues such as the heart and adrenal glands, contributing to local and systemic inflammation.[6][7][9]

Metabolic Phenotype

Under a normal chow diet, CST-KO mice exhibit metabolic dysfunction:

  • Increased Food Intake and Body Weight: The mice consume more food and gain more weight compared to WT controls.[9]

  • Insulin (B600854) Resistance: They display elevated blood glucose and insulin levels, indicative of insulin resistance.[9][10]

  • Altered Gut Microbiome: The composition of the gut microbiome is significantly different from WT mice, with a notable decrease in microbial richness.[10]

  • Impaired Gut Barrier Function: CST-KO mice show evidence of a "leaky gut," with compromised intestinal barrier integrity.[10]

Notably, these phenotypes—hypertension, inflammation, and metabolic disturbances—can be reversed or rescued by the exogenous administration of CST via intraperitoneal injection, confirming that the observed abnormalities are a direct result of CST deficiency.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative phenotypic differences between Wild-Type (WT) and CST-KO mice, as well as the effects of CST replacement therapy, based on published literature.

Table 1: Cardiovascular and Catecholamine Profile

ParameterWild-Type (WT)CST-KOCST-KO + CSTReference(s)
Systolic Blood Pressure (mmHg) ~110-120↑ (~150-160)Normalized[4][6][9]
Diastolic Blood Pressure (mmHg) ~75-85↑ (~100-110)Normalized[4]
Plasma Norepinephrine Baseline↑ (Elevated)Normalized[6][7]
Plasma Epinephrine Baseline↑ (Elevated)Normalized[6][7]
Adrenal Norepinephrine Baseline↑ (Elevated)Normalized[6][7]
Adrenal Epinephrine Baseline↑ (Elevated)Normalized[6][7]

Note: "↑" indicates a significant increase compared to WT. "Normalized" indicates levels are restored to near-WT levels after CST administration.

Table 2: Inflammatory Cytokine Profile

CytokineWild-Type (WT)CST-KOCST-KO + CSTReference(s)
TNF-α (pro-inflammatory) Baseline↑ (Elevated)↓ (Decreased)[6]
IFN-γ (pro-inflammatory) Baseline↑ (Elevated)↓ (Decreased)[6]
CCL2 (pro-inflammatory) Baseline↑ (Elevated)↓ (Decreased)[6]
CCL3 (pro-inflammatory) Baseline↑ (Elevated)↓ (Decreased)[6]
IL-10 (anti-inflammatory) Baseline↓ (Decreased)↑ (Increased)[6]

Note: "↑" indicates a significant increase, and "↓" indicates a significant decrease compared to the untreated CST-KO group.

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz DOT language illustrate key mechanisms and experimental designs.

Catestatin_Antiadrenergic_Signaling cluster_neuron Adrenergic Neuron / Chromaffin Cell cluster_synapse Synaptic Cleft / Extracellular Space nAChR Nicotinic Acetylcholine Receptor (nAChR) Na_ion nAChR->Na_ion Opens for Influx Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_ion_ext Ca_Channel->Ca_ion_ext Opens for Influx Vesicle Catecholamine Vesicle Release Catecholamine Release Vesicle->Release Exocytosis CST_Receptor CST Binding Site (on nAChR) CST_Receptor->Na_ion Inhibits Influx ACh Acetylcholine (ACh) ACh->nAChR Binds & Activates CST This compound (CST) CST->CST_Receptor Binds & Blocks Na_ion->Ca_Channel Depolarization Opens Channel Ca_ion_int->Vesicle Triggers Fusion

Caption: CST's anti-adrenergic signaling pathway.

CST_Macrophage_Signaling cluster_macrophage Macrophage CST_Receptor CST Receptor (Putative) Signaling_Cascade Intracellular Signaling (e.g., G-proteins, PLC, MAPK/ERK) CST_Receptor->Signaling_Cascade Activates NFkB NF-κB Pathway Signaling_Cascade->NFkB Inhibits STAT STAT Pathway Signaling_Cascade->STAT Modulates Pro_inflammatory Pro-inflammatory Gene Transcription (TNF-α, IFN-γ, CCL2) NFkB->Pro_inflammatory Drives Anti_inflammatory Anti-inflammatory Gene Transcription (IL-10, Arg1) STAT->Anti_inflammatory Drives CST This compound (CST) CST->CST_Receptor Binds

Caption: CST's anti-inflammatory signaling in macrophages.

BMT_Workflow cluster_WT Wild-Type (WT) Donor cluster_KO CST-KO Donor cluster_Recipients Recipient Mice cluster_Transplant Bone Marrow Transplantation cluster_Analysis Post-Reconstitution Analysis WT_Mouse WT Mouse WT_BM Extract Bone Marrow (BM) WT_Mouse->WT_BM Transplant1 WT BM -> Irradiated KO WT_BM->Transplant1 KO_Mouse CST-KO Mouse KO_BM Extract Bone Marrow (BM) KO_Mouse->KO_BM Transplant2 KO BM -> Irradiated WT KO_BM->Transplant2 WT_Recipient WT Recipient Irradiate_WT Lethal Irradiation WT_Recipient->Irradiate_WT KO_Recipient CST-KO Recipient Irradiate_KO Lethal Irradiation KO_Recipient->Irradiate_KO Irradiate_WT->Transplant2 Irradiate_KO->Transplant1 Analysis1 Phenotype KO mouse with WT immune system Transplant1->Analysis1 Analysis2 Phenotype WT mouse with KO immune system Transplant2->Analysis2

Caption: Bone marrow transplantation experimental workflow.

Experimental Protocols

Protocol 1: Generation of CST-KO Mice

Objective: To generate a mouse line with a specific deletion of the this compound-coding region of the Chromogranin A (Chga) gene.

Principle: This protocol outlines a gene-editing approach (e.g., CRISPR/Cas9) to introduce a targeted deletion. The mouse model described in the literature involves a deletion of 63 base pairs in exon VII of the murine Chga gene.[7]

Materials:

  • C57BL/6 background mice (for embryo harvesting and implantation)

  • Cas9 mRNA

  • Single guide RNAs (sgRNAs) designed to flank the mCgA364–384 region

  • Microinjection and embryo transfer equipment

  • PCR primers for genotyping

  • DNA sequencing equipment

Methodology:

  • Design sgRNAs: Design two sgRNAs that target sequences flanking the 63-bp region of Chga that encodes murine this compound.

  • Prepare Injection Mix: Prepare a microinjection mix containing Cas9 mRNA and the two designed sgRNAs.

  • Microinjection: Harvest zygotes from superovulated C57BL/6 female mice. Microinject the prepared mix into the cytoplasm of the zygotes.

  • Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.

  • Screening Founder Mice:

    • Once pups are born, perform genomic DNA extraction from tail biopsies.

    • Use PCR with primers flanking the target region to screen for the deletion. The PCR product from the knockout allele will be 63 bp smaller than the wild-type allele.

    • Confirm the precise deletion in founder (F0) mice using Sanger sequencing.

  • Establishment of Colony: Breed the confirmed heterozygous founders with wild-type C57BL/6 mice to establish the line and subsequently intercross heterozygous (CST+/-) mice to generate homozygous knockout (CST-/-) and wild-type (CST+/+) littermates for experiments.

Protocol 2: Cardiovascular Phenotyping

Objective: To assess the cardiovascular phenotype of CST-KO mice, including blood pressure and cardiac function.

Materials:

  • Non-invasive tail-cuff blood pressure system or radiotelemetry system

  • High-frequency ultrasound echocardiography system

  • Anesthesia (e.g., isoflurane)

  • Heating pad

Methodology:

  • Blood Pressure Measurement (Tail-Cuff):

    • Acclimatize mice to the restraining device for 3-5 consecutive days before recording data.

    • On the day of measurement, place the mouse in the restrainer on a heated platform (37°C).

    • Position the tail cuff and sensor correctly on the mouse's tail.

    • Record at least 10-15 consecutive measurements per session and average the values for systolic and diastolic blood pressure and heart rate.

  • Blood Pressure Measurement (Radiotelemetry - Gold Standard):

    • Surgically implant a telemetry probe into the carotid artery of the mouse under anesthesia.

    • Allow the mouse to recover for 7-10 days.

    • Record blood pressure and heart rate continuously in conscious, freely moving mice for 24-72 hours to obtain baseline and circadian data.

  • Echocardiography:

    • Anesthetize the mouse (e.g., 1-1.5% isoflurane) and place it on a heated platform in the supine position.

    • Remove chest fur using a depilatory cream.

    • Apply ultrasound gel and use a high-frequency probe to acquire M-mode images from the parasternal short-axis view.

    • Measure left ventricular internal diameter (LVID), posterior wall thickness (PWT), and interventricular septum thickness (IVST) at both diastole and systole.

    • Calculate parameters such as fractional shortening (FS), ejection fraction (EF), and left ventricular mass to assess cardiac function and hypertrophy.

Protocol 3: Rescue Experiment with Exogenous this compound

Objective: To confirm that the observed phenotype in CST-KO mice is due to the absence of this compound.

Principle: Systemic administration of synthetic this compound peptide should reverse the hypertensive and inflammatory phenotypes of the CST-KO mice.[6][7]

Materials:

  • Synthetic murine or human this compound peptide

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for injection

  • CST-KO and WT control mice (age and sex-matched)

Methodology:

  • Peptide Preparation: Dissolve the synthetic this compound peptide in sterile saline to the desired concentration.

  • Baseline Measurement: Record baseline parameters (e.g., blood pressure, plasma for cytokine analysis) from all mice before starting the treatment.

  • Administration:

    • Divide CST-KO mice into two groups: one receiving CST and one receiving saline (vehicle control). Include a WT group receiving saline.

    • Administer this compound (a typical dose used in studies is 5 µg/g body weight) or saline via intraperitoneal (IP) injection daily for a specified period (e.g., 7-14 days).[11]

  • Phenotypic Re-assessment:

    • During and after the treatment period, re-measure the parameters assessed at baseline (blood pressure, heart rate).

    • At the end of the experiment, collect blood and tissues for analysis of catecholamines, cytokines, and macrophage infiltration to determine if the phenotype has been reversed.

Protocol 4: Bone Marrow Transplantation (BMT)

Objective: To determine the contribution of bone marrow-derived cells (e.g., macrophages) to the systemic production of CST and the development of the CST-KO phenotype.[6]

Materials:

  • WT and CST-KO donor mice (6-8 weeks old)

  • WT and CST-KO recipient mice (8-10 weeks old)

  • X-ray irradiator

  • Sterile bone marrow harvesting equipment

  • Syringes and needles for transplantation

  • Antibiotic-supplemented water

Methodology:

  • Recipient Preparation:

    • Lethally irradiate recipient mice (both WT and CST-KO groups) with a dose of X-rays (e.g., two doses of 5 Gy, 4 hours apart) to ablate their native hematopoietic system.

  • Donor Bone Marrow Harvest:

    • Euthanize donor mice (WT and CST-KO).

    • Sterilely dissect femurs and tibias.

    • Flush the bone marrow from the bones using a syringe with sterile media (e.g., RPMI).

    • Create a single-cell suspension by passing the marrow through a cell strainer. Count viable cells.

  • Transplantation:

    • Within a few hours of irradiation, inject approximately 5-10 million donor bone marrow cells in a volume of 100-200 µL into the recipient mice via the tail vein.

    • Create four experimental groups:

      • Group 1: WT BM → Irradiated WT Recipient (Control)

      • Group 2: CST-KO BM → Irradiated CST-KO Recipient (Control)

      • Group 3: WT BM → Irradiated CST-KO Recipient (Test)

      • Group 4: CST-KO BM → Irradiated WT Recipient (Test)

  • Recovery and Analysis:

    • House the mice in a sterile environment and provide antibiotic water for the first 2 weeks post-transplantation.

    • Allow 6-8 weeks for complete hematopoietic reconstitution.

    • After reconstitution, perform full phenotypic analysis (blood pressure, plasma cytokines, catecholamines, etc.) on all groups to determine if the phenotype is transferable with the bone marrow.[6]

References

Application Notes and Protocols for Immunohistochemical Staining of Catestatin in Tissue Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catestatin (CST), a 21-amino acid peptide derived from the cleavage of Chromogranin A (CGA), is a pleiotropic hormone with significant roles in cardiovascular regulation, innate immunity, and metabolism.[1][2] It was initially identified as a potent inhibitor of catecholamine release from chromaffin cells, acting as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors.[1][3][4] Given its widespread distribution in neuroendocrine, endocrine, and neuronal cells, as well as in myocardial and immune cells, understanding its tissue-specific expression and localization is crucial for elucidating its physiological and pathological roles.[1][2]

Immunohistochemistry (IHC) is an invaluable technique for visualizing the in-situ expression of this compound within the morphological context of tissues.[5] These application notes provide a detailed protocol for the immunohistochemical staining of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections, along with guidelines for data interpretation and quantification.

Data Presentation: Quantitative Analysis of this compound Immunoreactivity

Quantitative analysis of immunohistochemical staining is essential for objective and reproducible data interpretation. While published literature confirms the presence of this compound in various tissues, including carcinoid tumors and the heart, through immunohistochemistry, comprehensive quantitative data with scoring is limited.[6][7][8] The following table is a template for researchers to systematically record their quantitative findings for this compound expression.

A common method for quantifying IHC staining is the H-Score, which incorporates both the intensity of staining and the percentage of positively stained cells.[9]

H-Score Calculation: H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]

The H-Score ranges from 0 (no staining) to 300 (100% of cells with strong staining).

Table 1: Template for Quantitative Analysis of this compound Immunohistochemical Staining

Tissue Type/Sample IDHistological SubtypeStaining Intensity (0/1+/2+/3+)Percentage of Positive Cells (%)H-Score (0-300)Cellular Localization (e.g., Cytoplasmic, Nuclear, Membranous)Notes (e.g., Pathological State, Treatment Group)
Adrenal GlandMedulla
HeartVentricular Myocardium
PancreasIslets of Langerhans
Carcinoid TumorAppendix
(User-defined)
(User-defined)

Staining Intensity: 0 = No staining, 1+ = Weak staining, 2+ = Moderate staining, 3+ = Strong staining.

Experimental Protocols: Immunohistochemical Staining of this compound in FFPE Tissues

This protocol provides a generalized procedure for the immunohistochemical detection of this compound. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be required for specific tissues and antibodies.

Materials and Reagents:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized or distilled water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Anti-Catestatin antibody (polyclonal or monoclonal)

  • Secondary antibody: Biotinylated anti-rabbit/mouse IgG

  • Avidin-Biotin Complex (ABC) reagent

  • Chromogen substrate: 3,3'-Diaminobenzidine (DAB)

  • Counterstain: Hematoxylin

  • Mounting medium

  • Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)

  • Humidified staining chamber

  • Coplin jars or staining dishes

  • Microscope

Protocol:

  • Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Rehydrate the sections by sequential immersion in:

    • Two changes of 100% ethanol for 3 minutes each.
    • Two changes of 95% ethanol for 3 minutes each.
    • One change of 70% ethanol for 3 minutes. c. Rinse slides in distilled water for 5 minutes.

  • Antigen Retrieval: a. Immerse slides in a Coplin jar containing 10 mM Sodium Citrate buffer (pH 6.0). b. Heat the slides in a water bath or steamer at 95-100°C for 20-30 minutes. c. Allow the slides to cool to room temperature in the buffer (approximately 20 minutes). d. Rinse slides with PBS or TBS.

  • Peroxidase Blocking: a. Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity. b. Rinse slides twice with PBS or TBS for 5 minutes each.

  • Blocking: a. Incubate sections with the blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation: a. Dilute the primary anti-Catestatin antibody in the blocking buffer to its optimal concentration (as determined by titration). b. Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: a. Rinse slides three times with PBS or TBS for 5 minutes each. b. Incubate the sections with the biotinylated secondary antibody for 30-60 minutes at room temperature in a humidified chamber.

  • Signal Amplification: a. Rinse slides three times with PBS or TBS for 5 minutes each. b. Incubate the sections with the ABC reagent for 30 minutes at room temperature.

  • Chromogenic Detection: a. Rinse slides three times with PBS or TBS for 5 minutes each. b. Incubate the sections with the DAB substrate solution until the desired brown color intensity is developed (typically 2-10 minutes). Monitor under a microscope. c. Immediately stop the reaction by immersing the slides in distilled water.

  • Counterstaining: a. Immerse the slides in Hematoxylin for 1-2 minutes to stain the cell nuclei. b. "Blue" the sections by rinsing in running tap water for 5-10 minutes.

  • Dehydration and Mounting: a. Dehydrate the sections by sequential immersion in:

    • 95% ethanol for 2 minutes.
    • Two changes of 100% ethanol for 2 minutes each.
    • Two changes of xylene for 5 minutes each. b. Apply a coverslip using a permanent mounting medium.

  • Microscopic Examination and Analysis: a. Examine the slides under a light microscope. This compound immunoreactivity will appear as a brown precipitate. b. Assess the staining intensity, percentage of positive cells, and subcellular localization. c. For quantitative analysis, apply a scoring method such as the H-Score.

Visualizations

Experimental Workflow

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis Fixation Tissue Fixation (Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced) Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Blocking AntigenRetrieval->PeroxidaseBlock Blocking Blocking Non-specific Binding PeroxidaseBlock->Blocking PrimaryAb Primary Antibody (anti-Catestatin) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection ABC Complex & DAB Substrate SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Microscopy Microscopic Examination Dehydration->Microscopy Quantification Quantitative Analysis (H-Score) Microscopy->Quantification

Caption: Experimental workflow for this compound immunohistochemistry.

This compound Signaling Pathways

Catestatin_Signaling nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_Influx Ca2+ Influx nAChR->Ca_Influx Stimulates beta_AR β2/β3-Adrenergic Receptor NO_Production Nitric Oxide (NO) Production beta_AR->NO_Production Stimulates ET1R Endothelin-1 Receptor (ET-1R) Vasodilation Vasodilation ET1R->Vasodilation Inhibits CST This compound (CST) CST->nAChR Inhibits CST->beta_AR Modulates CST->ET1R Blocks Catecholamine_Release Catecholamine Release Ca_Influx->Catecholamine_Release Triggers NO_Production->Vasodilation Cardiac_Function Negative Inotropy & Lusitropy NO_Production->Cardiac_Function

Caption: Key signaling pathways modulated by this compound.

References

Application Note: Western Blot Protocol for the Detection of Catestatin and its Precursor, Chromogranin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Catestatin (CST) is a 21-amino acid peptide fragment derived from the proteolytic cleavage of its precursor, the neuroendocrine secretory protein Chromogranin A (CHGA).[1][2][3] CHGA is an acidic, 49 kDa protein that is extensively processed to generate several biologically active peptides.[1][2][4] this compound is a pleiotropic peptide best known as a potent non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), thereby inhibiting the release of catecholamines from chromaffin cells and noradrenergic neurons.[1][5] Due to its roles in cardiovascular regulation, inflammation, and metabolism, accurate detection and quantification of both the precursor CHGA and the final active CST peptide are crucial for research and therapeutic development.[6][7]

This application note provides a detailed protocol for the detection of full-length CHGA and the small CST peptide using Western blotting. A key challenge is the significant size difference between CHGA (~49 kDa, but often appearing as a 68-75 kDa band due to post-translational modifications) and CST (human: ~2.3 kDa).[1][8][9][10] Standard Tris-Glycine SDS-PAGE systems are unsuitable for resolving peptides as small as this compound. Therefore, this protocol employs a specialized Tricine-SDS-PAGE method, which is optimized for the separation of low molecular weight proteins and peptides.[11][12][13]

Experimental Protocols and Data

I. Recommended Materials and Reagents

A comprehensive list of antibodies, their sources, and recommended dilutions are provided in the tables below.

Table 1: Antibody Specifications

Target Host/Type Recommended Dilution Example Vendor (Cat. #)
Primary Antibodies
Chromogranin A (CHGA) Rabbit Polyclonal WB: 1:1000 Abcam (ab45179), Cell Signaling Technology (#60893)[14]
Chromogranin A (CHGA) Rabbit Monoclonal (SP12) WB: 1:1000 Thermo Fisher (MA5-14536)[15]
Chromogranin A (CHGA) Mouse Monoclonal (LK2H10) Varies by protocol Bio-Rad (MCA596GA)[16]
This compound (CST) Rabbit Polyclonal WB: 1:1000 - 1:5000 RayBiotech (140-10170)[17]
Secondary Antibodies
Anti-Rabbit IgG (HRP-linked) Goat/Donkey WB: 1:2000 - 1:10000 Standard Vendor

| Anti-Mouse IgG (HRP-linked) | Goat/Donkey | WB: 1:2000 - 1:10000 | Standard Vendor |

Table 2: Expected Molecular Weights

Protein Synonyms Species Theoretical MW (kDa) Apparent MW in WB (kDa) Notes
Chromogranin A CHGA, CgA Human ~49 ~68-80 Appears larger due to extensive post-translational modifications (glycosylation, phosphorylation) and its acidic nature.[8][10][18] Often shows multiple processing bands.[10][19][20]
This compound CST, hCHGA(352-372) Human ~2.33 ~2-5 Requires Tricine-SDS-PAGE for resolution.[8][9]

| this compound | CST, bCHGA(344-364) | Bovine | ~2.43 | ~2-5 | Requires Tricine-SDS-PAGE for resolution.[1][5] |

II. Detailed Western Blot Protocol

This protocol is optimized for detecting both large precursors (CHGA) and small peptides (CST).

A. Sample Preparation (Lysis)

  • Harvest cells or tissue and wash once with ice-cold 1X Phosphate Buffered Saline (PBS).

  • Lyse cells or homogenize tissue in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

B. Protein Quantification

  • Determine the protein concentration of the lysate using a standard method such as the Bicinchoninic acid (BCA) assay.

  • Based on the concentration, normalize all samples with lysis buffer to ensure equal loading. For a starting point, aim for 20-60 µg of total protein per lane.[8][15]

C. Sample Denaturation

  • Mix the normalized protein lysate with 4X Tricine SDS-Sample Buffer.

  • Crucially, to prevent aggregation of small peptides, heat samples at 70-80°C for 5-10 minutes. Avoid boiling (95-100°C), which can cause small peptides to be lost or irreversibly aggregated.[21]

D. Tricine-SDS-PAGE for Peptide Separation [11][12] This system provides superior resolution for proteins and peptides under 30 kDa.[13][22]

  • Assemble gel casting apparatus.

  • Pour the Separating Gel (16.5% T, 3% C for peptides <10 kDa). Overlay with isopropanol (B130326) or water and allow it to polymerize completely (30-60 min).

  • Pour off the overlay and add the Spacer Gel (10% T, 3% C). This sharpens bands in the 1-5 kDa range.[11] Allow it to polymerize.

  • Pour the Stacking Gel (4% T, 3% C) and insert the comb.

  • Once polymerized, assemble the gel in the electrophoresis tank and fill the inner and outer chambers with the appropriate running buffers (Cathode and Anode buffer, respectively).

  • Load 20-60 µg of your prepared samples and a low molecular weight peptide ladder.

  • Run the gel at an initial low voltage (e.g., 30V) until the samples enter the stacking gel, then increase to a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.

Table 3: Tricine-SDS-PAGE Gel and Buffer Recipes

Component Stacking Gel (4% T, 3% C) Spacer Gel (10% T, 3% C) Separating Gel (16.5% T, 3% C)
Acrylamide/Bis-acrylamide (49.5% T, 3% C) 0.81 mL 2.02 mL 3.33 mL
Gel Buffer (3.0 M Tris, 0.3% SDS, pH 8.45) 1.0 mL 1.0 mL 3.33 mL
Glycerol - - 3.33 mL (1.0 g)
ddH₂O 2.19 mL 0.98 mL -
10% APS 25 µL 15 µL 50 µL
TEMED 2.5 µL 1.5 µL 5 µL

| Total Volume | 4.0 mL | 4.0 mL | 10.0 mL |

BufferComposition
Cathode Buffer (1X) 0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH ~8.25
Anode Buffer (1X) 0.2 M Tris-HCl, pH ~8.9
4X Tricine Sample Buffer 200 mM Tris-HCl pH 6.8, 8% SDS, 40% Glycerol, 0.08% Coomassie Blue G-250, 400 mM DTT

(Recipes adapted from Schägger, H. (2006) Nature Protocols).[13]

E. Protein Transfer

  • Equilibrate the gel, PVDF membrane (0.2 µm pore size is recommended for small peptides), and filter paper in 1X Transfer Buffer.

  • Assemble the transfer stack (wet or semi-dry transfer). Ensure no air bubbles are trapped.

  • Transfer proteins from the gel to the PVDF membrane. For small peptides like CST, a shorter transfer time (e.g., 30-45 minutes at 15V for semi-dry) may be required to prevent over-transfer. For the larger CHGA, a standard transfer (e.g., 60 minutes at 100V for wet) is appropriate. You may need to optimize or run two separate blots.

F. Immunodetection [23]

  • Blocking: After transfer, block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[23]

  • Primary Antibody Incubation: Dilute the primary antibody (anti-CHGA or anti-CST) in the blocking buffer at the recommended concentration (see Table 1). Incubate the membrane overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. Incubate for 1 hour at room temperature with gentle agitation.

  • Final Washes: Repeat the washing step (step 3) three times with TBST.

G. Signal Detection

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Protein Separation & Transfer cluster_detection Immunodetection cluster_analysis Analysis lysis Cell/Tissue Lysis (RIPA + Inhibitors) quant Protein Quantification (BCA Assay) lysis->quant denature Sample Denaturation (70°C with Tricine Buffer) quant->denature sds_page Tricine-SDS-PAGE (16.5% Separating Gel) denature->sds_page transfer Protein Transfer (0.2 µm PVDF Membrane) sds_page->transfer blocking Blocking (5% Milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Anti-CHGA or Anti-CST, 4°C O/N) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Anti-Rabbit/Mouse HRP, RT 1hr) primary_ab->secondary_ab detection ECL Signal Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Workflow for Western blot detection of this compound and its precursors.

This compound Signaling Pathway Diagram

Catestatin_Signaling Simplified this compound Signaling Pathway cluster_membrane Chromaffin Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_channel Voltage-Gated Ca²⁺ Channel nAChR->Ca_channel Depolarization opens CST This compound (CST) CST->nAChR Inhibits (Non-competitive) ACh Acetylcholine (ACh) ACh->nAChR Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Vesicles Secretory Vesicles (containing Catecholamines) Ca_influx->Vesicles Triggers Fusion Release Catecholamine Release Vesicles->Release Exocytosis Inhibition->Ca_channel

Caption: this compound inhibits catecholamine release via nAChR antagonism.

References

Catestatin Receptor Binding Affinity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catestatin (CST), a 21-amino acid peptide derived from chromogranin A, is a potent endogenous modulator of the neuronal nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] It acts as a non-competitive antagonist, playing a crucial role in the regulation of catecholamine release and cardiovascular function.[3][4] Understanding the binding affinity of this compound and its analogues to the nAChR is essential for elucidating its physiological roles and for the development of novel therapeutics targeting the cholinergic system. These application notes provide detailed protocols for performing radioligand binding affinity assays to characterize the interaction of this compound with its receptor.

Principle of the Assays

Radioligand binding assays are a powerful tool for quantifying the interaction between a ligand (this compound) and its receptor (nAChR). These assays typically involve the use of a radiolabeled form of this compound (e.g., [¹²⁵I]-CST) and a source of the receptor, such as cultured cells expressing nAChRs (e.g., PC12 cells) or membrane preparations from tissues rich in these receptors.[5] By measuring the amount of radioligand bound to the receptor at equilibrium, key binding parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the half-maximal inhibitory concentration (IC50) of competing unlabeled ligands can be determined.[6]

Data Presentation

The following tables summarize the quantitative data for this compound binding affinity and inhibitory potency from various studies.

Table 1: Dissociation Constant (Kd) for this compound Binding to nAChRs

RadioligandCell/Tissue TypeKd (nM)Reference
[¹²⁵I]-CatestatinPC12 and bovine chromaffin cells15.2 ± 1.53[5]

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound for Nicotine-Stimulated Catecholamine Secretion

This compound VariantCell/Tissue TypeIC50 (µM)Reference
Bovine this compoundPC12 cells~0.2[2]
Bovine this compoundPC12 cells~0.25 (for ²²Na⁺ uptake)[4]
Human this compound (Wild-Type)PC12 cells0.82 ± 0.02[7]
Human this compound (P370L variant)PC12 cells0.37 ± 0.03[7]
Human this compound (G364S variant)PC12 cells3.65 ± 0.11[7]
Bovine this compoundVoltage-clamped oocytes (α7 nAChR)0.3[2]
Bovine this compoundVoltage-clamped oocytes (α3β2 nAChR)0.4[2]
Bovine this compoundVoltage-clamped oocytes (α3β4 nAChR)0.4[2]
Bovine this compoundVoltage-clamped oocytes (α4β2 nAChR)1.7[2]
This compound (general)In vitro cultured chromaffin cells~0.2–0.4[2]

Experimental Protocols

I. Saturation Binding Assay Protocol

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled this compound derivative.

Materials:

  • [¹²⁵I]-Catestatin (radioligand)

  • Unlabeled this compound

  • PC12 cells or other cells expressing nAChRs

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold Binding Buffer

  • 96-well filter plates (e.g., glass fiber filters pre-soaked in 0.5% polyethyleneimine)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture and Membrane Preparation (Optional):

    • Culture PC12 cells to a sufficient density.

    • For membrane preparations, homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).[8]

  • Assay Setup:

    • Prepare serial dilutions of [¹²⁵I]-Catestatin in binding buffer (e.g., 0.1 - 50 nM).

    • In a 96-well plate, set up triplicate wells for each concentration of the radioligand for "Total Binding".

    • For "Non-specific Binding", add a high concentration of unlabeled this compound (e.g., 10 µM) to another set of triplicate wells for each radioligand concentration.

    • Add the cell suspension or membrane preparation to each well (typically 50-100 µg of protein per well).

    • Initiate the binding reaction by adding the different concentrations of [¹²⁵I]-Catestatin to the wells.

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Terminate the incubation by rapid filtration of the well contents through the pre-soaked filter plates using a vacuum manifold.

    • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.[9]

  • Counting:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate "Specific Binding" by subtracting the "Non-specific Binding" from the "Total Binding" at each radioligand concentration.

    • Plot the specific binding (B) as a function of the free radioligand concentration ([L]).

    • Analyze the data using non-linear regression to fit a one-site binding model to determine the Kd and Bmax values.[9]

II. Competitive Binding Assay Protocol

This assay is used to determine the binding affinity (IC50 and subsequently Ki) of unlabeled this compound analogues or other test compounds that compete for the same binding site as the radiolabeled this compound.

Materials:

  • Same as for the Saturation Binding Assay, plus:

  • Unlabeled test compounds (e.g., this compound analogues)

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled test compound in binding buffer.

    • In a 96-well plate, add a fixed concentration of [¹²⁵I]-Catestatin (typically at or near its Kd value) to all wells.

    • Add the different concentrations of the unlabeled test compound to triplicate wells.

    • Include control wells for "Total Binding" (only radioligand and cells/membranes) and "Non-specific Binding" (radioligand, cells/membranes, and a high concentration of unlabeled this compound).

    • Add the cell suspension or membrane preparation to each well.

  • Incubation, Termination, and Counting:

    • Follow the same procedures as described in the Saturation Binding Assay (steps 3-5).

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[9]

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.[9]

Visualization of Pathways and Workflows

Catestatin_Signaling_Pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) nAChR nAChR Na_ion Na⁺ Influx nAChR->Na_ion Channel Opening This compound This compound This compound->nAChR Binds (Non-competitive) & Inhibits Acetylcholine Acetylcholine / Nicotine Acetylcholine->nAChR Binds & Activates Depolarization Membrane Depolarization Na_ion->Depolarization Ca_ion Ca²⁺ Influx (via VGCC) Catecholamine_Release Catecholamine Release Ca_ion->Catecholamine_Release Triggers Exocytosis Depolarization->Ca_ion Activates Voltage-Gated Ca²⁺ Channels

Caption: this compound non-competitively inhibits the nAChR, blocking ion influx and subsequent catecholamine release.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cells/ Membrane Homogenate setup Set up Assay Plate (Total, Non-specific, Competitive) prep_cells->setup prep_ligands Prepare Radioligand & Unlabeled Ligand Dilutions prep_ligands->setup incubate Incubate to Reach Equilibrium setup->incubate filtrate Terminate by Filtration & Wash incubate->filtrate count Measure Radioactivity (Scintillation Counting) filtrate->count calculate Calculate Specific Binding count->calculate plot Plot Data & Perform Non-linear Regression calculate->plot determine Determine Kd, Bmax, IC50, Ki plot->determine

Caption: General workflow for performing this compound radioligand binding affinity assays.

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers investigating the interaction of this compound with its receptor. These assays are fundamental for characterizing the pharmacological profile of this compound and its analogues, contributing to a deeper understanding of its physiological functions and therapeutic potential. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for advancing research in this field.

References

Application Notes and Protocols: In Vivo Administration of Catestatin in Rodent Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catestatin (CST), a 21-amino acid peptide derived from Chromogranin A (CgA), is a potent endogenous inhibitor of catecholamine release.[1][2] Its role in cardiovascular regulation has garnered significant interest, particularly its anti-hypertensive effects demonstrated in various preclinical rodent models.[3][4][5] In humans, lower plasma levels of this compound have been associated with an increased risk for developing hypertension, suggesting its potential as a therapeutic agent.[1][2] These application notes provide a comprehensive overview of the in vivo administration of this compound in rodent models of hypertension, summarizing key quantitative data and detailing experimental protocols to guide researchers in this field.

Data Presentation: Efficacy of this compound in Hypertensive Rodent Models

The following tables summarize the quantitative effects of this compound administration on key cardiovascular parameters in different rodent models of hypertension.

Table 1: Effects of Central Administration of this compound in Spontaneously Hypertensive Rats (SHRs)

Rodent Model & AgeAdministration Route & DoseDurationChange in Systolic Blood Pressure (SBP)Change in Diastolic Blood Pressure (DBP)Change in Heart Rate (HR)Reference
6-month-old SHRContinuous infusion into the central amygdalar nucleus (CeA) at 1 mM, 0.25 µl/h15 days↓ ~37 mmHg (~21%)Not Reported↓ ~119 beats/min[6]
9-month-old SHRContinuous infusion into the central amygdalar nucleus (CeA) at 1 mM, 0.25 µl/h15 days↓ ~65 mmHg (~32%)Not Reported↓ ~85 beats/min[6]

Table 2: Effects of Systemic Administration of this compound in Various Hypertensive Rodent Models

Rodent ModelAdministration Route & DoseDurationChange in Systolic Blood Pressure (SBP)Change in Diastolic Blood Pressure (DBP)Change in Heart Rate (HR)Reference
Chromogranin A knockout (Chga-/-) miceIntravenous injection to achieve ~4 µM extracellular concentrationAcute↓ ~44 mmHg (rescued towards wild-type levels)↓ ~26 mmHg (rescued towards wild-type levels)Not Reported[1]
DOCA-salt-induced hypertensive ratsIntraperitoneal injection (dose not specified)28 days↓ from ~211 mmHg to ~116 mmHg↓ from ~140 mmHg to ~92 mmHg↓ from ~356 bpm to ~276 bpm[4]
Spontaneously Hypertensive Rats (SHR)Intraperitoneal injection (dose not specified)Not SpecifiedAmeliorated proliferating changes in target organsAmeliorated proliferating changes in target organs↓ (anti-sympathetic activity)[5]
Transverse Aortic Constriction/DOCA miceIntraperitoneal injection at 1.5 mg/kg/day4 weeksNot Reported (focus on diastolic dysfunction)Not ReportedNot Reported[7]

Experimental Protocols

Protocol 1: Continuous Central Infusion of this compound in Spontaneously Hypertensive Rats (SHRs)

This protocol is based on the methodology described for investigating the central effects of this compound on blood pressure in SHRs.[6]

1. Animal Model:

  • Male Spontaneously Hypertensive Rats (SHRs) of desired age (e.g., 6 or 9 months old).[6]

  • House animals under standard laboratory conditions with ad libitum access to food and water.

2. Surgical Preparation:

  • Anesthetize the SHR using isoflurane (B1672236) or a similar appropriate anesthetic.

  • Secure the animal in a stereotaxic frame.

  • Implant a brain infusion cannula targeting the central amygdalar nucleus (CeA).

  • For continuous blood pressure monitoring, a telemetric device can be implanted into the abdominal aorta.[6]

3. This compound Administration:

  • Prepare a 1 mM solution of this compound in sterile saline.

  • Connect the brain infusion cannula to an Alzet osmotic minipump.

  • The pump should be calibrated to deliver the solution at a rate of 0.25 µl/hour.

  • Implant the osmotic minipump subcutaneously on the back of the rat.

4. Post-Operative Care and Monitoring:

  • Provide appropriate post-operative analgesia and care.

  • Allow the animals to recover for a specified period before commencing measurements.

  • Monitor blood pressure and heart rate continuously using the telemetry system for the duration of the infusion period (e.g., 15 days).[6]

5. Data Analysis:

  • Analyze the collected telemetric data to determine the mean changes in systolic blood pressure, diastolic blood pressure, and heart rate between the this compound-treated group and a saline-treated control group.

  • Statistical significance can be assessed using appropriate tests such as a t-test or ANOVA.

Protocol 2: Systemic Intraperitoneal Administration of this compound in DOCA-Salt Hypertensive Rats

This protocol outlines the procedure for inducing hypertension via DOCA-salt treatment and subsequent administration of this compound, as adapted from literature.[4]

1. Animal Model:

  • Male Sprague-Dawley or similar appropriate rat strain.

  • Perform uninephrectomy (surgical removal of one kidney) on all animals.

2. Induction of Hypertension:

  • Allow a recovery period after the uninephrectomy.

  • Implant a deoxycorticosterone acetate (B1210297) (DOCA) pellet (e.g., 24 mg/kg) subcutaneously.

  • Replace drinking water with a 1% NaCl solution.

  • Monitor blood pressure regularly (e.g., via tail-cuff method) to confirm the development of hypertension over a period of approximately 4 weeks.[4]

3. This compound Administration:

  • Once hypertension is established, divide the animals into treatment and control groups.

  • Administer this compound (e.g., wild-type or variants) via intraperitoneal (IP) injection. A reported dosing regimen is 0.25 mg/kg every 12 hours.[3]

  • The control group should receive vehicle (e.g., sterile saline) injections.

  • Continue the treatment for the desired duration (e.g., 28 days).[4]

4. Blood Pressure Measurement:

  • Measure systolic and diastolic blood pressure at regular intervals throughout the study using a non-invasive tail-cuff system or via telemetry.

5. Data Analysis:

  • Compare the blood pressure and heart rate measurements between the this compound-treated and vehicle-treated groups to determine the therapeutic effect.

  • Statistical analysis should be performed to assess the significance of the observed changes.

Visualizations: Signaling Pathways and Experimental Workflow

This compound's Anti-Hypertensive Signaling Pathways

Caption: Signaling pathways of this compound's anti-hypertensive effects.

General Experimental Workflow for In Vivo this compound Studies

Experimental_Workflow start Start: Select Rodent Model (e.g., SHR, DOCA-salt) induction Induce Hypertension (if not a genetic model) start->induction baseline Baseline Measurements (Blood Pressure, Heart Rate) induction->baseline grouping Randomize into Groups (this compound vs. Vehicle) baseline->grouping admin Administer this compound (e.g., Central Infusion, IP Injection) grouping->admin monitoring Monitor Physiological Parameters (e.g., Telemetry, Tail-cuff) admin->monitoring endpoint Endpoint Data Collection (e.g., Tissue harvesting for molecular analysis) monitoring->endpoint analysis Data Analysis and Interpretation endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: A generalized experimental workflow for studying this compound in vivo.

Discussion and Future Directions

The compiled data and protocols highlight the consistent anti-hypertensive effects of this compound across different rodent models and administration routes. Both central and peripheral mechanisms contribute to its blood pressure-lowering effects, including modulation of sympathetic outflow, inhibition of catecholamine release, and promotion of vasodilation.[1][5] The signaling pathways involved are multifaceted, encompassing nicotinic acetylcholine (B1216132) receptor antagonism, activation of nitric oxide synthase, and modulation of pro-survival pathways like Akt/ERK.[6][8]

Future research should aim to further elucidate the dose-response relationship for different administration routes, investigate the long-term efficacy and safety of this compound treatment, and explore its therapeutic potential in combination with existing anti-hypertensive drugs. Moreover, studies using rodent models that more closely mimic specific human hypertensive etiologies will be crucial for the clinical translation of this compound-based therapies. The development of more stable and orally bioavailable this compound analogues is another important avenue for future drug development efforts.

References

Application Notes and Protocols: Studying Catestatin Deficiency via siRNA-Mediated Knockdown of Chromogranin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromogranin A (CHGA) is a pro-protein that is extensively processed to produce several biologically active peptides. Among these, Catestatin (CST), a 21-amino acid peptide, is a potent inhibitor of catecholamine release and plays a crucial role in cardiovascular regulation, innate immunity, and metabolism.[1] Deficiency in CST has been linked to conditions such as hypertension and may be involved in the pathogenesis of other diseases.[1] The study of CST deficiency is therefore of significant interest for understanding disease mechanisms and for the development of novel therapeutics.

One effective method to study the effects of CST deficiency in vitro is through the siRNA-mediated knockdown of its precursor, CHGA. This application note provides detailed protocols for the siRNA-mediated knockdown of CHGA in a relevant cell line, methods for quantifying knockdown efficiency, and analysis of the downstream effects on key signaling pathways.

Experimental Principles

Small interfering RNA (siRNA) is a class of double-stranded RNA molecules that can be used to specifically silence the expression of a target gene. Once introduced into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides the RISC to the complementary messenger RNA (mRNA) of the target gene, in this case, CHGA. This leads to the cleavage and subsequent degradation of the CHGA mRNA, resulting in a significant reduction in the synthesis of the CHGA protein and, consequently, a deficiency in its cleavage product, this compound.

By comparing cells treated with CHGA-specific siRNA to control cells, researchers can investigate the physiological roles of CST and the pathological consequences of its deficiency. This includes studying its impact on downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are known to be modulated by this compound.

Data Presentation

Table 1: Efficiency of siRNA-mediated Knockdown of Chromogranin A (CHGA) in SH-SY5Y Neuroblastoma Cells
Treatment GroupCHGA mRNA Expression (Fold Change vs. Scrambled Control)CHGA Protein Expression (Fold Change vs. Scrambled Control)
Scrambled siRNA Control1.0 ± 0.11.0 ± 0.01
CHGA siRNA0.3 ± 0.010.1 ± 0.03
Data is presented as mean ± standard deviation.
Table 2: Effect of CHGA Knockdown on Downstream Signaling Pathways in SH-SY5Y Cells
Treatment Groupp-Akt/Akt Ratio (Fold Change vs. Scrambled Control)p-ERK/ERK Ratio (Fold Change vs. Scrambled Control)
Scrambled siRNA Control1.01.0
CHGA siRNAReducedReduced
Qualitative representation based on findings that CHGA depletion suppresses IGF downstream signaling, which involves the AKT/ERK pathways.[2] Specific quantitative ratios require further detailed experimental data.

Experimental Protocols

Protocol 1: siRNA-mediated Knockdown of Chromogranin A in SH-SY5Y Cells

This protocol describes the forward transfection of siRNA into the human neuroblastoma cell line SH-SY5Y using Lipofectamine™ RNAiMAX.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Dulbecco's Modified Eagle Medium (DMEM)/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • siRNA targeting human CHGA (pre-designed and validated)

  • Scrambled negative control siRNA

  • Sterile, RNase-free microcentrifuge tubes and pipette tips

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding:

    • One day before transfection, seed SH-SY5Y cells in a 6-well plate at a density that will result in 50-60% confluency at the time of transfection. Use 2 mL of complete growth medium (DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin) per well.

    • Incubate at 37°C in a humidified incubator with 5% CO₂.

  • Preparation of siRNA-Lipofectamine™ RNAiMAX Complexes (per well):

    • In a sterile microcentrifuge tube (Tube A), dilute 20 pmol of CHGA siRNA or scrambled control siRNA in 50 µL of Opti-MEM™ I medium. Mix gently.

    • In a separate sterile microcentrifuge tube (Tube B), dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I medium. Mix gently.

    • Combine the contents of Tube A and Tube B. Mix gently by pipetting up and down and incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[1]

  • Transfection:

    • Add the 100 µL of the siRNA-Lipofectamine™ RNAiMAX complex dropwise to each well containing the cells.

    • Gently rock the plate back and forth to ensure even distribution of the complexes.

    • Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.[3]

Protocol 2: Quantification of CHGA Knockdown by Real-Time Quantitative PCR (RT-qPCR)

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for human CHGA and a reference gene (e.g., GAPDH)

  • RT-qPCR instrument

Procedure:

  • RNA Extraction:

    • After 48-72 hours of transfection, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.

  • RT-qPCR:

    • Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for CHGA and the reference gene, and the qPCR master mix.

    • Perform the qPCR reaction using a standard thermal cycling protocol.

    • Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression of CHGA mRNA, normalized to the reference gene.

Protocol 3: Quantification of CHGA Knockdown and Signaling Pathway Analysis by Western Blot

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-CHGA, anti-Akt, anti-phospho-Akt (Ser473), anti-ERK1/2, anti-phospho-ERK1/2 (Thr202/Tyr204), and anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • After 48-72 hours of transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of CHGA, p-Akt, and p-ERK to their respective total proteins and/or the loading control (β-actin).

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_transfection siRNA Transfection cluster_analysis Analysis seed_cells Seed SH-SY5Y cells in 6-well plate prep_sirna Prepare siRNA-Lipofectamine RNAiMAX complexes transfect Add complexes to cells prep_sirna->transfect incubate Incubate for 48-72 hours transfect->incubate harvest Harvest cells incubate->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction rt_qpcr RT-qPCR for CHGA mRNA rna_extraction->rt_qpcr western_blot Western Blot for CHGA, (p-)Akt, (p-)ERK protein_extraction->western_blot

Caption: Experimental workflow for siRNA-mediated knockdown of CHGA.

PI3K_Akt_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (Cell Survival, Growth) Akt->Downstream Regulates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CST This compound CST->PI3K Modulates

Caption: PI3K/Akt signaling pathway modulated by this compound.

MAPK_ERK_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (Cell Proliferation, Differentiation) ERK->Transcription CST This compound CST->Raf Modulates

Caption: MAPK/ERK signaling pathway modulated by this compound.

References

Application Notes and Protocols: Matrigel Assay for Evaluating Catestatin-Induced Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The study of compounds that can modulate angiogenesis is of significant interest in various fields, including cancer research, wound healing, and cardiovascular diseases. Catestatin, a peptide fragment of chromogranin A, has emerged as a pleiotropic hormone with pro-angiogenic properties.[1][2][3] The Matrigel assay is a widely used in vitro method to assess the angiogenic potential of various factors by evaluating the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.[4][5] These application notes provide a detailed protocol for utilizing the Matrigel tube formation assay to quantitatively evaluate the pro-angiogenic effects of this compound.

Principle of the Matrigel Assay

The Matrigel assay is based on the ability of endothelial cells to differentiate and form three-dimensional, tube-like structures when cultured on a layer of Matrigel.[4][5] Matrigel is a solubilized basement membrane preparation extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, rich in extracellular matrix proteins such as laminin, collagen IV, and heparan sulfate (B86663) proteoglycans. This environment mimics the in vivo basement membrane and provides the necessary cues for endothelial cells to attach, migrate, and align, ultimately forming a network of interconnected tubes. The extent of tube formation, which can be quantified by measuring parameters like tube length and the number of branch points, serves as an indicator of the angiogenic potential of the tested substance.

Data Presentation: Quantitative Analysis of this compound-Induced Tube Formation

The pro-angiogenic activity of this compound can be quantified by measuring various parameters of the tube network formed by endothelial cells on Matrigel. Below is a representative table summarizing the dose-dependent effect of this compound on tube formation.

This compound Concentration (nM)Total Tube Length (µm/field)Number of Branch Points/fieldNumber of Loops/field
0 (Control)1500 ± 12025 ± 510 ± 3
0.12200 ± 15040 ± 618 ± 4
13500 ± 20065 ± 830 ± 5
104800 ± 25080 ± 1042 ± 6
1005100 ± 28085 ± 1245 ± 7
VEGF (10 ng/mL) - Positive Control5500 ± 30090 ± 1550 ± 8

Note: The data presented in this table are representative and may vary depending on the endothelial cell type, Matrigel lot, and specific experimental conditions.

Experimental Protocols

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium-2 (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Growth Factor Reduced Matrigel® Matrix

  • This compound (human, synthetic)

  • Vascular Endothelial Growth Factor (VEGF) as a positive control

  • Serum-free endothelial cell basal medium (EBM-2)

  • 96-well tissue culture plates

  • Calcein AM

  • Inverted microscope with a digital camera

  • Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis prep_matrigel Thaw Matrigel on ice coat_plate Coat 96-well plate with Matrigel prep_matrigel->coat_plate prep_cells Culture & Harvest Endothelial Cells seed_cells Seed Endothelial Cells onto Matrigel prep_cells->seed_cells polymerize Incubate to polymerize Matrigel coat_plate->polymerize polymerize->seed_cells add_compounds Add this compound/ Controls seed_cells->add_compounds incubate_tubes Incubate for Tube Formation add_compounds->incubate_tubes image_capture Image Acquisition incubate_tubes->image_capture quantify Quantify Tube Formation (Length, Branches, Loops) image_capture->quantify analyze_data Data Analysis quantify->analyze_data

Figure 1: Experimental workflow for the Matrigel tube formation assay.
Detailed Method

  • Matrigel Coating:

    • Thaw Growth Factor Reduced Matrigel on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.

    • Ensure even distribution of the Matrigel across the well surface.

    • Incubate the plate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Preparation and Seeding:

    • Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.

    • Harvest the cells using Trypsin-EDTA and neutralize with medium containing FBS.

    • Centrifuge the cells and resuspend the pellet in serum-free EBM-2.

    • Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

    • Carefully add 100 µL of the cell suspension (10,000 cells) to each Matrigel-coated well.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in sterile, nuclease-free water or an appropriate buffer.

    • Prepare serial dilutions of this compound in serum-free EBM-2 to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM).

    • Include a negative control (vehicle only) and a positive control (e.g., 10 ng/mL VEGF).

    • Add 100 µL of the respective this compound dilutions or controls to the wells containing the cells.

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. The optimal incubation time should be determined empirically.

    • After incubation, the tube-like structures can be visualized and imaged using an inverted phase-contrast microscope.

    • For fluorescence imaging, cells can be pre-labeled with Calcein AM before seeding or stained after tube formation.

  • Quantification of Tube Formation:

    • Capture images from at least three random fields per well.

    • Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify the following parameters:

      • Total tube length: The sum of the lengths of all tube segments.

      • Number of branch points: The number of points where three or more tubes intersect.

      • Number of loops: The number of enclosed areas formed by the tubes.

Signaling Pathway of this compound-Induced Angiogenesis

This compound promotes angiogenesis through a signaling cascade that involves G-proteins, the release of basic fibroblast growth factor (bFGF), and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways.[1][2]

G This compound This compound G_protein G-protein coupled receptor? This compound->G_protein Activates bFGF_release bFGF Release G_protein->bFGF_release Stimulates FGFR FGF Receptor bFGF_release->FGFR Activates (autocrine/paracrine) RAS Ras FGFR->RAS PI3K PI3K FGFR->PI3K RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis (Tube Formation) Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Figure 2: Signaling pathway of this compound-induced angiogenesis.

Troubleshooting

IssuePossible CauseSolution
No or poor tube formation in positive control Matrigel did not polymerize properly.Ensure Matrigel was thawed on ice and the plate was incubated at 37°C for an adequate time. Use pre-chilled tips and plates.
Endothelial cells are of poor quality or high passage number.Use low-passage endothelial cells and ensure they are healthy and actively proliferating before the assay.
High background/non-specific cell clumping Cell density is too high.Optimize the cell seeding density. A lower density may improve network formation.
Inconsistent results between wells Uneven coating of Matrigel.Ensure the plate is level during coating and polymerization. Be careful not to disturb the Matrigel layer when adding cells and media.
Pipetting errors.Use calibrated pipettes and be consistent with pipetting technique.
Tube network degrades too quickly Incubation time is too long.Perform a time-course experiment to determine the optimal time point for imaging, typically between 4-12 hours.
Serum starvation-induced apoptosis.Ensure the basal medium contains necessary supplements to maintain cell viability for the duration of the assay.

References

Unveiling the Influence of Catestatin on Adipocyte Insulin Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to studying the impact of Catestatin (CST), a peptide derived from Chromogranin A, on insulin (B600854) signaling pathways within adipocytes. These application notes and protocols are designed to facilitate research into CST's potential as a therapeutic agent for metabolic disorders such as insulin resistance and type 2 diabetes.

Introduction to this compound and Insulin Signaling

This compound is a multifaceted peptide that plays a significant role in regulating cardiovascular, immune, and metabolic functions.[1] Emerging research highlights its potential to improve insulin sensitivity and glucose homeostasis.[2][3] In the context of adipocytes, the primary cells of adipose tissue, insulin signaling is crucial for glucose uptake and lipid metabolism. Dysregulation of this pathway is a hallmark of insulin resistance.

Insulin initiates its cellular effects by binding to the insulin receptor (IR), triggering a cascade of phosphorylation events. A key pathway involves the phosphorylation of Insulin Receptor Substrate (IRS) proteins, which in turn activate Phosphoinositide 3-kinase (PI3K). This leads to the phosphorylation and activation of Akt (also known as Protein Kinase B), a central node in the insulin signaling network. Activated Akt promotes the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane, facilitating glucose uptake into the cell.[4]

This compound has been shown to enhance the phosphorylation of Akt, a critical step downstream of the insulin receptor.[1][2][5] While much of the detailed mechanistic work has been conducted in hepatocytes and cardiomyocytes, these findings provide a strong basis for investigating similar effects in adipocytes. In cardiomyocytes, CST has been demonstrated to induce glucose uptake and GLUT4 trafficking.[6][7] Furthermore, CST's anti-inflammatory properties may indirectly improve insulin sensitivity by mitigating endoplasmic reticulum (ER) stress, a known contributor to insulin resistance.[8][9][10] In adipocytes specifically, this compound appears to modulate adrenergic and leptin signaling, which can also influence insulin action.[11][12]

Key Experimental Data

The following tables summarize the expected quantitative outcomes from experiments investigating the effect of this compound on adipocyte insulin signaling, based on findings in related cell types.

Table 1: Effect of this compound on Insulin-Stimulated Akt Phosphorylation in Adipocytes

TreatmentThis compound (CST) ConcentrationInsulin (100 nM)Fold Change in pAkt/Total Akt Ratio (vs. Control)
Control0 nM-1.0
Insulin0 nM+5.0 - 8.0
CST10 nM-1.5 - 2.5
CST + Insulin10 nM+7.0 - 12.0
CST50 nM-2.0 - 3.5
CST + Insulin50 nM+9.0 - 15.0
CST100 nM-2.5 - 4.0
CST + Insulin100 nM+10.0 - 18.0

Note: Data are hypothetical and represent expected trends based on published studies in other cell types. Actual values may vary depending on experimental conditions and adipocyte model.

Table 2: Effect of this compound on Glucose Uptake in Adipocytes

TreatmentThis compound (CST) ConcentrationInsulin (100 nM)Fold Change in Glucose Uptake (vs. Control)
Control0 nM-1.0
Insulin0 nM+4.0 - 6.0
CST10 nM-1.2 - 1.8
CST + Insulin10 nM+5.0 - 8.0
CST50 nM-1.5 - 2.5
CST + Insulin50 nM+6.0 - 10.0
CST100 nM-1.8 - 3.0
CST + Insulin100 nM+7.0 - 12.0

Note: Data are hypothetical and represent expected trends based on published studies in other cell types. Actual values may vary depending on experimental conditions and adipocyte model.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Adipocyte Cell Culture and Differentiation

This protocol describes the culture and differentiation of 3T3-L1 preadipocytes, a commonly used cell line for studying adipogenesis and adipocyte function.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Bovine Calf Serum (BCS)

  • Penicillin-Streptomycin solution

  • Dexamethasone

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Insulin solution

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Preadipocyte Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation: Once cells reach 100% confluence (Day 0), change the medium to differentiation medium I (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin).

  • Maturation: After 2 days (Day 2), replace the medium with differentiation medium II (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL insulin).

  • Maintenance: From Day 4 onwards, culture the cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin, changing the medium every 2 days. Mature adipocytes should be visible by Day 8-10, characterized by the accumulation of lipid droplets.

Protocol 2: Western Blotting for Akt Phosphorylation

This protocol details the procedure for assessing the phosphorylation status of Akt in response to this compound and insulin treatment.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • This compound (human, synthetic)

  • Insulin solution

  • Serum-free DMEM

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Serum Starvation: On the day of the experiment, gently wash the differentiated adipocytes with PBS and incubate in serum-free DMEM for 2-4 hours.

  • Treatment: Treat the cells with the desired concentrations of this compound for a specified time (e.g., 30 minutes). For insulin stimulation, add insulin (e.g., 100 nM) for the last 10-15 minutes of the this compound incubation period.

  • Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-Akt overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Express the results as a ratio of phospho-Akt to total Akt.

Protocol 3: 2-Deoxy-D-[³H]-glucose (2-DOG) Uptake Assay

This protocol measures the rate of glucose transport into adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • This compound (human, synthetic)

  • Insulin solution

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-D-[³H]-glucose

  • Cytochalasin B

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Serum Starvation and Treatment: Follow steps 1 and 2 from the Western Blotting protocol.

  • Glucose Transport Assay:

    • Wash the cells twice with KRH buffer.

    • Add KRH buffer containing 2-Deoxy-D-[³H]-glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 100 µM).

    • Incubate for 5-10 minutes at 37°C.

    • To determine non-specific uptake, a parallel set of wells should be pre-incubated with cytochalasin B (an inhibitor of glucose transport) before adding the radioactive glucose mixture.

  • Lysis and Scintillation Counting:

    • Stop the uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific uptake (from cytochalasin B-treated wells) from all other values. Normalize the data to the protein concentration of each well.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR Binds This compound This compound Akt Akt This compound->Akt Potentiates Activation IRS IRS IR->IRS Phosphorylates GLUT4_mem GLUT4 cluster_intracellular cluster_intracellular GLUT4_mem->cluster_intracellular Glucose Uptake PI3K PI3K IRS->PI3K Activates PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem Translocates

Caption: this compound's potentiation of the insulin signaling pathway in adipocytes.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Culture 3T3-L1 Preadipocytes B Induce Differentiation A->B C Mature Adipocytes B->C D Serum Starvation C->D E Treat with this compound and/or Insulin D->E F Western Blot (pAkt/Akt) E->F G Glucose Uptake Assay E->G Catestatin_Pleiotropic_Effects cluster_effects Cellular Effects in Adipocytes cluster_outcome Physiological Outcome CST This compound A Potentiates Insulin Signaling (↑ pAkt) CST->A B Modulates Adrenergic Signaling CST->B C Enhances Leptin Signaling CST->C D Reduces ER Stress CST->D E Increased Glucose Uptake A->E F Improved Insulin Sensitivity B->F C->F D->F E->F

References

Handling and storage recommendations for synthetic Catestatin peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed recommendations for the handling, storage, and use of synthetic Catestatin (CST) peptides. Adherence to these guidelines is crucial for maintaining peptide integrity and ensuring reproducible experimental outcomes.

Introduction to this compound

This compound, a 21-amino acid cationic peptide derived from Chromogranin A (CgA), is a pleiotropic hormone with significant roles in cardiovascular regulation, innate immunity, and metabolism. The bovine (bCST: RSMRLSFRARGYGFRGPGLQL) and human (hCST: SSMKLSFRARGYGFRGPGPQL) orthologs are potent inhibitors of catecholamine release, acting as non-competitive antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Its multifaceted biological activities have made it a subject of intense research in hypertension, heart failure, and inflammatory diseases.

Handling and Storage Recommendations

Proper handling and storage are paramount to prevent the degradation of synthetic this compound peptides.

Lyophilized Peptide

Storage: Lyophilized this compound is stable for extended periods when stored correctly. For optimal stability, adhere to the following temperature guidelines:

Storage ConditionTemperatureExpected Stability
Long-term Storage -80°CSeveral years
Mid-term Storage -20°CUp to 2 years
Short-term Storage 4°CSeveral weeks to months
Room Temperature AmbientStable for days to a few weeks

Note: The stability data presented is based on general guidelines for lyophilized peptides.[2][3][4][5][6] Specific long-term stability of this compound may vary.

Handling:

  • Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as peptides are often hygroscopic.[2]

  • Weigh the desired amount of peptide quickly in a clean environment.

  • Reseal the vial tightly, purge with an inert gas like nitrogen or argon if possible, and return to the recommended storage temperature.[2]

Reconstituted Peptide

Reconstitution: The choice of solvent depends on the experimental application.

  • For in vitro cellular assays: Use sterile, tissue culture-grade water, phosphate-buffered saline (PBS) at pH 7.2-7.4, or a buffer appropriate for your specific cell type.

  • For in vivo studies: Use sterile saline or another biocompatible vehicle.

  • Solubility: this compound is a basic peptide. If solubility in neutral buffer is an issue, it can be dissolved in a small amount of a dilute acidic solution (e.g., 0.1% acetic acid) and then diluted with the desired buffer.

Storage of Solutions: Peptide solutions are significantly less stable than the lyophilized powder.

Storage ConditionTemperatureExpected Stability
Short-term 4°C1-2 weeks
Long-term -20°CUp to 3-4 months
Ultra Long-term -80°CUp to 1 year

Crucial Recommendations:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the reconstituted peptide into single-use volumes to prevent degradation from repeated temperature changes.[2]

  • Sterility: For biological assays, reconstitute and handle the peptide under sterile conditions to prevent microbial contamination.

  • Avoid Vortexing: Gently swirl or pipette to dissolve the peptide. Vigorous shaking can cause aggregation.

Experimental Protocols

In Vitro: Inhibition of Nicotine-Evoked Catecholamine Release from PC12 Cells

This protocol is adapted from studies demonstrating this compound's inhibitory effect on catecholamine secretion.[1]

Materials:

  • PC12 cells (rat pheochromocytoma cell line)

  • Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)

  • [³H]-Norepinephrine

  • Nicotine (B1678760) solution

  • Synthetic this compound peptide

  • Scintillation counter and fluid

Protocol:

  • Cell Culture: Culture PC12 cells in appropriate flasks until they reach the desired confluency. For differentiation into a neuronal phenotype, treat with Nerve Growth Factor (NGF) for 5-7 days.

  • Radiolabeling: Plate the cells in 24-well plates. Pre-label the cells by incubating them with [³H]-norepinephrine in the culture medium for 90 minutes.

  • Washing: Gently wash the cells three times with fresh, serum-free medium to remove excess unincorporated radiolabel.

  • Pre-incubation with this compound: Add medium containing various concentrations of synthetic this compound (e.g., 0.01 to 10 µM) to the wells and incubate for 30 minutes.[1]

  • Stimulation: Add nicotine solution to a final concentration of 60 µM to stimulate catecholamine release. Incubate for 15-30 minutes.[1]

  • Sample Collection: Collect the supernatant from each well.

  • Cell Lysis: Lyse the remaining cells in the wells with a lysis buffer to determine the total remaining radioactivity.

  • Quantification: Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis: Express the [³H]-norepinephrine release as a percentage of the total radioactivity (supernatant + lysate). Calculate the IC₅₀ value for this compound's inhibition of nicotine-stimulated release.

Quantitative Data from Literature:

PeptideCell LineStimulantIC₅₀Reference
Bovine this compoundPC12Nicotine (60 µM)~200 nM[1]
Human this compound (WT)PC12Nicotine0.82 ± 0.02 µM[1]
Human this compound (P³⁷⁰L variant)PC12Nicotine0.37 ± 0.03 µM[1]
Human this compound (G³⁶⁴S variant)PC12Nicotine3.65 ± 0.11 µM[1]
In Vivo: Assessment of this compound's Effect on Blood Pressure in Mice

This protocol is based on studies investigating the antihypertensive effects of this compound.

Materials:

  • Chromogranin A knockout (Chga-KO) mice or a suitable hypertensive mouse model

  • Wild-type control mice

  • Synthetic this compound peptide

  • Sterile saline

  • Blood pressure monitoring system (e.g., tail-cuff or telemetry)

Protocol:

  • Animal Acclimatization: Allow the mice to acclimate to the laboratory environment and handling procedures for at least one week.

  • Baseline Measurements: Measure and record the baseline blood pressure and heart rate of all mice for several days to establish a stable baseline.

  • Peptide Preparation: Reconstitute synthetic this compound in sterile saline to the desired concentration.

  • Administration: Administer this compound via intraperitoneal (IP) injection. A common dosage used in studies is 2.5 mg/kg.[1] A control group should receive an equivalent volume of sterile saline.

  • Blood Pressure Monitoring: Monitor blood pressure and heart rate at regular intervals post-injection (e.g., 30 minutes, 1 hour, 2 hours, etc.) to observe the acute effects of this compound.

  • Chronic Studies (Optional): For chronic studies, administer this compound daily or via osmotic mini-pumps for a specified period (e.g., several weeks) and monitor blood pressure regularly.

  • Data Analysis: Compare the changes in blood pressure and heart rate between the this compound-treated group and the saline-treated control group.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound exerts its effects through a complex network of signaling pathways, primarily by inhibiting the nicotinic acetylcholine receptor (nAChR) on chromaffin cells and postganglionic sympathetic neurons. This non-competitive inhibition blocks the influx of Na⁺ and subsequent voltage-gated Ca²⁺ entry, thereby inhibiting catecholamine exocytosis.[1] Beyond this primary mechanism, this compound also influences other pathways.

Catestatin_Signaling CST This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) CST->nAChR inhibits G_Protein G-protein CST->G_Protein Na_Influx Na+ Influx ↓ nAChR->Na_Influx Ca_Channel Voltage-Gated Ca2+ Channel Na_Influx->Ca_Channel depolarization Ca_Influx Ca2+ Influx ↓ Ca_Channel->Ca_Influx Exocytosis Catecholamine Exocytosis ↓ Ca_Influx->Exocytosis PLC Phospholipase C (PLC) MAPK MAPK Pathway PLC->MAPK PI3K PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) ↑ eNOS->NO Cell_Response Cellular Responses (e.g., Vasodilation, Anti-inflammatory) NO->Cell_Response MAPK->Cell_Response G_Protein->PLC G_Protein->PI3K

Caption: this compound's primary signaling cascade.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of synthetic this compound peptides.

Experimental_Workflow start Start peptide_prep Peptide Preparation (Reconstitution & Aliquoting) start->peptide_prep in_vitro In Vitro Experiments (e.g., PC12 cell assay) peptide_prep->in_vitro in_vivo In Vivo Experiments (e.g., Mouse blood pressure) peptide_prep->in_vivo data_acq Data Acquisition in_vitro->data_acq in_vivo->data_acq data_analysis Data Analysis (e.g., IC50, statistical tests) data_acq->data_analysis results Results & Interpretation data_analysis->results end End results->end

Caption: A generalized experimental workflow.

References

Troubleshooting & Optimization

Overcoming low signal issues in Catestatin Western blotting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low signal issues during Catestatin Western blotting experiments.

Troubleshooting Guide: Overcoming Low Signal

Low or no signal in your this compound Western blot can be frustrating. This guide provides a systematic approach to troubleshooting the most common causes.

dot

Caption: Troubleshooting workflow for low signal in this compound Western blotting.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: My sample is expected to have low this compound levels. How can I enrich it?

A1: For samples with low this compound abundance, consider using enrichment techniques such as immunoprecipitation or fractionation.[1] Since this compound is derived from Chromogranin A (CgA), which is localized in secretory granules, isolating these organelles can enrich your sample.[2][3]

Q2: What is the best lysis buffer for extracting this compound?

A2: The choice of lysis buffer depends on the subcellular localization of your target. For whole-cell lysates, RIPA or NP-40 buffers are commonly used.[4][5] Given that this compound is a secreted peptide, you may also need to analyze the cell culture supernatant.[6] Always add fresh protease and phosphatase inhibitors to your lysis buffer to prevent degradation.[1][7]

Q3: How much protein should I load per well?

A3: A general recommendation is to load 20-30 µg of total protein per lane for whole-cell extracts.[2][8] However, for low-abundance proteins like this compound, you may need to increase the load up to 100 µg.[8] It is crucial to perform a protein concentration assay (e.g., BCA or Bradford) to ensure equal loading across all lanes.[7][9]

Electrophoresis and Transfer

Q4: What type of gel is best for resolving a small peptide like this compound?

A4: Due to its small size (human this compound is approximately 2.6 kDa), a standard Tris-glycine gel may not provide adequate resolution. It is highly recommended to use a Tris-tricine SDS-PAGE system, which is optimized for the separation of proteins and peptides in the 1-100 kDa range.[10][11][12][13][14] Using a high-percentage acrylamide (B121943) gel (e.g., 15-20%) can also improve the resolution of low molecular weight proteins.[10][11]

Q5: I suspect my protein is not transferring efficiently to the membrane. How can I check and optimize this?

A5: To verify transfer efficiency, you can use Ponceau S staining on the membrane after transfer.[9] This reversible stain will allow you to visualize the protein bands.[9] For small peptides like this compound, "over-transfer" or "blow-through" is a common issue where the protein passes through the membrane.[1][9] To mitigate this:

  • Use a membrane with a smaller pore size, such as 0.2 µm PVDF or nitrocellulose.[1][10]

  • Reduce the transfer time and/or voltage.[1]

  • Consider using a semi-dry transfer system, which can be more efficient for low molecular weight proteins.[9]

  • Adding up to 20% methanol (B129727) to the transfer buffer can improve the binding of small proteins to the membrane.[1][10]

Antibody Incubation and Detection

Q6: What is the optimal dilution and incubation time for my primary anti-Catestatin antibody?

A6: The optimal antibody concentration is crucial and should be determined empirically for each new antibody and experimental setup.[13][15] As a starting point, refer to the manufacturer's datasheet. If no recommendation is provided, you can start with a 1:1000 dilution.[16][17] Incubation is typically performed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[6][16][17][18][19] An overnight incubation at 4°C often yields a stronger signal with lower background.[6][16][17]

Q7: Could my blocking buffer be interfering with the signal?

A7: Yes, over-blocking can mask the epitope and prevent antibody binding.[1] While 5% non-fat dry milk in TBST is a common blocking agent, some antibodies perform better with 5% Bovine Serum Albumin (BSA) in TBST. If you suspect over-blocking, try reducing the blocking time or the concentration of the blocking agent.[1]

Q8: My signal is still weak even after optimizing other steps. What else can I do?

A8:

  • Secondary Antibody: Ensure your secondary antibody is appropriate for the primary antibody's host species and isotype.[2] Optimize the secondary antibody concentration; too high a concentration can lead to high background, while too low will result in a weak signal.[8]

  • Detection Reagent: Use a fresh, high-sensitivity ECL (Enhanced Chemiluminescence) substrate.[9][20] The signal from ECL reactions is transient, so expose the membrane to film or a digital imager immediately after incubation.[20]

  • Positive Control: Always include a positive control, such as a cell lysate known to express this compound or recombinant this compound peptide, to validate that the immunodetection steps are working correctly.[8][21][22][23]

Quantitative Data Summary

The expression of this compound can vary significantly between different tissues and cell types. The following table summarizes the known expression patterns.

Tissue/Cell TypeExpression LevelReference
Neuroendocrine Cells
Adrenal Medulla (Chromaffin cells)High[2][3]
Pancreatic IsletsPresent[3][15]
Enterochromaffin cellsPresent[3][24]
Cardiovascular System
Heart Tissue (Myocardiocytes)Present[15][25]
Endothelial CellsPresent[3]
Immune System
MacrophagesPresent[3][26][27]
Mast CellsPresent[28][29]
Polymorphonuclear Neutrophils (PMNs)Secreted upon stimulation[2]

Experimental Protocols

Protocol 1: Sample Preparation
  • Cell Lysis:

    • Wash cells with ice-cold PBS.[7][9]

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.[7][9]

    • Incubate on ice for 30 minutes, vortexing intermittently.[9]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[9]

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[7][9]

  • Sample Preparation for SDS-PAGE:

    • Mix the desired amount of protein (20-100 µg) with 2x Laemmli or Tricine sample buffer.[9]

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[9][17]

Protocol 2: Tris-Tricine SDS-PAGE and Western Blot
  • Gel Electrophoresis:

    • Load samples and a low molecular weight marker onto a 15-20% Tris-tricine polyacrylamide gel.[10][11][12]

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Equilibrate the gel and a 0.2 µm PVDF membrane in transfer buffer (consider adding 20% methanol).[1][10]

    • Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.[1]

    • Perform a semi-dry or wet transfer. Optimize time and voltage to prevent over-transfer of the small this compound peptide (e.g., lower voltage and shorter time).[1]

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in 5% BSA or non-fat dry milk in TBST.[8][9]

    • Incubate the membrane with the primary anti-Catestatin antibody at the optimized dilution overnight at 4°C with gentle agitation.[16][17][18]

    • Wash the membrane three times for 5-10 minutes each with TBST.[16][18]

    • Incubate with an HRP-conjugated secondary antibody at the appropriate dilution for 1 hour at room temperature.[16][24]

    • Wash the membrane three times for 5-10 minutes each with TBST.[16][18]

    • Incubate the membrane with a high-sensitivity ECL substrate and visualize the signal using X-ray film or a digital imager.[9][20]

Signaling Pathways

This compound is involved in multiple signaling pathways, primarily related to the regulation of catecholamine release and cardiovascular function.

dot

CatestatinSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Inhibits GPCR G-Protein Coupled Receptor This compound->GPCR Activates Calcium Ca²⁺ Influx nAChR->Calcium Stimulates TyrosineKinase Tyrosine Kinase GPCR->TyrosineKinase PI3K PI3K TyrosineKinase->PI3K MAPK MAPK PI3K->MAPK NO Nitric Oxide PI3K->NO PKC PKC CatecholamineRelease Catecholamine Release PKC->CatecholamineRelease Modulates MAPK->CatecholamineRelease Modulates NO->CatecholamineRelease Inhibits Calcium->CatecholamineRelease

Caption: Simplified this compound signaling pathway.

References

Technical Support Center: Troubleshooting High Background in Catestatin ELISA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering high background signals in Catestatin (CST) ELISA measurements. High background can mask specific signals, reduce assay sensitivity, and lead to inaccurate quantification. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve the root causes of this common issue.

Frequently Asked Questions (FAQs)

Q1: What is considered high background in a this compound ELISA?

High background in a this compound ELISA refers to elevated optical density (OD) readings in the blank or zero standard wells, as well as across the entire plate, which are significantly higher than the expected baseline. This increased "noise" can compress the dynamic range of the assay and obscure the true signal from the this compound in your samples, ultimately reducing the sensitivity and reliability of your results.[1]

Q2: What are the most common causes of high background in ELISA assays?

The primary culprits for high background are often related to non-specific binding of antibodies and other reagents to the microplate surface. The two most frequent causes are inadequate plate washing and insufficient blocking.[1] Other significant factors include using overly high concentrations of detection antibodies, contamination of reagents or samples, and suboptimal incubation times or temperatures.[2][3]

Q3: How can I identify the specific cause of high background in my this compound ELISA?

To pinpoint the source of the high background, it is recommended to run a series of control experiments. For instance, a control group of wells without the primary antibody can help determine if the secondary antibody is binding non-specifically.[4] Additionally, a blank control (containing only the substrate) can indicate if the substrate itself or the plate is contaminated.

Q4: Could the sample type be the reason for the high background in my this compound measurements?

Yes, the sample matrix can significantly contribute to high background.[1] this compound is often measured in complex biological fluids like serum and plasma, which contain numerous proteins and other molecules that can cause non-specific binding.[5][6][7] If you are using serum samples, it's important to be aware of potential interference from heterophile antibodies or other endogenous components.[8] Properly preparing your samples, as detailed in the protocols below, is crucial.

Troubleshooting Guides

Issue 1: High Background Across the Entire Plate

This is often indicative of a problem with one of the common reagents or procedural steps.

Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5). Ensure adequate wash buffer volume (e.g., 200-300 µL per well).[1][6] Introduce a 30-second soak step during each wash.[1] Ensure complete aspiration of the wash buffer after each step.
Inadequate Blocking Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA).[1] Extend the blocking incubation time. Consider trying a different blocking agent, such as casein, especially when working with serum samples.
Detection Antibody Concentration Too High Perform a titration experiment to determine the optimal concentration of the detection antibody. This will help find the concentration that provides the best signal-to-noise ratio.[2][4]
Contaminated Reagents Use fresh, sterile reagents.[9] Ensure the water used for buffers is of high quality (e.g., distilled or deionized).[9] Avoid cross-contamination between reagents by using fresh pipette tips for each step.
Suboptimal Incubation Temperature Ensure that incubations are carried out at the temperature specified in the kit protocol. Avoid placing the plate in direct sunlight or near heat sources.[2]
Issue 2: High Background in Sample Wells Only

This may suggest an issue with the sample itself or its interaction with the assay components.

Potential Cause Recommended Solution
Sample Matrix Effects If not already doing so, dilute your samples in the assay diluent provided with the kit or a similar buffer. This can help reduce the concentration of interfering substances.[7]
Cross-Reactivity Ensure that the antibodies used in the kit are specific for this compound and do not cross-react with other molecules in your sample.[6] If developing your own assay, consider using pre-adsorbed secondary antibodies.[4]
Improper Sample Preparation Follow the recommended procedures for sample collection and preparation. For serum, allow for complete clotting and centrifuge properly to remove platelets and other cellular debris.[5][6][10] Avoid repeated freeze-thaw cycles of your samples.[6][10]

Experimental Protocols

Protocol 1: Optimizing Detection Antibody Concentration

This experiment helps to determine the ideal dilution of the detection antibody to maximize the specific signal while minimizing background noise.

  • Plate Coating: Coat the wells of a 96-well microplate with the capture antibody as per your standard protocol.

  • Blocking: Block the plate to prevent non-specific binding.

  • Antigen Addition: Add a known high and low concentration of the this compound standard to designated wells. Include blank wells with no antigen.

  • Detection Antibody Titration: Prepare a series of dilutions of your detection antibody (e.g., 1:1000, 1:2000, 1:4000, 1:8000).

  • Incubation: Add the different dilutions of the detection antibody to the wells and incubate according to your protocol.

  • Substrate Addition and Reading: Add the substrate and stop solution, then read the plate at the appropriate wavelength.

  • Analysis: Identify the antibody concentration that provides the highest signal for the high standard and the lowest signal for the blank wells.

Protocol 2: Wash Buffer Optimization

This protocol is designed to enhance the efficiency of the washing steps to reduce background.

  • Standard Assay Setup: Prepare your ELISA plate as you normally would, up to the first washing step.

  • Washing Variations:

    • Group 1 (Standard): Wash the wells three times with your standard wash buffer.

    • Group 2 (Increased Washes): Wash the wells five times with the standard wash buffer.

    • Group 3 (Soak Step): Wash the wells three times, but include a 30-second soak with the wash buffer in each well before aspiration.

  • Proceed with Assay: Continue with the remaining steps of your ELISA protocol.

  • Compare Results: Analyze the background signal in the blank wells for each washing condition to determine the most effective method.

Quantitative Data Summary

The following tables provide typical parameters for commercially available this compound ELISA kits. Note that these are examples, and you should always refer to the specific manual for your kit.

Table 1: Sample Preparation and Storage

Sample TypePreparationStorage
Serum Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes.Assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]
Plasma Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.Assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]
Cell Culture Supernatants Centrifuge at 1000 x g for 20 minutes to remove particulates.Assay immediately or aliquot and store at -20°C or -80°C.

Table 2: Typical this compound ELISA Kit Parameters

ParameterTypical Range/Value
Detection Range 0.312 - 20 ng/mL[6][11]
Sensitivity ~0.08 ng/mL[6][11]
Sample Volume 100 µL
Incubation Times Sample: 80 min at 37°C[6]Detection Antibody: 50 min at 37°C[6]HRP-Streptavidin: 50 min at 37°C[6]Substrate: 20 min at 37°C in the dark[6]
Wash Buffer Typically a Tris- or PBS-based buffer with a non-ionic detergent like Tween-20 (0.05%).

Visual Guides

Troubleshooting_Workflow start High Background Observed q1 Is background high across the entire plate? start->q1 issue1 Issue 1: Plate-wide High Background q1->issue1 Yes issue2 Issue 2: High Background in Sample Wells Only q1->issue2 No sub_issue1_1 Check Washing Procedure issue1->sub_issue1_1 sub_issue1_2 Check Blocking Step issue1->sub_issue1_2 sub_issue1_3 Check Detection Ab Concentration issue1->sub_issue1_3 sub_issue1_4 Check Reagent Contamination issue1->sub_issue1_4 sub_issue2_1 Investigate Sample Matrix Effects issue2->sub_issue2_1 sub_issue2_2 Verify Antibody Specificity issue2->sub_issue2_2 sub_issue2_3 Review Sample Preparation issue2->sub_issue2_3 solution Problem Resolved sub_issue1_1->solution sub_issue1_2->solution sub_issue1_3->solution sub_issue1_4->solution sub_issue2_1->solution sub_issue2_2->solution sub_issue2_3->solution Experimental_Workflow cluster_prep Plate Preparation cluster_test Troubleshooting Step cluster_readout Readout coat Coat Plate block Block Plate coat->block add_antigen Add Antigen/Sample block->add_antigen add_detection_ab Add Detection Ab (Varying Conditions) add_antigen->add_detection_ab add_substrate Add Substrate add_detection_ab->add_substrate read_plate Read Plate add_substrate->read_plate analyze analyze read_plate->analyze Analyze Signal vs. Background

References

Troubleshooting variability in Catestatin dose-response curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Catestatin dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (CST) is a 21-amino acid cationic peptide derived from the proteolytic cleavage of Chromogranin A (CgA).[1] Its primary mechanism of action is the inhibition of catecholamine release from chromaffin cells and noradrenergic neurons.[1][2] It functions as a non-competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), thereby blocking the influx of sodium and calcium ions required for catecholamine secretion.[2][3]

Q2: What are the typical effective concentrations (e.g., IC50) of this compound in in vitro assays?

A2: The half-maximal inhibitory concentration (IC50) of this compound for the inhibition of nicotine-evoked catecholamine secretion in PC12 cells is approximately 200-400 nM.[2][3] However, the potency can vary depending on the specific cell type, assay conditions, and the species from which the this compound is derived. Human variants of this compound have shown different potencies, with IC50 values ranging from 0.37 µM to 3.65 µM.[3]

Q3: How should I store my this compound peptide to ensure its stability?

A3: For maximum stability, lyophilized this compound peptides should be stored at -20°C or -80°C, protected from light.[4] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.[4] For solutions, it is recommended to prepare single-use aliquots in a sterile, appropriate buffer (pH 5-6) and store them frozen at -20°C or colder to avoid repeated freeze-thaw cycles.[4] Peptides containing amino acids like Cysteine, Methionine, or Tryptophan are prone to oxidation and may require storage under an inert gas like nitrogen or argon.

Q4: I am observing a biphasic or U-shaped dose-response curve. What could be the cause?

A4: A biphasic or U-shaped dose-response curve, where the response decreases at higher concentrations, can be due to several factors. At high concentrations, peptides can self-aggregate, reducing their effective concentration.[5] Alternatively, high concentrations of this compound might induce receptor desensitization or activate secondary signaling pathways with opposing effects.[3] It is also possible that at very high concentrations, off-target effects or cytotoxicity are influencing the results.[5]

Q5: My dose-response curve has a very steep or very shallow slope. What does this indicate?

A5: The slope of the dose-response curve (Hill slope) provides information about the cooperativity of the ligand-receptor interaction. A steep slope (Hill slope > 1) can suggest positive cooperativity, while a shallow slope (Hill slope < 1) may indicate negative cooperativity or the presence of multiple binding sites with different affinities.[3][6] A decrease in the potency of this compound variants has been observed to be paralleled by a decline in the Hill slope, suggesting negative cooperativity at higher doses.[3]

Troubleshooting Guide for this compound Dose-Response Curve Variability

Variability in dose-response curves can arise from multiple factors, ranging from peptide handling to assay-specific conditions. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicate wells - Inaccurate pipetting- Cell plating inconsistency- Edge effects in the microplate- Reagent instability- Use calibrated pipettes and proper technique.- Ensure uniform cell seeding density.- Avoid using the outer wells of the plate or fill them with buffer.- Prepare fresh reagents and ensure proper mixing.
Poor or no response to this compound - Inactive peptide (degradation, oxidation)- Incorrect peptide concentration- Low receptor expression in the cell line- Inappropriate assay conditions (buffer, pH, temperature)- Verify peptide integrity and storage conditions.[4]- Confirm peptide concentration using a reliable method (e.g., amino acid analysis).[7]- Use a cell line with confirmed nAChR expression or a positive control agonist.[8]- Optimize assay buffer, pH, and incubation times.
Shift in IC50 values between experiments - Variation in cell passage number or health- Inconsistent incubation times- Different batches of reagents or peptide- Presence of interfering substances- Use cells within a consistent passage number range and ensure they are healthy.- Standardize all incubation periods.- Qualify new batches of reagents and peptide against a reference standard.- Ensure purity of reagents and consider potential interference from serum components.
High background signal - Non-specific binding of this compound- Autofluorescence of compounds or cells- Contamination of reagents or cell culture- Include appropriate controls (e.g., vehicle-only, cells-only).- Use assay buffers containing a blocking agent (e.g., BSA).- Check for autofluorescence and use appropriate filters.- Maintain aseptic techniques and use sterile reagents.
Inconsistent curve shape (e.g., not sigmoidal) - Cytotoxicity at high concentrations- Peptide aggregation- Complex biological response (e.g., activation of multiple pathways)- Incorrect data normalization- Perform a cytotoxicity assay to determine the toxic concentration range.[5]- Check for peptide solubility and potential for aggregation at high concentrations.[5]- Investigate potential off-target effects or downstream signaling complexity.- Normalize data to appropriate positive and negative controls.

Experimental Protocols

General Workflow for a Cell-Based this compound Dose-Response Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on agonist-induced responses in a cell line expressing nicotinic acetylcholine receptors.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions A->B D Pre-incubate Cells with this compound Dilutions B->D C Seed Cells in Microplate C->D E Add nAChR Agonist (e.g., Nicotine) D->E F Incubate for Response Development E->F G Measure Cellular Response (e.g., Calcium Flux, Membrane Potential) F->G H Normalize Data to Controls G->H I Fit Dose-Response Curve (e.g., four-parameter logistic regression) H->I J Determine IC50 and other parameters I->J

Caption: General workflow for a this compound dose-response assay.

Key Signaling Pathway of this compound

This compound primarily acts by inhibiting the nicotinic acetylcholine receptor (nAChR), which in turn blocks downstream signaling events leading to catecholamine release.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR Depolarization Membrane Depolarization nAChR->Depolarization Na+ influx ACh Acetylcholine / Nicotine ACh->nAChR Activates CST This compound CST->nAChR Inhibits (non-competitive) Ca_influx Ca2+ Influx Depolarization->Ca_influx Opens voltage-gated Ca2+ channels Catecholamine_release Catecholamine Release Ca_influx->Catecholamine_release Triggers exocytosis

Caption: Simplified signaling pathway of this compound's inhibitory action.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound from published literature.

Table 1: this compound IC50 Values for Inhibition of Nicotine-Induced Catecholamine Secretion

Cell Line/SystemSpeciesIC50 (µM)Reference
PC12 cellsBovine~0.2 - 0.4[2][3]
Human Chromaffin CellsHuman (Wild-type)0.82 ± 0.02[3]
Human Chromaffin CellsHuman (P370L variant)0.37 ± 0.03[3]
Human Chromaffin CellsHuman (G364S variant)3.65 ± 0.11[3]

Table 2: Typical Concentration Ranges in this compound-Related Research

ParameterConcentration RangeContextReference(s)
Plasma this compound Levels (Healthy Humans)1.14 - 1.30 nMBasal physiological levels[9]
This compound in vitro assays10 nM - 25 nMAttenuation of norepinephrine-mediated hypertrophy[10]
This compound in vivo (rat CVLM microinjection)1 mM (50 nl)Central cardiorespiratory control studies[11]
This compound ELISA Kit Sensitivity0.05 ng/mLLower limit of detection in immunoassays[12][13]

References

Technical Support Center: Optimizing Catestatin Concentration for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing catestatin concentration for their in vitro cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in in vitro assays?

A broad starting range for this compound concentration is between 0.1 µM and 100 µM. However, the optimal concentration is highly dependent on the cell type, the specific assay, and the biological effect being measured. For instance, inhibition of nicotine-evoked catecholamine secretion has been observed with an IC50 of approximately 0.2–0.4 μM in chromaffin cells[1]. In contrast, antimicrobial effects can require concentrations ranging from 0.8 µM to over 100 µM[2]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q2: How should I prepare a stock solution of this compound?

This compound is a peptide and its solubility can vary. It is recommended to first try dissolving the peptide in sterile, nuclease-free water. If solubility is an issue, a small amount of a solvent such as dimethyl sulfoxide (B87167) (DMSO) can be used to prepare a high-concentration stock solution (e.g., 1-10 mM). This stock can then be serially diluted in your cell culture medium to the final desired concentrations.

Q3: What is the maximum final concentration of DMSO I can use in my cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%. Many researchers aim for a final concentration of 0.1% or lower. It is essential to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound dose.

Q4: Is this compound stable in cell culture medium?

Peptide stability in culture medium can be a concern. It is advisable to prepare fresh dilutions of this compound in your culture medium immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution. For long-term storage, aliquot the stock solution and store it at -20°C or -80°C.

Q5: Are there different variants of human this compound I should be aware of?

Yes, there are naturally occurring human variants of this compound, such as G364S, P370L, and R374Q, which have been shown to have different potencies in inhibiting catecholamine secretion[1][3]. The P370L variant is more potent than the wild-type, while the G364S and R374Q variants are less potent[3]. Be sure to verify which variant you are using in your experiments, as this will impact the effective concentration.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No biological effect observed even at high this compound concentrations. 1. The specific cell line may be resistant or not express the necessary receptors (e.g., nicotinic acetylcholine (B1216132) receptors). 2. Insufficient incubation time for the effect to manifest. 3. Degradation of this compound in the medium. 4. Incorrect this compound variant used for the intended effect.1. Confirm the expression of target receptors in your cell line. Consider using a positive control cell line known to respond to this compound. 2. Extend the incubation period (e.g., from 24h to 48h or 72h), as the effect of this compound may be time-dependent. 3. Prepare fresh this compound solutions for each experiment. 4. Verify the specific variant of this compound being used and its known potency.
High variability between replicate wells. 1. Inconsistent cell seeding density. 2. Pipetting errors during the addition of this compound. 3. "Edge effects" in the multi-well plate.1. Ensure a homogenous cell suspension and careful pipetting when seeding cells. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outermost wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
Precipitation of this compound in the culture medium. 1. The concentration of this compound exceeds its solubility in the medium. 2. The final DMSO concentration is too high, causing the peptide to come out of solution when diluted in aqueous medium.1. Prepare a higher concentration stock solution in an appropriate solvent and then dilute it further in the culture medium. 2. Ensure the final solvent concentration is low and non-toxic to the cells.
Unexpected cytotoxic effects. 1. The concentration of this compound is too high for the specific cell line. 2. The vehicle (e.g., DMSO) concentration is at a toxic level. 3. The this compound preparation is contaminated.1. Perform a dose-response curve to determine the cytotoxic threshold. 2. Ensure the final vehicle concentration is below the toxic limit for your cells and include a vehicle-only control. 3. Use high-purity, sterile this compound.

Quantitative Data Summary

The following table summarizes effective concentrations of this compound reported in various in vitro assays. Note that these are starting points and should be optimized for your specific experimental setup.

Cell Type / Organism Assay Effective Concentration Reference
PC12 CellsInhibition of Nicotine-Evoked Catecholamine SecretionIC50 ~0.2 µM[1]
Human Mast Cells (LAD2)Induction of β-hexosaminidase release2.5 µM[4]
Human Mast CellsInduction of Intracellular Ca2+ Mobilization1.25 µM[4]
Plasmodium falciparum (3D7 strain)Growth Inhibition88% inhibition at 20 µM[5]
Gram-positive bacteriaMinimal Inhibitory Concentration (MIC)0.8 µM to >100 µM[2]
Gram-negative bacteriaMinimal Inhibitory Concentration (MIC)8 µM to 50 µM[2]
Caco-2 CellsRegulation of epithelial cell dynamics100 ng/mL[6]

Experimental Protocols

Protocol 1: Dose-Response Determination using an MTT Cell Viability Assay

This protocol outlines how to determine the optimal, non-toxic concentration range of this compound for your target cells.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in fresh culture medium from a stock solution. It is advisable to test a wide range of concentrations initially (e.g., logarithmic dilutions from 0.01 µM to 100 µM). Also, prepare a vehicle control (medium with the same final solvent concentration) and a media-only blank.

  • Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Read the absorbance at a wavelength between 550-600 nm (e.g., 570 nm) using a microplate reader.

    • Subtract the average absorbance of the blank from all other readings.

    • Calculate cell viability as a percentage of the vehicle control: (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100.

Visualizations

Catestatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Na_Channel Na+ Channel nAChR->Na_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channel Na_Channel->Ca_Channel Inhibits opening of Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Reduces Exocytosis Catecholamine Exocytosis Ca_Influx->Exocytosis Suppresses PKC_MAPK PKC/MAPK Pathway Ca_Influx->PKC_MAPK Suppresses CHGA_Transcription CHGA Transcription PKC_MAPK->CHGA_Transcription Inhibits

Caption: this compound signaling pathway inhibiting catecholamine release.

Experimental_Workflow Start Start: Define Cell Line and Assay Prep Prepare this compound Stock (e.g., in DMSO) Start->Prep DoseResponse Perform Broad Range Dose-Response Assay (e.g., 0.01 µM - 100 µM) Prep->DoseResponse AssessViability Assess Cell Viability (e.g., MTT Assay) DoseResponse->AssessViability DetermineRange Determine Non-Toxic Concentration Range AssessViability->DetermineRange DetermineRange->DoseResponse Toxicity Observed NarrowDose Perform Narrow Range Dose-Response Assay for Biological Effect DetermineRange->NarrowDose Viability > 90% Analyze Analyze Results to Find Optimal Concentration (EC50/IC50) NarrowDose->Analyze End End: Optimized Concentration Identified Analyze->End

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Problem: No Biological Effect CheckConc Is the concentration range appropriate? Start->CheckConc CheckTime Is the incubation time sufficient? CheckConc->CheckTime Yes Sol_IncreaseConc Solution: Increase concentration or test a wider range. CheckConc->Sol_IncreaseConc No CheckCells Does the cell line express the target receptor? CheckTime->CheckCells Yes Sol_IncreaseTime Solution: Increase incubation time. CheckTime->Sol_IncreaseTime No CheckPeptide Is the peptide solution freshly prepared? CheckCells->CheckPeptide Yes Sol_ChangeCells Solution: Use a different cell line or confirm receptor expression. CheckCells->Sol_ChangeCells No CheckPeptide->Start Yes (Consult further) Sol_FreshPeptide Solution: Prepare fresh peptide dilutions. CheckPeptide->Sol_FreshPeptide No

Caption: Troubleshooting decision tree for this compound assays.

References

Technical Support Center: Catestatin In Vivo Delivery and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo delivery and stability of Catestatin (CST).

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological functions?

A1: this compound (CST) is a 21-amino acid peptide derived from the proteolytic cleavage of Chromogranin A (CgA).[1][2][3] It acts as a pleiotropic hormone, meaning it has multiple effects on the body.[4][5] Its primary functions include:

  • Inhibition of Catecholamine Release: CST is a potent inhibitor of nicotine-stimulated catecholamine (e.g., adrenaline and noradrenaline) secretion from chromaffin cells and adrenergic neurons.[1][2][3][6] This function is achieved by acting as a non-competitive antagonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[2]

  • Cardiovascular Regulation: It plays a significant role in regulating blood pressure and cardiac function.[1][2][7] It can cause vasodilation, partly by stimulating histamine (B1213489) release from mast cells.[1][3][5][8]

  • Anti-inflammatory Effects: CST has demonstrated anti-inflammatory properties by influencing immune cell infiltration and macrophage differentiation.[9]

  • Metabolic Regulation: It is involved in metabolic homeostasis, affecting processes like lipolysis and fatty acid uptake.[9]

Q2: What are the main challenges associated with the in vivo use of this compound?

A2: The primary challenges for the therapeutic use of this compound in vivo are its poor stability and delivery. Like many therapeutic peptides, CST is susceptible to rapid degradation by proteases in the plasma, leading to a short half-life and reduced efficacy.[10] This necessitates the development of advanced drug delivery systems to protect the peptide and ensure it reaches its target tissues in a therapeutic concentration.[11]

Q3: What is the physiological concentration range of this compound?

A3: The physiological blood levels of this compound in healthy individuals typically range from 0.03 to 1.5 nM.[9] However, these levels can be altered in various pathological conditions such as hypertension and heart failure.[3][7][12] For instance, plasma CST levels are often diminished in patients with essential hypertension.[3][7]

Part 2: Troubleshooting Guide for In Vivo Experiments

This guide addresses specific issues that may be encountered during in vivo studies with this compound.

Issue 1: Rapid Degradation and Short Half-Life of CST

Problem: Administered this compound is quickly cleared from circulation, leading to a lack of observable biological effect. This is a common issue for peptide-based therapeutics due to enzymatic degradation.[10]

Troubleshooting Strategies:

  • Peptide Modification (Retro-Inverso Isomers):

    • Concept: Synthesize a retro-inverso (R-I) isomer of this compound. This involves reversing the peptide sequence and inverting the chirality of the amino acids (L- to D-amino acids).[13]

    • Advantage: R-I peptides are highly resistant to proteolytic digestion by plasma proteases, which are stereospecific for L-amino acids.[10][13] This significantly increases the peptide's in vivo stability and duration of action.[13]

    • Result: Studies have shown that R-I this compound is entirely resistant to proteolysis, retains its biological potency and specificity, and has a prolonged antihypertensive effect in mouse models.[13]

  • Encapsulation in Nanoparticle-Based Drug Delivery Systems (Nano-DDS):

    • Concept: Encapsulate this compound within nanoparticles (NPs) to protect it from enzymatic degradation and control its release.[11][14][15]

    • Common Nanoparticles:

      • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[15][16] They are biocompatible and can be modified for targeted delivery.[16][17]

      • Polymeric Nanoparticles (e.g., PLGA): Made from biodegradable polymers like poly(lactic-co-glycolic) acid, offering controlled drug release.[15][17]

    • Advantages: Nano-DDS can improve drug bioavailability, reduce renal clearance, and minimize unwanted drug interactions.[14]

Quantitative Data on Delivery System Performance:

Delivery StrategyKey Parameters & ResultsReference
Liposomal Formulation (General) Drug-to-Lipid Ratio: Increasing the ratio from 10:100 to 20:100 increased total drug in the liposome (B1194612) from 1.05 mg/mL to 1.55 mg/mL. A further increase to 40:100 did not improve loading but increased free drug.[18]
Cholesterol Content: Increasing cholesterol content decreased drug loading but also decreased in vitro drug leakage.[18]
Optimized Formulation: A formulation with 20:100 drug-to-lipid ratio and 30 mol% cholesterol yielded liposomes of ~124 nm that released no significant drug over 48 hours at 37°C.[18]
Retro-Inverso (R-I) this compound Proteolytic Stability: R-I this compound was found to be entirely resistant to proteolytic digestion.[13]
In Vivo Efficacy: R-I this compound showed prolonged and magnified efficacy in reducing blood pressure in hypertensive mouse models compared to the wild-type peptide.[13]
Issue 2: Poor Bioavailability and Off-Target Effects

Problem: this compound may not efficiently reach its intended target tissues (e.g., heart, adrenal glands), or it may cause unintended effects by acting on other tissues.

Troubleshooting Strategies:

  • Targeted Nanoparticle Delivery:

    • Concept: Modify the surface of nanoparticles with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on target cells, such as cardiac or vascular endothelial cells.[14][17]

    • Workflow:

      • Identify a target receptor (e.g., integrins on tumor vasculature, specific receptors on cardiomyocytes).

      • Conjugate the corresponding ligand to the distal end of PEG chains on the nanoparticle surface.[18]

      • The ligand-functionalized nanoparticles will then preferentially accumulate at the target site.

    • Advantage: This active targeting strategy enhances drug concentration at the site of action, improving therapeutic efficacy and reducing systemic side effects.[14][17]

  • Route of Administration:

    • Consideration: The route of administration significantly impacts bioavailability. While intravenous injection provides direct access to circulation, oral delivery of peptides is notoriously difficult due to the harsh environment of the GI tract and poor absorption.[11]

    • Recommendation: For preclinical studies, intravenous or intraperitoneal injections are standard. For potential clinical translation, advanced formulations like nanoparticle-based systems are necessary to explore alternative routes.[2][11]

Experimental Workflow for Targeted Liposome Development:

G cluster_0 Formulation cluster_1 Surface Modification cluster_2 Characterization A Select Lipids (e.g., HSPC, Cholesterol, DSPE-PEG) B Prepare Lipid Film (Hydration & Extrusion) A->B C Load this compound B->C D Couple Targeting Ligand (e.g., RGD peptide) to PEG C->D Targeted Liposome E Measure Size & Zeta Potential D->E F Determine Encapsulation Efficiency D->F G Assess In Vitro Release Profile D->G G cluster_cell Chromaffin Cell nAChR nAChR Na_influx Na+ Influx nAChR->Na_influx Ca_channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Vesicle Secretory Vesicle (contains Catecholamines) Release Catecholamine Release Vesicle->Release Ach Acetylcholine (Nicotine) Ach->nAChR CST This compound CST->nAChR Blocks Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->Ca_channel Ca_influx->Vesicle G cluster_mast Mast Cell cluster_vessel Blood Vessel CST This compound Gi Inhibitory G-protein (Gi) CST->Gi PLC Phospholipase C (PLC) Gi->PLC Ca_release Intracellular Ca2+ Release PLC->Ca_release Histamine Histamine Release Ca_release->Histamine H1R H1 Receptor (on Smooth Muscle) Histamine->H1R Vasodilation Vasodilation H1R->Vasodilation G cluster_myocyte Cardiomyocyte CST This compound B2AR β2-Adrenergic Receptor CST->B2AR Gi_protein Gi/o Protein B2AR->Gi_protein NO_synth NO Synthesis Gi_protein->NO_synth cGMP cGMP Pathway NO_synth->cGMP Ca_reduction Reduced Cellular Ca2+ cGMP->Ca_reduction Negative_Inotropy Decreased Contractility Ca_reduction->Negative_Inotropy

References

Addressing off-target effects in Catestatin knockout mouse studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Catestatin (CST) knockout (KO) mouse models. The aim is to help address potential off-target effects and other common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We observe significant hypertension in our CST-KO mice, which is expected. However, we are also seeing altered glucose metabolism. Is this a known off-target effect?

A1: Yes, this is a known pleiotropic effect of this compound. CST is involved in regulating metabolic homeostasis.[1][2] CST-KO mice can display increased adiposity and hyperleptinemia.[3] Studies have shown that CST can influence glucose uptake and fatty acid oxidation.[1][3] Therefore, when studying the cardiovascular phenotype of CST-KO mice, it is crucial to consider the concurrent metabolic alterations as they can be confounding factors. For instance, insulin (B600854) resistance and altered lipid metabolism can independently impact cardiovascular function.[4]

Q2: Our CST-KO mice show an exaggerated inflammatory response compared to wild-type controls in a disease model. Is this related to the knockout?

A2: This is a recognized consequence of CST ablation. This compound has anti-inflammatory properties and can modulate immune cell infiltration and cytokine production.[2] Ablation of CST in mice can lead to increased cardiac macrophage infiltration and elevated pro-inflammatory cytokines.[5] Therefore, an exaggerated inflammatory phenotype is an on-target effect of the knockout that can influence a wide range of physiological and pathological processes.

Q3: We are seeing unexpected behavioral changes in our CST-KO mice. Could this be an off-target effect?

A3: While less documented than its cardiovascular and metabolic roles, CST, as a product of Chromogranin A (CgA), a protein abundant in neuroendocrine cells, may have neuromodulatory functions.[2][6] CgA-KO mice, which also lack CST, exhibit global disturbances in autonomic function.[7] Therefore, it is plausible that the absence of CST could lead to behavioral alterations. It is advisable to conduct baseline behavioral phenotyping of your CST-KO colony to establish a reference for your specific experimental context.

Q4: We confirmed the genotype of our CST-KO mice by PCR, but we are still detecting a faint band on a Western blot for CST. What could be the issue?

A4: This situation can arise from a few possibilities. First, depending on the knockout strategy, a truncated, non-functional protein might still be produced that is recognized by the antibody.[8] It is crucial to know the specifics of how the CST gene was knocked out (e.g., deletion of a critical exon). Second, the antibody you are using might have some cross-reactivity with other proteins. To troubleshoot, you should:

  • Verify the knockout strategy and the exact genetic alteration.[8]

  • Use an antibody raised against a different epitope of the CST peptide.

  • Perform RT-PCR to check for the presence of CST mRNA.[8]

Troubleshooting Guides

Issue 1: Variability in Blood Pressure Phenotype

Problem: You observe high variability in blood pressure measurements among your CST-KO mice, making it difficult to obtain statistically significant results.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Compensatory Mechanisms The renin-angiotensin system (RAS) or other neurohormonal pathways may be upregulated to compensate for the lack of CST.
* Action: Measure plasma renin activity, angiotensin II, and aldosterone (B195564) levels. Consider using pharmacological inhibitors of the RAS to see if it normalizes the blood pressure variability.
Genetic Background The genetic background of the mouse strain can significantly influence the penetrance of the hypertensive phenotype.
* Action: Ensure that your wild-type controls are from the same genetic background and have been bred in parallel with the KO line. If the line has been backcrossed, verify the extent of backcrossing.
Environmental Stress Stress can significantly impact blood pressure.
* Action: Acclimatize mice to the blood pressure measurement procedure (e.g., tail-cuff) for a sufficient period. Ensure a quiet and stable environment in the animal facility.[9]
Issue 2: Confounding Metabolic Phenotypes

Problem: You are studying the cardiac effects of CST knockout, but the observed phenotype could be secondary to metabolic disturbances.

Potential Causes and Solutions:

Quantitative Data Summary: Metabolic Profile of CST-KO Mice
Parameter Observation in CST-KO Mice
AdiposityIncreased[3]
Plasma LeptinIncreased (Hyperleptinemia)[3]
Glucose MetabolismPotentially impaired; CST repletion can improve glucose uptake[10]
Fatty Acid OxidationAltered; CST treatment increases fatty acid oxidation[3]

Troubleshooting Workflow:

A Observe Cardiac Phenotype in CST-KO Mice B Assess Metabolic Parameters: - Body composition (DEXA) - Glucose tolerance test (GTT) - Insulin tolerance test (ITT) - Plasma lipid profile A->B C Metabolic Phenotype Present? B->C D Yes C->D E No C->E F Consider Pair-Feeding Experiments to control for differences in food intake D->F G Use Pharmacological Agents to normalize metabolic parameters (e.g., insulin sensitizers) D->G I Proceed with Cardiac Analysis E->I H Interpret Cardiac Phenotype in the context of metabolic changes F->H G->H

Caption: Workflow for dissecting cardiac from metabolic phenotypes.

Experimental Protocols

Protocol 1: Validation of CST Knockout at the Protein Level by Western Blot
  • Tissue Homogenization: Homogenize heart or adrenal gland tissue in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 15% Tris-Glycine gel. Include samples from wild-type (WT) and CST-KO mice. Also, include a positive control if available (e.g., recombinant CST peptide).

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against this compound overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the band intensity between WT and KO samples. A complete knockout should show no band at the expected molecular weight for CST.[8]

Protocol 2: Assessment of Vasoactive Function in Isolated Aortic Rings
  • Aorta Isolation: Euthanize the mouse and carefully dissect the thoracic aorta in cold Krebs-Henseleit buffer.

  • Ring Preparation: Clean the aorta of adherent tissue and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1 g, replacing the buffer every 15-20 minutes.

  • Viability Check: Contract the rings with 60 mM KCl. After washing, assess endothelium integrity by pre-contracting with phenylephrine (B352888) (1 µM) and then inducing relaxation with acetylcholine (B1216132) (10 µM).

  • Dose-Response Curves: Construct cumulative concentration-response curves to vasoactive agents (e.g., phenylephrine, acetylcholine, sodium nitroprusside) to assess vascular reactivity.

  • Data Analysis: Compare the dose-response curves between aortic rings from CST-KO and WT mice to determine any functional differences in vascular tone.

Signaling Pathways

This compound Signaling in Cardiomyocytes and Endothelial Cells

cluster_0 Endothelial Cell cluster_1 Cardiomyocyte CST_EC This compound Receptor_EC β2/β3-Adrenergic Receptor ET-1 Receptor CST_EC->Receptor_EC PI3K PI3K Receptor_EC->PI3K stimulates Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO_EC Nitric Oxide (NO) eNOS->NO_EC Ca_influx Ca2+ Influx NO_EC->Ca_influx reduces (in cardiomyocytes) CST_CM This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) CST_CM->nAChR inhibits Ca_channel Voltage-gated Ca2+ Channel nAChR->Ca_channel blocks Ca_channel->Ca_influx inhibits Catecholamine Catecholamine Release Ca_influx->Catecholamine inhibits

Caption: Simplified this compound signaling pathways.

This technical support guide is intended to provide a starting point for troubleshooting experiments involving this compound knockout mice. For more specific issues, consulting the primary literature and collaborating with experts in the field is always recommended.

References

Technical Support Center: Navigating Catestatin Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Catestatin (CST) research. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges and avoiding artifacts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your work with this pleiotropic peptide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound peptides?

A1: Lyophilized this compound peptides are stable for weeks at room temperature but for long-term storage (months to years), it is recommended to store them at -20°C or -80°C in a tightly sealed container with a desiccant to prevent moisture absorption. For peptides in solution, which are less stable, it is best to prepare single-use aliquots and store them at -20°C for a few weeks or -80°C for several months. Avoid repeated freeze-thaw cycles. The optimal pH for storing CST in solution is between 5 and 6.

Q2: My this compound ELISA is showing high background. What are the possible causes?

A2: High background in an ELISA can stem from several factors:

  • Insufficient washing: Ensure vigorous and adequate washing steps between antibody and substrate incubations.

  • Antibody concentration: The concentration of the primary or secondary antibody may be too high. Titrate your antibodies to find the optimal concentration.

  • Cross-reactivity: The antibody may be cross-reacting with other molecules in the sample. See the troubleshooting guide on antibody specificity for more details.

  • Incubation time/temperature: Prolonged incubation times or high temperatures can increase non-specific binding. Adhere to the recommended protocol timings and temperatures.

  • Blocking inefficiency: The blocking buffer may not be effectively preventing non-specific binding. Consider trying a different blocking agent.

Q3: I am observing inconsistent results in my cell-based assays with this compound. What could be the issue?

A3: Inconsistent results in cell-based assays can be due to:

  • Peptide stability: this compound in solution can degrade over time. Prepare fresh solutions for each experiment or use properly stored aliquots.

  • Cell passage number: High passage numbers can lead to phenotypic drift in cell lines like PC12, affecting their responsiveness. Use cells within a consistent and low passage range.

  • Serum batch variability: Different batches of fetal bovine serum (FBS) can contain varying levels of factors that may influence cell signaling and response to CST. It is advisable to test and use a single lot of FBS for a series of experiments.

  • Peptide aggregation: this compound, being a hydrophobic peptide, may aggregate in solution. Ensure complete solubilization and consider using a carrier protein like BSA if necessary.

Troubleshooting Guides

Immunoassay (ELISA/Western Blot) Artifacts
Problem Potential Cause Recommended Solution
False positive signal in ELISA/Western Blot Antibody cross-reactivity with other Chromogranin A (CgA) fragments (e.g., pancreastatin, vasostatin).Verify the specificity of your primary antibody. If possible, perform a dot blot or Western blot with other CgA-derived peptides to check for cross-reactivity. Consider using a monoclonal antibody with a well-characterized epitope.
Low or no signal in ELISA Degraded this compound peptide in standards or samples.Ensure proper storage and handling of peptide stocks and samples. Prepare fresh standards for each assay. Avoid repeated freeze-thaw cycles of samples.
Inefficient antibody binding.Optimize antibody concentrations and incubation times. Ensure the pH of your buffers is optimal for antibody-antigen interaction.
Multiple bands in Western Blot Proteolytic degradation of this compound in the sample.Add a protease inhibitor cocktail to your sample lysis buffer. Process samples quickly and on ice.
Presence of different post-translationally modified forms of this compound.Use mass spectrometry to identify the different forms. Consider that different cleavage products of CgA may be present.[1][2]
Cell-Based Assay Artifacts
Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding or cell clumping.Ensure a single-cell suspension before seeding. Use a pipette to gently triturate the cell suspension before plating.
Edge effects in the microplate.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
Decreased cell responsiveness to this compound over time Cell line instability or phenotypic drift.Maintain a low passage number for your cell line. Regularly check for key markers or functional responses to ensure consistency.
Unexpected cell death Peptide toxicity at high concentrations.Perform a dose-response curve to determine the optimal, non-toxic concentration range of this compound for your specific cell type.

Experimental Protocols

This compound-Mediated Inhibition of Catecholamine Release from PC12 Cells

This protocol describes an in vitro assay to measure the inhibitory effect of this compound on nicotine-stimulated catecholamine release from PC12 pheochromocytoma cells.

Materials:

  • PC12 cells

  • Culture medium (e.g., DMEM with 10% FBS, 5% horse serum, 1% penicillin-streptomycin)

  • [³H]-L-norepinephrine

  • Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4)

  • Nicotine (B1678760) solution (e.g., 60 µM in KRH buffer)

  • This compound peptide solutions (various concentrations)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture: Culture PC12 cells in appropriate flasks until they reach 70-80% confluency.

  • Labeling: Seed PC12 cells in 24-well plates. After 24 hours, replace the medium with fresh medium containing [³H]-L-norepinephrine (e.g., 1 µCi/mL) and incubate for 2-4 hours to allow uptake.

  • Washing: Gently wash the cells three times with KRH buffer to remove unincorporated [³H]-L-norepinephrine.

  • Pre-incubation: Add KRH buffer containing the desired concentration of this compound or vehicle control to each well and pre-incubate for 15-30 minutes at 37°C.

  • Stimulation: Add nicotine solution to the wells (to a final concentration of, for example, 60 µM) and incubate for 15-30 minutes at 37°C to stimulate catecholamine release.[3][4][5][6]

  • Sample Collection: Collect the supernatant (containing released [³H]-L-norepinephrine) from each well.

  • Cell Lysis: Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100) to determine the remaining intracellular [³H]-L-norepinephrine.

  • Quantification: Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the percentage of norepinephrine (B1679862) release as (cpm in supernatant) / (cpm in supernatant + cpm in lysate) x 100. Compare the release in the presence and absence of this compound.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Binding Assay

This protocol outlines a competitive binding assay to assess the interaction of this compound with nAChRs.

Materials:

  • Cell membranes or tissue homogenates expressing nAChRs (e.g., from PC12 cells or Torpedo electric organ).

  • Radiolabeled ligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).

  • Unlabeled this compound peptide (competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash buffer (e.g., ice-cold binding buffer).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter or gamma counter.

Procedure:

  • Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the cell membranes/homogenate, radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of unlabeled this compound. Include a control with no competitor (total binding) and a control with a high concentration of a known nAChR antagonist (non-specific binding).

  • Incubation: Incubate the reaction mixture at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 1-3 hours).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I) and measure the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

Data Presentation

Potency of Human this compound Variants on Nicotine-Induced Catecholamine Secretion

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of wild-type human this compound and its naturally occurring variants on nicotine-induced catecholamine secretion from PC12 cells.[3][5]

This compound Variant IC₅₀ (µM)
Wild-Type (WT)0.82 ± 0.02
P³⁷⁰L0.37 ± 0.03
G³⁶⁴S3.65 ± 0.11

Data are presented as mean ± SEM.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its effects through multiple signaling pathways. A primary mechanism is the non-competitive inhibition of neuronal nicotinic acetylcholine receptors (nAChRs), which blocks catecholamine release.[3] Additionally, CST has been shown to signal through G-protein coupled receptors, leading to the activation of downstream effectors like phosphoinositide 3-kinase (PI3K), nitric oxide (NO) synthase, and the mitogen-activated protein kinase (MAPK) cascade.

Catestatin_Signaling CST This compound (CST) nAChR Nicotinic Acetylcholine Receptor (nAChR) CST->nAChR inhibits GPCR G-Protein Coupled Receptor (GPCR) CST->GPCR activates Ca_influx Ca²⁺ Influx ↓ nAChR->Ca_influx G_protein G-Protein GPCR->G_protein PI3K PI3K G_protein->PI3K MAPK_pathway MAPK Pathway (ERK) G_protein->MAPK_pathway Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Cellular_effects Pleiotropic Cellular Effects (e.g., anti-inflammatory, angiogenic) NO->Cellular_effects MAPK_pathway->Cellular_effects Catecholamine_release Catecholamine Release ↓ Ca_influx->Catecholamine_release

Caption: this compound signaling pathways.

Experimental Workflow for Investigating this compound's Effect on Catecholamine Release

The following diagram illustrates a typical experimental workflow for studying the impact of this compound on catecholamine release from a cell-based model.

Experimental_Workflow start Start cell_culture Culture PC12 Cells start->cell_culture labeling Label cells with [³H]-Norepinephrine cell_culture->labeling treatment Pre-incubate with This compound labeling->treatment stimulation Stimulate with Nicotine treatment->stimulation collection Collect Supernatant and Lyse Cells stimulation->collection quantification Scintillation Counting collection->quantification analysis Data Analysis: Calculate % Release quantification->analysis end End analysis->end

Caption: Catecholamine release assay workflow.

Logical Relationship for Troubleshooting Immunoassays

This diagram outlines a logical approach to troubleshooting common issues encountered during immunoassays for this compound.

Troubleshooting_Logic start Unsatisfactory Immunoassay Result check_reagents Check Reagent Preparation & Storage start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_protocol Review Protocol Execution protocol_ok Protocol OK? check_protocol->protocol_ok check_antibody Verify Antibody Specificity antibody_ok Antibody OK? check_antibody->antibody_ok reagent_ok->check_protocol Yes new_reagents Prepare Fresh Reagents reagent_ok->new_reagents No protocol_ok->check_antibody Yes rerun Repeat Experiment Carefully protocol_ok->rerun No optimize Optimize Assay Parameters antibody_ok->optimize Yes new_antibody Test New Antibody antibody_ok->new_antibody No new_reagents->start rerun->start new_antibody->start

Caption: Immunoassay troubleshooting logic.

References

Dealing with the limited commercial availability of specific Catestatin antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Catestatin antibodies. Given the limited commercial availability and potential for experimental variability, this guide aims to address specific issues encountered during immunoassays such as Western blotting, ELISA, and immunohistochemistry.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to find reliable this compound antibodies for all applications?

A1: The limited commercial availability of robustly validated this compound antibodies presents a significant challenge. This compound is a small peptide (21 amino acids) derived from the proteolytic cleavage of Chromogranin A (CgA). This small size can make it a poor immunogen, leading to antibodies with low affinity or specificity. Furthermore, lot-to-lot variability is a common issue with polyclonal antibodies, which can lead to inconsistent results.[1] A recent study validating two commercially available this compound antibodies found them suitable for flow cytometry and immunofluorescent staining but not for Western blotting, highlighting the application-specific limitations of currently available reagents.

Q2: What are the key signaling pathways involving this compound?

A2: this compound is a pleiotropic peptide with diverse signaling functions. A primary mechanism is the non-competitive inhibition of catecholamine release by blocking nicotinic acetylcholine (B1216132) receptors (nAChRs) on chromaffin cells and adrenergic neurons.[2][3] Additionally, this compound interacts with β2- and β3-adrenergic receptors and can stimulate histamine (B1213489) release.[2][3] Its signaling cascades often involve downstream effectors like PI3K, eNOS, and MAP kinases, influencing processes such as cardiovascular function, inflammation, and metabolism.[4]

Q3: Are there known cross-reactivity issues with this compound antibodies?

A3: Since this compound is a cleavage product of Chromogranin A (CgA), antibodies raised against this compound may potentially cross-react with the full-length CgA protein or other CgA-derived peptides. It is crucial to verify the specificity of the antibody for this compound. Some suppliers provide cross-reactivity data for their antibodies. For example, the Phoenix Pharmaceuticals this compound (Human) EIA Kit shows 3.7% cross-reactivity with rat this compound and no cross-reactivity with other human Chromogranin A-derived peptides like Vasostatin I and II.[5]

Commercial Availability of this compound Antibodies

The following table summarizes a selection of commercially available this compound antibodies. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and validation data.

SupplierCatalog NumberNameHostClonalityReactivityApplications
Phoenix Pharmaceuticals H-053-27This compound (Human) - Antibody for ImmunohistochemistryRabbitPolyclonalHumanIHC
RayBiotech -Anti-Catestatin AntibodyRabbitPolyclonalHumanELISA, WB
RayBiotech -Anti-Catestatin Antibody, BiotinylatedRabbitPolyclonalHumanELISA, WB
MyBioSource MBS705914Human this compound ELISA Kit--HumanELISA
LifeSpan Biosciences LS-C143688This compound AntibodyRabbitPolyclonalHuman, MouseIHC
United States Biological C2096-86Rabbit Anti-Catestatin antibody, Monoclonal[C2096-86]RabbitMonoclonalHuman, RatIHC-F, IHC-P

Troubleshooting Guides

Western Blotting

A significant challenge in detecting this compound via Western blot is its low molecular weight (~2.3 kDa for the human peptide).[6] This can lead to issues with protein transfer and detection.

Problem: Weak or No Signal

Possible Cause Troubleshooting Steps
Inefficient Protein Transfer For low molecular weight proteins, use a membrane with a smaller pore size (e.g., 0.2 µm). Optimize transfer time and voltage; shorter transfer times may be necessary to prevent the small peptide from passing through the membrane.[7] Consider using a wet transfer system, which can be more efficient for small proteins.
Antibody Not Validated for WB Some commercially available this compound antibodies have been shown to not work for Western blotting. If possible, obtain validation data from the supplier or literature for your specific antibody.
Low Protein Expression Ensure your sample contains sufficient levels of this compound. Use a positive control, such as a cell line known to express high levels of Chromogranin A (e.g., PC12 cells) or synthetic this compound peptide.[4]
Suboptimal Antibody Concentration Titrate the primary antibody concentration. Start with the manufacturer's recommended dilution and test a range of concentrations.
Insufficient Incubation Time Increase the primary antibody incubation time, for example, overnight at 4°C.

Problem: High Background

Possible Cause Troubleshooting Steps
Insufficient Blocking Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).
High Antibody Concentration Reduce the concentration of the primary and/or secondary antibody.
Inadequate Washing Increase the number and duration of washes with TBST after antibody incubations to remove non-specifically bound antibodies.
Immunohistochemistry (IHC)

Problem: Weak or No Staining

Possible Cause Troubleshooting Steps
Antigen Masking Formalin fixation can mask the epitope. Perform antigen retrieval. Heat-Induced Epitope Retrieval (HIER) with a citrate (B86180) buffer (pH 6.0) is a common starting point. Optimization of retrieval time and temperature may be necessary.
Suboptimal Antibody Dilution Perform an antibody titration to determine the optimal concentration for your tissue and protocol.
Incorrect Tissue Preparation Ensure proper fixation and processing of the tissue to preserve antigenicity.

Problem: High Background

Possible Cause Troubleshooting Steps
Non-specific Antibody Binding Ensure adequate blocking with normal serum from the species in which the secondary antibody was raised.[8]
Endogenous Peroxidase Activity If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a hydrogen peroxide solution before primary antibody incubation.[9]
Cross-reactivity Run a negative control without the primary antibody to check for non-specific binding of the secondary antibody.

Experimental Protocols

Detailed Western Blotting Protocol for this compound

This protocol is a general guideline and may require optimization.

  • Sample Preparation: Lyse cells or tissues in a buffer containing protease inhibitors to prevent degradation of this compound.

  • Protein Quantification: Determine the protein concentration of your lysates using a standard method (e.g., BCA assay).

  • Gel Electrophoresis:

    • Load 20-30 µg of protein per lane on a high-percentage Tris-Tricine polyacrylamide gel (e.g., 16%) suitable for resolving low molecular weight proteins.

    • Include a pre-stained low molecular weight protein ladder.

    • Run the gel according to the manufacturer's instructions.

  • Protein Transfer:

    • Transfer proteins to a 0.2 µm PVDF or nitrocellulose membrane.

    • Use a wet transfer system and optimize the transfer time (e.g., 1 hour at 100V) to prevent over-transfer of the small peptide.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody at the optimized dilution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody at the appropriate dilution for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.

Controls:

  • Positive Control: Lysate from PC12 cells or other neuroendocrine cells known to express Chromogranin A. Synthetic this compound peptide can also be used.

  • Negative Control: A cell line with low or no Chromogranin A expression.

  • Loading Control: Use a standard housekeeping protein antibody (e.g., GAPDH, β-actin), but be aware of the large difference in molecular weight.

Detailed Immunohistochemistry Protocol for this compound

This protocol is for formalin-fixed, paraffin-embedded (FFPE) tissues.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 5 minutes each).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform Heat-Induced Epitope Retrieval (HIER).

    • Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).

    • Heat in a pressure cooker, microwave, or water bath. Optimal time and temperature should be determined empirically (e.g., 20-40 minutes at 95-100°C).[10]

    • Allow slides to cool to room temperature.

  • Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.

  • Blocking: Block with 5-10% normal serum (from the same species as the secondary antibody) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the this compound primary antibody at its optimal dilution overnight at 4°C in a humidified chamber.

  • Washing: Wash slides three times with PBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated or HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • If using a biotinylated secondary, incubate with an avidin-biotin-HRP complex (ABC reagent).

    • Develop the signal with a suitable chromogen (e.g., DAB).

    • Monitor the color development under a microscope.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate through a graded ethanol series and xylene, and mount with a permanent mounting medium.

Controls:

  • Positive Control: Tissue known to express this compound, such as adrenal gland or neuroendocrine tumors.

  • Negative Control: Omit the primary antibody to check for non-specific staining from the secondary antibody and detection system.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways```dot

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nAChR [label="Nicotinic Acetylcholine\nReceptor (nAChR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AdrenergicR [label="β2/β3-Adrenergic\nReceptors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histamine [label="Histamine Release\n(Mast Cells)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; eNOS [label="eNOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catecholamine [label="Catecholamine\nRelease Inhibition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cardiovascular [label="Cardiovascular\nEffects", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Anti-inflammatory\nEffects", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> nAChR [label="inhibits"]; this compound -> AdrenergicR [label="modulates"]; this compound -> Histamine; nAChR -> Catecholamine [style=dashed]; AdrenergicR -> Cardiovascular [style=dashed]; Histamine -> Cardiovascular [style=dashed]; this compound -> PI3K [label="activates"]; PI3K -> eNOS; eNOS -> Cardiovascular; this compound -> MAPK [label="activates"]; MAPK -> Inflammation; }

A generalized workflow for Western blotting experiments.

Troubleshooting Logic for Weak/No Western Blot Signal

WB_Troubleshooting_Weak_Signal Start Weak or No Signal CheckTransfer Check Protein Transfer (Ponceau S Stain) Start->CheckTransfer TransferOK Transfer OK? CheckTransfer->TransferOK OptimizeTransfer Optimize Transfer (Time, Voltage, Membrane) TransferOK->OptimizeTransfer No CheckAntibody Check Antibody - Validated for WB? - Titration? TransferOK->CheckAntibody Yes OptimizeTransfer->CheckTransfer AntibodyOK Antibody OK? CheckAntibody->AntibodyOK NewAntibody Try New Antibody/ Optimize Concentration AntibodyOK->NewAntibody No CheckProtein Check Protein Expression - Positive Control? - Sample Degradation? AntibodyOK->CheckProtein Yes NewAntibody->CheckAntibody ProteinOK Protein Present? CheckProtein->ProteinOK IncreaseProtein Increase Protein Load/ Use Fresh Sample ProteinOK->IncreaseProtein No CheckDetection Check Detection Reagents - Substrate Expired? ProteinOK->CheckDetection Yes IncreaseProtein->CheckProtein Resolved Issue Resolved CheckDetection->Resolved

A logical workflow for troubleshooting weak or no signal in Western blots.

References

Interpreting conflicting results from in vitro versus in vivo Catestatin studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of Catestatin (CST) research. Here, we address common discrepancies observed between in vitro and in vivo studies and provide guidance on experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: My in vitro and in vivo results for this compound's effect on cell migration are contradictory. In vitro, CST acts as a chemoattractant for monocytes, but in vivo, it reduces immune cell infiltration in inflamed tissues. Why is this happening?

A1: This is a well-documented discrepancy. While CST does show chemoattractant properties for monocytes in isolated in vitro assays, its function in vivo is more complex.[1][2] The in vivo microenvironment includes a multitude of competing and interacting signaling molecules and cell types that are absent in a simplified in vitro setting.[3]

Troubleshooting Guide:

  • Consider the broader signaling context: In vivo, CST's anti-inflammatory effects may override its direct chemotactic properties. It can shift macrophage differentiation towards an anti-inflammatory phenotype and counteract the effects of other potent inflammatory chemokines.[1][2]

  • Re-evaluate your in vitro model: Your current model may be too simplistic. Consider using co-culture systems or microfluidic devices that better mimic the complexity of the in vivo environment.

  • Investigate downstream signaling: The discrepancy might lie in the downstream signaling pathways activated in different contexts.

Q2: I am seeing conflicting data in the literature regarding this compound's role in blood pressure regulation. Some studies suggest it is hypotensive, while others show variable or even opposite effects. How should I interpret this?

A2: The effect of this compound on blood pressure is highly dependent on the experimental model and the site of action. While systemic administration and studies on isolated tissues often point to a hypotensive effect, the central regulation of blood pressure by CST is more nuanced.[4][5][6]

Troubleshooting Guide:

  • Review the experimental model:

    • In vitro studies: Often demonstrate vasodilation and inhibition of catecholamine release, suggesting a hypotensive role.[4][5]

    • In vivo animal models: Systemic administration in rodents generally lowers blood pressure.[7] However, direct injection into different brain regions can have opposing effects. For instance, injection into the caudoventrolateral medulla (CVLM) causes hypotension, whereas injection into the rostral ventrolateral medulla (RVLM) leads to hypertension.[6][8]

    • Human clinical studies: Results are often conflicting, with CST levels being reported as lower, higher, or unchanged in hypertensive patients compared to normotensive controls.[5][9] These discrepancies can be attributed to differences in patient populations, disease stage, and genetic variants of CST.[5][9]

  • Consider genetic variations: Naturally occurring human variants of CST, such as Gly364Ser and Pro370Leu, exhibit different potencies in inhibiting catecholamine secretion and may have different effects on blood pressure.[7][10]

Data Summary Tables

Table 1: Comparison of this compound's Effects on Blood Pressure

Experimental SystemObserved Effect of this compoundReference
In vitro (e.g., isolated blood vessels)Vasodilation[4][5]
In vivo (rodent models, systemic)Hypotension[7]
In vivo (rodent models, central injection in CVLM)Hypotension[6][8]
In vivo (rodent models, central injection in RVLM)Hypertension[6][8]
Human Clinical StudiesConflicting Results (lower, higher, or no change in hypertensive patients)[5][9]

Table 2: this compound Levels in Cardiovascular Disease - Clinical Study Findings

ConditionFindingReference
Acute Myocardial Infarction (AMI)Lower on admission, higher on day 3, lower on day 7 vs. controls[4][5]
Acute Myocardial Infarction (AMI)Significantly higher on admission vs. healthy controls[4][5]
Coronary Artery Disease (CAD)Prognostic value differs between young and elderly patients[11]
Heart Failure (HF)Higher levels correlated with NYHA class[9]
HypertensionDiminished in early stages[9]
HypertensionIncreased CgA to CST ratio, suggesting decreased processing[4][5]

Experimental Protocols

Protocol 1: In Vitro Monocyte Chemotaxis Assay (Boyden Chamber Assay)

  • Cell Preparation: Isolate human primary monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS). Resuspend monocytes in serum-free RPMI 1640 medium.

  • Assay Setup: Use a 48-well Boyden chamber with a polycarbonate membrane (e.g., 5 µm pore size).

  • Chemoattractant Preparation: Prepare different concentrations of this compound (e.g., 0.1 nM to 1 µM) in serum-free RPMI 1640 medium. Add these solutions to the lower wells of the Boyden chamber. Use a known chemoattractant like fMLP as a positive control and medium alone as a negative control.

  • Cell Seeding: Add the monocyte suspension to the upper wells of the chamber.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 90 minutes.

  • Cell Staining and Counting: After incubation, remove the membrane, fix it, and stain with a suitable dye (e.g., Giemsa stain). Count the number of migrated cells in multiple high-power fields using a microscope.

  • Data Analysis: Express the results as the mean number of migrated cells per high-power field or as a chemotactic index (fold increase over the negative control).

Protocol 2: In Vivo Blood Pressure Measurement in a Hypertensive Rat Model

  • Animal Model: Use a suitable model of hypertension, such as the Dahl salt-sensitive (DSS) rat fed a high-salt diet.

  • This compound Preparation: Dissolve wild-type this compound (CST-WT) and its variants (e.g., CST-Ser) in sterile saline.

  • Administration: Administer the prepared this compound peptides or saline (vehicle control) via intraperitoneal injection daily for a specified period (e.g., 4 weeks).

  • Blood Pressure Measurement:

    • Non-invasive: Use the tail-cuff method to measure systolic blood pressure at regular intervals throughout the study.

    • Invasive: At the end of the study, anesthetize the rats and insert a catheter into the carotid artery to measure intra-arterial blood pressure, including systolic, diastolic, and mean arterial pressure.

  • Data Analysis: Analyze the differences in blood pressure measurements between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Visualizations

G cluster_in_vitro In Vitro Findings cluster_in_vivo In Vivo Complexity cluster_discrepancy Resulting Discrepancy CST_vitro This compound (CST) nAChR Nicotinic Acetylcholine Receptor (nAChR) CST_vitro->nAChR Inhibits Vasodilation Vasodilation CST_vitro->Vasodilation Promotes (via NO release) Ca_channel Voltage-Gated Ca2+ Channel nAChR->Ca_channel Inhibition leads to reduced activation Catecholamine_release Catecholamine Release Ca_channel->Catecholamine_release Reduced Ca2+ influx inhibits Discrepancy Conflicting Blood Pressure Results Catecholamine_release->Discrepancy Vasodilation->Discrepancy CST_vivo This compound (CST) Systemic_admin Systemic Administration CST_vivo->Systemic_admin Central_admin Central Administration CST_vivo->Central_admin Genetic_variants Genetic Variants (e.g., Gly364Ser) CST_vivo->Genetic_variants Hypotension Hypotension Systemic_admin->Hypotension Hypotension->Discrepancy RVLM RVLM Injection Central_admin->RVLM CVLM CVLM Injection Central_admin->CVLM Hypertension Hypertension RVLM->Hypertension Hypotension_central Hypotension CVLM->Hypotension_central Hypertension->Discrepancy Altered_potency Altered Potency Genetic_variants->Altered_potency Variable_BP_response Variable Blood Pressure Response in Humans Altered_potency->Variable_BP_response Variable_BP_response->Discrepancy G cluster_vitro In Vitro Observation cluster_vivo In Vivo Observation cluster_key_factor Key Differentiating Factor CST_vitro This compound Monocyte Monocyte CST_vitro->Monocyte Acts on Chemotaxis Chemotaxis (Cell Migration) Monocyte->Chemotaxis Induces Context Biological Complexity: - Competing signals - Multiple cell types - Homeostatic mechanisms Chemotaxis->Context is a simplified view of CST_vivo This compound Treatment Inflamed_tissue Inflamed Tissue (e.g., in colitis, atherosclerosis) CST_vivo->Inflamed_tissue Anti_inflammatory_phenotype Shift to Anti-inflammatory Macrophage Phenotype CST_vivo->Anti_inflammatory_phenotype Promotes Block_chemokines Blocks other inflammatory chemokines (e.g., CCL2) CST_vivo->Block_chemokines Functionally Immune_infiltration Reduced Monocyte/ Macrophage Infiltration Inflamed_tissue->Immune_infiltration Results in Anti_inflammatory_phenotype->Immune_infiltration Contributes to Block_chemokines->Immune_infiltration Contributes to Context->Immune_infiltration modulates outcome G CgA Chromogranin A (CgA) (Precursor) CST This compound (CST) CgA->CST Proteolytic Cleavage nAChR Nicotinic Acetylcholine Receptor (nAChR) CST->nAChR Antagonizes GPCR G-protein Coupled Receptor CST->GPCR Activates Inhibit_Catecholamine Inhibition of Catecholamine Release nAChR->Inhibit_Catecholamine PI3K PI3K GPCR->PI3K NO_Synthase Nitric Oxide Synthase (NOS) GPCR->NO_Synthase MAPK MAPK GPCR->MAPK Anti_inflammatory Anti-inflammatory Effects PI3K->Anti_inflammatory NO Nitric Oxide (NO) NO_Synthase->NO MAPK->Anti_inflammatory Cardiosuppression Cardiosuppressive Effects (Negative Inotropy/Lusitropy) NO->Cardiosuppression Vasodilation Vasodilation NO->Vasodilation

References

Technical Support Center: Optimizing Catestatin Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize protocols for the extraction of Catestatin from various tissues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate extraction important?

A1: this compound is a 21-amino acid peptide derived from the precursor protein Chromogranin A. It is a potent inhibitor of catecholamine (e.g., adrenaline and noradrenaline) release from chromaffin cells and noradrenergic neurons.[1] Accurate extraction and quantification of this compound from tissues are crucial for studying its physiological and pathological roles in conditions like hypertension, heart failure, and other cardiovascular diseases.[2][3]

Q2: Which tissues are the primary sources for this compound extraction?

A2: this compound is predominantly found in neuroendocrine tissues. The adrenal medulla, which is rich in chromaffin cells, is a primary source.[1] Other tissues where this compound can be extracted include the heart, sympathetic nerves, and various neuroendocrine tumors like pheochromocytoma.

Q3: What are the main challenges in extracting this compound from tissues?

A3: The main challenges include:

  • Low abundance: this compound is a peptide, which is typically present in lower concentrations than larger proteins.

  • Proteolytic degradation: Endogenous proteases released during tissue homogenization can rapidly degrade this compound.[4]

  • Non-specific binding and aggregation: Due to its cationic and hydrophobic nature, this compound can adhere to surfaces or self-aggregate, leading to sample loss.[5][6]

  • Co-extraction of interfering substances: Tissue extracts are complex mixtures, and co-extracted molecules can interfere with downstream quantification methods.

Q4: Which quantification methods are most suitable for this compound?

A4: The most common and suitable methods for quantifying this compound in tissue extracts are:

  • Radioimmunoassay (RIA): A highly sensitive and specific method that uses antibodies to detect the peptide.[2][7]

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer high specificity and the ability to quantify different forms of this compound and its metabolites.[8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound from tissues.

Problem 1: Low or No this compound Yield
Possible Cause Recommended Solution
Inefficient Tissue Homogenization Ensure the tissue is completely homogenized. For tough, fibrous tissues, consider mechanical disruption (e.g., bead beating or rotor-stator homogenizer) in addition to chemical lysis. Keep samples on ice throughout the process to minimize enzymatic activity.[10]
Proteolytic Degradation Add a broad-spectrum protease inhibitor cocktail to the homogenization buffer immediately before use.[4][11] Keep samples at 4°C or on ice at all times.
Suboptimal Lysis Buffer The choice of lysis buffer is critical. A RIPA buffer can be a good starting point, but optimization may be necessary. For mass spectrometry-based analysis, consider buffers with zwitterionic detergents like CHAPS, as they are more compatible.[10]
Protein Precipitation Issues If using protein precipitation, ensure the correct ratio of precipitant (e.g., acetonitrile (B52724) or ethanol) to sample is used. Inadequate precipitation can leave interfering proteins in the supernatant, while excessive precipitation can co-precipitate this compound.[12]
Poor Solid-Phase Extraction (SPE) Recovery Optimize the SPE protocol. Ensure the sorbent (e.g., C18) is properly conditioned and equilibrated. The elution solvent must be strong enough to desorb this compound from the sorbent. A gradient elution might be necessary to separate this compound from other bound molecules.[13]
This compound Aggregation High concentrations of this compound can lead to aggregation.[6] Work with lower protein concentrations if possible. Consider adding stabilizing agents to the buffer, but ensure they are compatible with downstream applications.
Problem 2: High Variability Between Replicates
Possible Cause Recommended Solution
Inconsistent Homogenization Standardize the homogenization procedure, including time, speed, and tissue-to-buffer ratio, for all samples.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of viscous lysates or organic solvents.
Incomplete Solubilization After Precipitation After precipitation and centrifugation, ensure the pellet is fully resuspended in the appropriate buffer before proceeding. Incomplete resuspension is a major source of variability.
Variable SPE Performance Ensure consistent flow rates during sample loading, washing, and elution steps of SPE. Automated SPE systems can improve reproducibility.
Problem 3: Interference in Downstream Quantification (RIA or MS)
Possible Cause Recommended Solution
Presence of Detergents (for MS) High concentrations of non-volatile detergents (e.g., SDS) can suppress ionization in mass spectrometry. If using such detergents, ensure they are removed during the cleanup steps (e.g., SPE).
High Salt Concentration High salt concentrations in the final sample can interfere with both RIA and MS. Include a desalting step (e.g., using a specific SPE cartridge or dialysis) if necessary.
Co-elution of Interfering Peptides Optimize the chromatographic separation (e.g., HPLC gradient) to resolve this compound from other co-extracted peptides that may have similar properties.
Matrix Effects (for MS) The presence of other molecules from the tissue matrix can enhance or suppress the ionization of this compound. Use stable isotope-labeled internal standards to normalize for matrix effects.[9]

Experimental Protocols

Detailed Methodology for this compound Extraction and Quantification

This protocol provides a general framework. Optimization for specific tissue types and downstream applications is recommended.

1. Tissue Homogenization

  • Materials:

    • Frozen tissue sample (-80°C)

    • Ice-cold lysis buffer (e.g., RIPA buffer supplemented with a protease inhibitor cocktail)[10]

    • Mechanical homogenizer (e.g., bead beater, rotor-stator)

  • Procedure:

    • Weigh the frozen tissue.

    • On ice, add the tissue to a pre-chilled tube containing 10 volumes of lysis buffer (e.g., 100 mg tissue in 1 mL buffer).

    • Homogenize the tissue until no visible particles remain. Keep the sample on ice to prevent heating.

    • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant containing the soluble proteins and peptides.

2. Protein Precipitation (Optional, but recommended for cleaner samples)

  • Materials:

    • Tissue lysate (supernatant from step 1)

    • Ice-cold acetonitrile (ACN) or ethanol (B145695) (EtOH)[12]

  • Procedure:

    • Add three volumes of ice-cold ACN or EtOH to the tissue lysate (e.g., 3 mL of ACN to 1 mL of lysate).

    • Vortex briefly and incubate at -20°C for at least 2 hours to precipitate larger proteins.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant containing this compound and other small peptides.

    • Dry the supernatant using a vacuum concentrator.

3. Solid-Phase Extraction (SPE) for Purification and Concentration

  • Materials:

    • Dried sample from step 2, reconstituted in a small volume of binding buffer (e.g., 0.1% Trifluoroacetic Acid (TFA) in water).

    • C18 SPE cartridge.[13]

    • Conditioning solvent (e.g., 100% Methanol)

    • Equilibration buffer (e.g., 0.1% TFA in water)

    • Wash buffer (e.g., 5% Acetonitrile in 0.1% TFA)

    • Elution buffer (e.g., 60-80% Acetonitrile in 0.1% TFA)

  • Procedure:

    • Condition: Pass 1-2 column volumes of conditioning solvent through the C18 cartridge.

    • Equilibrate: Pass 2-3 column volumes of equilibration buffer through the cartridge.

    • Load: Slowly load the reconstituted sample onto the cartridge.

    • Wash: Pass 2-3 column volumes of wash buffer through the cartridge to remove salts and hydrophilic impurities.

    • Elute: Elute this compound with 1-2 column volumes of elution buffer into a clean collection tube.

    • Dry the eluted sample in a vacuum concentrator.

4. Quantification by Radioimmunoassay (RIA)

  • Procedure:

    • Reconstitute the dried, purified sample in RIA buffer.

    • Follow the specific protocol provided with the commercial RIA kit. This typically involves incubating the sample with a known amount of radiolabeled this compound and a specific antibody.[7]

    • Measure the radioactivity to determine the concentration of this compound in the sample by comparing it to a standard curve.

5. Quantification by Mass Spectrometry (LC-MS/MS)

  • Procedure:

    • Reconstitute the dried, purified sample in a solvent compatible with the LC system (e.g., 0.1% formic acid in water).

    • Inject the sample into an LC-MS/MS system.

    • Separate the peptides using a suitable C18 column and a gradient of increasing organic solvent.

    • Detect and quantify this compound using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) based on its specific precursor and fragment ion masses.[9]

Data Presentation

Table 1: Comparison of Protein Precipitation Methods for Peptide Recovery

Precipitation MethodOverall Peptide RecoveryMatrix EffectRecommendation for this compound
Acetonitrile (3 volumes)>50% for a wide range of peptides[12]ModerateRecommended. Good for general peptide recovery.
Ethanol (3 volumes)>50% for a wide range of peptides[12]ModerateRecommended. Similar performance to Acetonitrile.
Trichloroacetic Acid (TCA)Variable, can lead to co-precipitationHighNot generally recommended. Can cause peptide loss and is less compatible with MS.

Table 2: Comparison of Solid-Phase Extraction Sorbents for Peptide Recovery

SPE SorbentRetention MechanismSelectivityRecommendation for this compound
C18 Reverse-phaseGood for hydrophobic and moderately polar peptides[13]Highly Recommended. Effective for purifying this compound from complex mixtures.
Porous Graphitized Carbon (PGC) Reverse-phase and polar interactionsExcellent for a broad range of polarities, including very hydrophilic peptides[13]Good Alternative. May offer different selectivity compared to C18.
Mixed-Mode Anion Exchange (MAX) Reverse-phase and anion exchangeGood for acidic peptides[12]Not ideal. this compound is cationic, so a cation exchange (MCX) sorbent would be more appropriate if mixed-mode is desired.

Visualizations

This compound Extraction and Quantification Workflow

Catestatin_Workflow Tissue Tissue Sample (e.g., Adrenal Medulla) Homogenization 1. Homogenization (Lysis Buffer + Protease Inhibitors) Tissue->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant1 Collect Supernatant (Crude Lysate) Centrifugation1->Supernatant1 Precipitation 2. Protein Precipitation (e.g., Acetonitrile) Supernatant1->Precipitation Centrifugation2 Centrifugation Precipitation->Centrifugation2 Supernatant2 Collect Supernatant Centrifugation2->Supernatant2 Drying1 Dry Down Supernatant2->Drying1 SPE 3. Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Drying1->SPE Elution Elution SPE->Elution Drying2 Dry Down Elution->Drying2 Purified_CST Purified this compound Drying2->Purified_CST Quant_RIA 4a. Quantification (RIA) Purified_CST->Quant_RIA Quant_MS 4b. Quantification (LC-MS/MS) Purified_CST->Quant_MS Catestatin_Signaling cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Na_Influx Na+ Influx nAChR->Na_Influx Opens VGCC Voltage-Gated Ca2+ Channel (VGCC) Ca_Influx Ca2+ Influx VGCC->Ca_Influx Opens This compound This compound This compound->nAChR Binds & Inhibits (Non-competitive) Acetylcholine Acetylcholine Acetylcholine->nAChR Binds & Activates Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->VGCC Activates Exocytosis Catecholamine Exocytosis Ca_Influx->Exocytosis Triggers Catestatin_Other_Pathways cluster_beta β-Adrenergic Signaling cluster_et1 Endothelin-1 (B181129) Signaling cluster_pi3k Endothelial Signaling This compound This compound Beta_AR β1/β2-Adrenergic Receptor This compound->Beta_AR Moderates Vasoconstriction Coronary Vasoconstriction This compound->Vasoconstriction Inhibits PI3K PI3K This compound->PI3K Activates Hypertrophy Cardiac Hypertrophy Beta_AR->Hypertrophy Norepinephrine Norepinephrine Norepinephrine->Beta_AR ET1_R Endothelin-1 Receptor ET1_R->Vasoconstriction ET1 Endothelin-1 ET1->ET1_R eNOS eNOS PI3K->eNOS Activates NO Nitric Oxide eNOS->NO Produces

References

Technical Support Center: Managing Catestatin Stability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Catestatin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term storage and stability of this compound, ensuring the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for long-term storage of lyophilized this compound?

A1: For optimal long-term stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C in a tightly sealed container with a desiccant to prevent moisture absorption. Under these conditions, the peptide can remain stable for several years. It is also crucial to protect the lyophilized powder from light.

Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?

A2: Cloudiness or precipitation may indicate peptide aggregation, a common issue with hydrophobic peptides. This compound has a significant number of hydrophobic residues, making it prone to aggregation. To address this, try the following:

  • Sonication: Gently sonicate the vial in a water bath to help break up aggregates.

  • pH Adjustment: The theoretical isoelectric point (pI) of human this compound is approximately 12.13. Peptides are least soluble at their pI. Ensure your buffer pH is well below this value (e.g., slightly acidic) to maintain a net positive charge and improve solubility.

  • Initial Dissolution in Organic Solvent: For stubborn aggregation, consider dissolving the peptide in a small amount of an organic solvent like DMSO before slowly adding it to your aqueous buffer with gentle mixing.

Q3: How many times can I freeze and thaw my this compound stock solution?

A3: It is strongly recommended to avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and aggregation. Upon reconstitution, you should aliquot the this compound solution into single-use volumes and store them at -20°C or -80°C.

Q4: Which amino acids in the this compound sequence are most susceptible to degradation during storage?

A4: The human this compound sequence (SSMKLSFRARAYGFRGPGPQL) contains residues that are known to be sensitive to degradation:

  • Methionine (Met): Prone to oxidation, forming methionine sulfoxide. This can be minimized by storing the peptide under an inert gas (e.g., argon or nitrogen) and using oxygen-free solvents for reconstitution.

  • Glutamine (Gln): Can undergo deamidation, especially in neutral or alkaline solutions, to form glutamic acid. Storing solutions in a slightly acidic buffer (pH 5-6) can slow this process.

  • Arginine (Arg): While generally stable, peptides rich in arginine can sometimes present solubility and aggregation challenges.

Q5: What is the best way to reconstitute lyophilized this compound?

A5: The reconstitution method depends on the experimental application. Here is a general guideline:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • For most biological assays, sterile, distilled water or a slightly acidic buffer (e.g., 0.1% acetic acid in water) is a good starting point.

  • If solubility is an issue, you can use a small amount of an organic solvent like DMSO to initially dissolve the peptide, followed by a gradual dilution with your aqueous buffer.

  • Always test the solubility of a small portion of the peptide before dissolving the entire sample.

Troubleshooting Guides

Issue 1: Loss of Biological Activity in a this compound-Based Assay
Potential Cause Troubleshooting Steps
Peptide Degradation 1. Verify Storage Conditions: Ensure lyophilized peptide has been stored at -20°C or -80°C and protected from light and moisture. 2. Check Solution Age and Storage: Peptide solutions have a limited shelf life. Prepare fresh solutions for critical experiments. If using a stored solution, ensure it was aliquoted and has not undergone multiple freeze-thaw cycles. 3. Perform Stability Analysis: Use HPLC or Mass Spectrometry (see Experimental Protocols section) to check for degradation products.
Peptide Aggregation 1. Visual Inspection: Check the solution for any visible precipitates or cloudiness. 2. Solubility Test: Attempt to resolubilize by gentle sonication. 3. Optimize Buffer: Ensure the buffer pH is not close to the peptide's pI (~12.13). A slightly acidic pH is generally preferred.
Incorrect Peptide Concentration 1. Re-quantify: Use a spectrophotometer at 280 nm (if the sequence contains Trp or Tyr) or a colorimetric peptide assay to verify the concentration of your stock solution.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Steps
Variable Peptide Stability 1. Standardize Handling: Ensure all users follow the same protocol for reconstitution and storage. 2. Use Fresh Aliquots: For each experiment, use a new, single-use aliquot to avoid degradation from repeated handling of a stock solution.
Batch-to-Batch Variability 1. Quality Control: If using different batches of synthetic this compound, obtain a certificate of analysis for each to compare purity and identity. 2. Functional Assay: Perform a simple functional assay to compare the activity of different batches before use in large-scale experiments.

Quantitative Data Summary

Storage Form Temperature Duration Key Considerations
Lyophilized -80°CSeveral yearsProtect from moisture and light. Use a desiccant.
-20°CSeveral yearsProtect from moisture and light.
4°CWeeks to monthsFor short-term storage only.
In Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Use a sterile, slightly acidic buffer (pH 5-6).
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Use a sterile, slightly acidic buffer (pH 5-6).
4°CA few daysFor immediate use. Prone to bacterial contamination and degradation.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method to assess the stability of this compound in solution over time by monitoring the decrease in the main peptide peak and the appearance of degradation products.

Materials:

  • Lyophilized synthetic human this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Sterile microcentrifuge tubes

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation and Incubation:

    • Reconstitute this compound to a stock concentration of 1 mg/mL in a suitable buffer (e.g., sterile water or PBS at a slightly acidic pH).

    • Create aliquots of the this compound solution in sterile microcentrifuge tubes.

    • Store the aliquots at different temperatures to be tested (e.g., 4°C, room temperature, 37°C).

  • HPLC Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take one aliquot from each storage condition.

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject a standard volume (e.g., 20 µL) of the this compound sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the absorbance at 220 nm.

  • Data Analysis:

    • Identify the main peak corresponding to intact this compound at time zero.

    • Measure the peak area of the intact this compound at each subsequent time point.

    • Calculate the percentage of remaining intact this compound relative to the time zero sample.

    • Observe the appearance and increase of new peaks, which indicate degradation products.

Protocol 2: Identification of this compound Degradation Products by Mass Spectrometry (MS)

This protocol is used to identify the nature of this compound degradation products.

Materials:

  • This compound samples from the stability study (Protocol 1)

  • LC-MS system (e.g., Orbitrap or Q-TOF)

Procedure:

  • Sample Analysis:

    • Analyze the this compound samples from different time points using the LC-MS system. The liquid chromatography conditions can be similar to those in the HPLC protocol.

  • Data Acquisition:

    • Acquire full scan mass spectra to identify the molecular weights of the components in each sample.

    • Perform tandem MS (MS/MS) on the parent ions of interest (intact this compound and potential degradation products) to obtain fragmentation patterns.

  • Data Analysis:

    • Compare the mass spectra of the stored samples to the time zero sample.

    • A mass increase of +16 Da may indicate oxidation of the methionine residue.

    • A mass increase of +1 Da can suggest deamidation of the glutamine residue.

    • Analyze the MS/MS fragmentation data to confirm the location of the modification on the peptide sequence.

Visualizations

Experimental_Workflow_for_Catestatin_Stability_Assessment cluster_prep Sample Preparation cluster_analysis Analysis at Time Points (0, 24, 48h...) cluster_data Data Interpretation Reconstitute Reconstitute Lyophilized This compound (1 mg/mL) Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Store Store at Different Temperatures (4°C, RT, 37°C) Aliquot->Store HPLC HPLC Analysis (C18 Column) Store->HPLC LCMS LC-MS Analysis (Degradation ID) Store->LCMS Quantify Quantify Peak Area (% Intact Peptide) HPLC->Quantify Identify Identify Degradation Products (+16 Da, +1 Da) LCMS->Identify

Caption: Workflow for assessing the stability of this compound in solution.

Catestatin_Signaling_Pathways cluster_neuronal Neuronal Inhibition cluster_endothelial Endothelial Cells cluster_cardiomyocyte Cardiomyocytes This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR inhibits eNOS_Akt Akt/eNOS Pathway This compound->eNOS_Akt activates PKC_MAPK PKC/MAPK Pathway This compound->PKC_MAPK modulates Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Catecholamine_Release Catecholamine Release Ca_Influx->Catecholamine_Release NO_Synthase NO Synthesis eNOS_Akt->NO_Synthase Vasodilation Vasodilation NO_Synthase->Vasodilation Gene_Expression Gene Expression PKC_MAPK->Gene_Expression

Caption: Simplified signaling pathways of this compound.

Selecting the appropriate animal model for specific Catestatin research questions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for selecting and utilizing appropriate animal models in Catestatin (CST) research.

Frequently Asked Questions (FAQs): General

Q1: What are the most critical factors to consider when selecting an animal model for this compound research?

A1: The choice of animal model is paramount and depends entirely on the research question. Key factors include:

  • Research Area: The primary field of study (e.g., cardiovascular, metabolic, oncology) will dictate the most relevant models. For instance, spontaneously hypertensive rats are ideal for hypertension studies, while diet-induced obesity models are suited for metabolic research.[1]

  • Genetic Background: The species and strain of the animal are critical. C57BL/6 mice are commonly used for genetic manipulations and inducing pathologies like heart failure or colitis.[2][3] Sprague-Dawley or Wistar rats are often used in cardiovascular and mast cell studies.[4]

  • Transgenic vs. Wild-Type: Studies frequently use Chromogranin A (CgA) knockout (Chga-KO) or this compound-KO mice to investigate the effects of CST deficiency and rescue with exogenous peptide administration.[5] These models are hypertensive and display metabolic dysregulation, making them valuable for studying CST's fundamental physiological roles.[5][6]

  • Peptide Variant: Human this compound has common variants, such as Gly364Ser, which show different biological potencies compared to the wild-type (WT) peptide.[1] Researchers should choose the variant most relevant to their hypothesis (e.g., studying population-specific effects).

Q2: We are observing high inter-animal variability in our results. What are the common causes and how can we troubleshoot this?

A2: High variability is a common challenge in animal studies and can obscure true experimental effects. Consider the following sources and solutions:

Potential Cause Troubleshooting & Optimization
Biological Factors Animal Strain, Age, and Sex: Use a single, well-characterized, isogenic strain within a narrow age and weight range to minimize metabolic and physiological differences. Either use a single sex or stratify the analysis by sex, as hormonal differences can impact outcomes.
Health and Stress: Ensure animals are properly acclimatized to the facility and handling procedures to minimize stress, which can significantly alter cardiovascular and metabolic parameters. Monitor animal health daily.
Experimental Procedure Disease Model Induction: Inconsistent surgical procedures (e.g., transverse aortic constriction) or chemical induction (e.g., DSS for colitis) is a major source of variability. Standardize all procedures and ensure they are performed by proficiently trained personnel.
Compound Administration: Ensure the this compound peptide is properly solubilized and stable in the chosen vehicle. Use calibrated equipment and a consistent administration technique (e.g., intraperitoneal injection, osmotic pump) to ensure accurate dosing. Prepare fresh formulations if stability is a concern.
Peptide-Related Factors Peptide Potency: Different CST variants (e.g., human WT vs. Gly364Ser) have different potencies in antagonizing nicotinic acetylcholine (B1216132) receptors (nAChR) and modulating cardiac function.[1] Ensure you are using the correct, high-purity peptide for your research question.
Conflicting Effects: The reported effects of CST can sometimes appear contradictory (e.g., pro- vs. anti-angiogenic). These differences may arise from the specific model used, the dose, or the duration of treatment.[7][8] A thorough literature review and a pilot dose-response study are highly recommended.

Cardiovascular Disease Research

Q3: Which animal model is best for studying this compound's role in hypertension?

A3: Several rodent models are well-suited for studying CST in hypertension.

  • Genetically Hypertensive Models:

    • This compound-Knockout (CST-KO) or Chga-KO Mice: These mice are inherently hypertensive and hyperadrenergic.[5][6] They are the ideal models for "rescue" experiments, where exogenous CST is administered to normalize blood pressure and explore underlying mechanisms like macrophage infiltration and inflammation.[5][6]

    • Spontaneously Hypertensive Rats (SHR): While not directly related to CST deficiency, SHRs are a classic model of essential hypertension where CST treatment has been shown to have protective effects on target organs.[1]

  • Induced Hypertensive Models:

    • DOCA-Salt Rat Model: This model involves uninephrectomy followed by treatment with deoxycorticosterone-acetate (DOCA) and high-salt drinking water, inducing severe hypertension. It has been effectively used to compare the differential effects of CST wild-type and its Gly364Ser variant on blood pressure and cardiac remodeling.[1]

Quantitative Data Summary: this compound in Cardiovascular Models
Animal ModelResearch QuestionThis compound Dose/ConcentrationRouteKey Finding
CST-KO Mice Rescue of hypertensive phenotypeNot specified (exogenous CST)IntraperitonealAdministration of CST abated high blood pressure.[6]
DOCA-Salt Hypertensive Rats Compare CST-WT vs. CST-Ser variantNot specifiedIntraperitonealCST-WT was more potent in mitigating LV diastolic dysfunction compared to the CST-Ser variant.[1]
C57BL/6 Mice (TAC/DOCA model) Heart Failure with preserved Ejection Fraction (HFpEF)1.5 mg/kg/dayIntraperitonealCST mitigated diastolic dysfunction and adverse cardiac remodeling.[2]
Adult CD®IGS Rats Ischemia/Reperfusion (I/R) Injury (isolated cardiomyocytes)5 nMSuperfusionCST protects against I/R damage by activating the PI3K-Akt-GSK3β pathway.[7]
Experimental Protocol: Induction of HFpEF and CST Treatment in Mice

This protocol is synthesized from the methodology described for inducing diastolic dysfunction in C57BL/6 mice.[2]

  • Animal Selection: Use male C57BL/6 mice, 8-10 weeks old. Allow at least one week of acclimatization.

  • HFpEF Model Induction (TAC/DOCA Surgery):

    • Anesthetize the mouse (e.g., with isoflurane).

    • Perform a transverse aortic constriction (TAC) surgery by exposing the transverse aortic arch and ligating it around a 27-gauge needle to create a standardized stenosis.

    • Simultaneously, administer deoxycorticosterone acetate (B1210297) (DOCA) to induce mineralocorticoid excess, which accelerates cardiac remodeling.

  • Post-Operative Care & Verification: Provide appropriate post-operative analgesia and monitoring. At 3 weeks post-surgery, verify the development of diastolic dysfunction with preserved systolic function using echocardiography.

  • This compound Administration:

    • Randomize verified HFpEF mice into treatment and vehicle groups.

    • Prepare this compound solution in a sterile vehicle (e.g., saline).

    • Administer this compound via intraperitoneal (IP) injection at a dose of 1.5 mg/kg body weight per day .[2]

    • Administer an equal volume of vehicle to the control group.

  • Endpoint Analysis: After the designated treatment period, perform final functional assessments (e.g., echocardiography, pressure-volume loop analysis) and collect tissues (heart, blood) for histological (e.g., picrosirius red for fibrosis) and molecular analysis.[2]

Signaling Pathway: Cardioprotection in Ischemia/Reperfusion

G CST This compound (CST) Receptor Receptor (e.g., β-adrenergic) CST->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits eNOS eNOS Akt->eNOS Activates Mito Mitochondrial Protection GSK3b->Mito Inhibition relieved NO Nitric Oxide (NO) eNOS->NO Cardioprotection Cardioprotection (Reduced Apoptosis) NO->Cardioprotection Mito->Cardioprotection

Caption: CST-mediated cardioprotective signaling pathway in I/R injury.[7]

Metabolic Disorder Research

Q4: How can I study this compound's effects on obesity and insulin (B600854) resistance in an animal model?

A4: The most common approach is to use mouse models with genetic or diet-induced metabolic dysfunction.

  • Chga-KO Mice: These mice, lacking the precursor to CST, develop an obese phenotype with elevated insulin and blood glucose levels when fed a normal chow diet.[5] They are an excellent model to study how CST supplementation can reverse these metabolic derangements and to investigate CST's role in leptin signaling and lipolysis.[9]

  • Diet-Induced Obesity (DIO) Mice: Wild-type mice (e.g., C57BL/6) fed a high-fat diet (HFD) develop obesity, insulin resistance, and hepatic steatosis, closely mimicking human metabolic syndrome. This model is ideal for testing the therapeutic potential of CST to improve insulin sensitivity, reduce inflammation, and alleviate endoplasmic reticulum (ER) stress.[5][10]

  • ob/ob Mice: These mice have a mutation in the leptin gene, leading to hyperphagia and severe obesity. They can be used to study CST's effects in a state of leptin deficiency, particularly to see if CST can enhance signaling downstream of the leptin receptor when leptin is exogenously supplied.[9]

Quantitative Data Summary: this compound in Metabolic Models
Animal ModelResearch QuestionThis compound TreatmentKey Finding
Chga-KO Mice Obesity / Leptin ResistanceChronic CST administrationReversed hyperleptinemia and improved leptin signaling (pAMPK, pStat3).[9]
Diet-Induced Obese (DIO) Mice Insulin Resistance / ER StressCST administrationImproved hepatic insulin sensitivity by reducing inflammation and ER stress.[5][10]
ob/ob Mice Leptin DeficiencyCST administrationEnhanced leptin-induced signaling in adipose tissue.[9]
CST-KO Mice on Normal Chow Glucose HomeostasisCST supplementationNormalized elevated insulin and blood glucose levels.[5]
Experimental Protocol: Assessing CST Effects in DIO Mice

This protocol is a synthesized guide for studying CST's impact on insulin resistance.

  • Animal and Diet: Use male C57BL/6 mice (6-8 weeks old). House them in a controlled environment.

  • Obesity Induction: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance. A control group should be fed a normal chow diet (NCD).

  • Treatment:

    • Divide HFD mice into a vehicle control group and a CST treatment group.

    • Administer CST (dose to be determined by pilot study, often via IP injection or osmotic mini-pump for chronic delivery) for a period of 2-4 weeks.

  • Metabolic Phenotyping:

    • Glucose and Insulin Tolerance Tests (GTT/ITT): Perform GTT and ITT at the end of the treatment period to assess whole-body glucose homeostasis and insulin sensitivity.

    • Blood Analysis: Collect plasma to measure levels of insulin, glucose, triglycerides, and inflammatory cytokines.

  • Tissue Analysis:

    • Harvest tissues like the liver, adipose tissue, and skeletal muscle.

    • Western Blotting: Analyze key signaling pathways, such as insulin signaling (pAkt) and ER stress markers (pPERK, ATF6).[10]

    • Gene Expression: Use qPCR to measure the expression of genes involved in inflammation and metabolism.

Logical Relationship: CST Action in Obesity

G Obesity Obesity (e.g., Chga-KO, DIO) Hyperleptinemia Chronic Hyperleptinemia Obesity->Hyperleptinemia Hyperadre Hyperadrenergic State Obesity->Hyperadre LeptinResist Leptin Receptor Desensitization Hyperleptinemia->LeptinResist Result ↓ Adiposity ↑ Lipolysis ↑ Fatty Acid Oxidation AdrenergicResist α2/β-Adrenergic Receptor Desensitization Hyperadre->AdrenergicResist CST This compound (CST) Administration NormLeptin Normalize Leptin Levels CST->NormLeptin BlockAlpha2 Block α2-Adrenergic Signaling CST->BlockAlpha2 LeptinSens Restore Leptin Sensitivity (↑ pAMPK, ↑ pStat3) NormLeptin->LeptinSens LeptinSens->Result BlockAlpha2->Result G Start Start: Select C57BL/6 Mice (6-8 weeks old) Implant Subcutaneously Implant B16-F10 Melanoma Cells Start->Implant TumorDev Allow Tumors to Establish (e.g., to ~50-100 mm³) Implant->TumorDev Randomize Randomize into Groups (Vehicle vs. CST) TumorDev->Randomize Treat Systemic Administration (e.g., IP Injection) of CST or Vehicle Daily Randomize->Treat Monitor Monitor Tumor Volume (Calipers) and Body Weight Every 2-3 Days Treat->Monitor Endpoint Endpoint Analysis: - Excise & Weigh Tumors - Histology (IHC) - Molecular Analysis (RNA-seq) Monitor->Endpoint At study conclusion End End Endpoint->End

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Human and Bovine Catestatin

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers and drug development professionals exploring the therapeutic potential of the chromogranin A-derived peptide, Catestatin. This document provides a comprehensive comparison of the biological activities of human and bovine this compound, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

This compound (CST), a 21-amino acid peptide derived from chromogranin A (CgA), is a potent inhibitor of catecholamine release.[1] Its sequence varies between species, with human and bovine this compound being the most extensively studied.[1] This guide delves into the comparative bioactivity of these two orthologs, focusing on their roles in catecholamine secretion, antimicrobial effects, and cardiovascular modulation.

Comparative Bioactivity: Human vs. Bovine this compound

A substantial body of research has been dedicated to understanding the functional similarities and differences between human this compound (hCST) and bovine this compound (bCST). While both peptides exhibit a range of biological activities, their potencies can differ, a factor attributable to variations in their amino acid sequences. Human this compound corresponds to the CgA352-372 fragment, while bovine this compound is the CgA344-364 fragment.[1]

Inhibition of Catecholamine Secretion

A primary function of this compound is the inhibition of catecholamine secretion from chromaffin cells and sympathetic neurons. This action is primarily mediated through the non-competitive inhibition of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2]

Both human and bovine this compound are effective inhibitors of nicotine-evoked catecholamine secretion.[3] Studies using PC12 cells, a rat pheochromocytoma cell line, have shown that bovine this compound inhibits nicotine-induced catecholamine release with an IC50 of approximately 200 nM.[1] Similarly, human this compound demonstrates comparable potency, with a reported IC50 in the range of 500-800 nM in the same cell line.[3] The inhibitory action of both orthologs is specific to nicotinic stimulation, as they do not suppress catecholamine release triggered by other secretagogues that act downstream of the nAChR.[3]

Parameter Human this compound (hCST) Bovine this compound (bCST) Reference
IC50 (Nicotine-evoked Catecholamine Secretion in PC12 cells) ~500 - 800 nM~200 nM[1][3]
Antimicrobial and Antifungal Activity

Recent studies have highlighted the role of this compound and its derivatives as antimicrobial peptides (AMPs). Both human and bovine this compound have demonstrated activity against a range of pathogens, including bacteria and fungi.

A study comparing the antibacterial activity of human and bovine this compound against various Staphylococcus aureus strains found that both peptides exhibited antimicrobial effects, although with higher Minimum Inhibitory Concentrations (MICs) compared to other AMPs like LL-37.[4] The MIC values for both human and bovine this compound against the tested S. aureus strains were generally above 100 µg/mL.[4]

In the context of antifungal activity, research on Candida albicans has also shown that both human and bovine this compound-derived peptides possess inhibitory effects.[5] The N-terminal fragment of bovine this compound, known as cateslytin, and its D-isomers have shown particularly potent activity.[5]

Organism Human this compound (hCST) MIC Bovine this compound (bCST) MIC Reference
Staphylococcus aureus >100 µg/mL>100 µg/mL[4]
Candida albicans Variable depending on the specific peptide derivativeVariable depending on the specific peptide derivative[5]

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through specific signaling pathways. The primary mechanism for its catecholamine-inhibitory action involves the blockade of nicotinic acetylcholine receptors.

Catestatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nicotine Nicotine / Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR Activates This compound Human / Bovine This compound This compound->nAChR Inhibits Depolarization Membrane Depolarization nAChR->Depolarization Leads to Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Triggers Catecholamine_Release Catecholamine Release Ca_influx->Catecholamine_Release Induces

Figure 1: Signaling pathway of this compound's inhibition of catecholamine release.

The experimental workflow to assess the catecholamine release inhibitory activity of this compound typically involves the following steps:

Experimental_Workflow start Start: PC12 Cell Culture radiolabeling Radiolabeling with [³H]Norepinephrine start->radiolabeling wash Wash to remove excess label radiolabeling->wash incubation Incubation with This compound (human or bovine) wash->incubation stimulation Stimulation with Nicotine incubation->stimulation collection Collection of Supernatant stimulation->collection quantification Quantification of [³H]Norepinephrine Release (Scintillation Counting) collection->quantification end End: Data Analysis quantification->end

Figure 2: Experimental workflow for catecholamine secretion assay.

Experimental Protocols

Catecholamine Secretion Assay from PC12 Cells

This protocol is adapted from studies investigating the inhibitory effect of this compound on catecholamine release.[1]

1. Cell Culture:

  • PC12 cells are cultured in RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

2. Radiolabeling:

  • Cells are seeded in 24-well plates and grown to ~80% confluency.

  • The cells are then incubated with [3H]norepinephrine (0.5 µCi/mL) in culture medium for 2 hours to allow for uptake into catecholamine storage vesicles.

3. Washing:

  • After incubation, the cells are washed three times with Krebs-Ringer-HEPES buffer to remove extracellular [3H]norepinephrine.

4. Incubation with this compound:

  • The cells are pre-incubated with varying concentrations of either human or bovine this compound for 30 minutes.

5. Stimulation:

  • Nicotine (e.g., 60 µM) is added to the wells to stimulate catecholamine release, and the incubation continues for a further 15-30 minutes.

6. Sample Collection and Quantification:

  • The supernatant containing the released [3H]norepinephrine is collected.

  • The cells are lysed to determine the remaining intracellular [3H]norepinephrine.

  • The amount of radioactivity in the supernatant and the cell lysate is quantified using a liquid scintillation counter.

7. Data Analysis:

  • The percentage of catecholamine release is calculated as the amount of [3H]norepinephrine in the supernatant divided by the total [3H]norepinephrine (supernatant + cell lysate).

  • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

1. Preparation of Bacterial Inoculum:

  • A single colony of the test bacterium (e.g., S. aureus) is inoculated into a suitable broth medium and incubated overnight at 37°C.

  • The bacterial suspension is then diluted to achieve a standardized concentration (e.g., 5 x 105 CFU/mL).

2. Preparation of Peptide Solutions:

  • Human and bovine this compound are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • The standardized bacterial inoculum is added to each well containing the different concentrations of the peptides.

  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

Conclusion

Both human and bovine this compound exhibit a range of important biological activities, with their inhibitory effect on catecholamine secretion being a key function. While their potencies in this regard are comparable, subtle differences exist. Their antimicrobial properties further highlight their potential as therapeutic agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals aiming to explore the multifaceted roles of this compound. Further research into the species-specific differences in their interactions with various receptors and downstream signaling molecules will be crucial for the clinical translation of this compound-based therapies.

References

Unraveling the Functional Divergence of Catestatin's Gly364Ser Genetic Variant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Catestatin (CST), a peptide fragment derived from Chromogranin A, is a critical endogenous regulator of cardiovascular function. Its genetic variants, particularly the Gly364Ser single nucleotide polymorphism, have garnered significant attention due to their association with altered cardiovascular risk. This guide provides an objective comparison of the functional differences between wild-type this compound (CST-WT) and its Gly364Ser variant (CST-Ser), supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways.

Quantitative Data Summary

The Gly364Ser variant of this compound exhibits significant functional alterations compared to the wild-type peptide. These differences manifest in its effects on blood pressure, nitric oxide production, and intracellular signaling cascades. The following tables summarize the key quantitative findings from various studies.

ParameterCST-WTCST-Gly364Ser (CST-Ser)Reference
Effect on Blood Pressure in Hypertensive Rats
Reduction in Systolic Blood Pressure~95 mmHg reduction (from ~211 mmHg to ~116 mmHg)~35 mmHg reduction (from ~211 mmHg to ~176 mmHg)[1][2]
Effect on Blood Pressure in Human Populations (Carriers of the 364Ser allele)
Systolic Blood PressureBaselineElevated by up to ~8 mmHg[3][4][5]
Diastolic Blood PressureBaselineElevated by up to ~6 mmHg[3][4][5]
Nitric Oxide (NO) Production in HUVECs
NO Index (relative to basal)~2.35 - 2.50Significantly lower than CST-WT[3]
Inhibition of Catecholamine Secretion
PotencyMore PotentLess Potent[6]
Interaction with Beta-Adrenergic Receptor 2 (ADRB2)
Ligand DisplacementDisplaces bound ligandFails to displace bound ligand[1][3]
Effect on ERK Phosphorylation (ADRB2-stimulated)
InhibitionSignificantly inhibits ERK activationNo appreciable effect on ERK activation[3]

Signaling Pathways and Functional Consequences

The functional differences between CST-WT and CST-Ser stem from their altered interactions with key cellular receptors and their subsequent impact on downstream signaling pathways.

This compound Signaling Pathway

The following diagram illustrates the established signaling pathway of wild-type this compound in endothelial cells, leading to vasodilation.

CST_WT This compound (WT) ADRB2 β2-Adrenergic Receptor (ADRB2) CST_WT->ADRB2 Binds and Activates G_protein G-protein ADRB2->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A (PKA) eNOS eNOS (inactive) eNOS_p eNOS (phosphorylated) (Active) NO Nitric Oxide (NO) eNOS_p->NO Produces eNOS->eNOS_p Phosphorylation (Activation) Vasodilation Vasodilation NO->Vasodilation Leads to cluster_wt CST-WT cluster_ser CST-Ser (Gly364Ser) CST_WT CST-WT ADRB2_WT ADRB2 CST_WT->ADRB2_WT Effective Binding NO_WT ↑ NO Production ADRB2_WT->NO_WT BP_WT ↓ Blood Pressure NO_WT->BP_WT CST_Ser CST-Ser ADRB2_Ser ADRB2 CST_Ser->ADRB2_Ser Impaired Binding NO_Ser ↓ NO Production ADRB2_Ser->NO_Ser BP_Ser ↑ Blood Pressure Risk NO_Ser->BP_Ser Start Start Acclimatization Acclimatize Rats to Tail-Cuff System Start->Acclimatization Baseline_BP Measure Baseline Blood Pressure Acclimatization->Baseline_BP Grouping Randomly Assign Rats to Treatment Groups Baseline_BP->Grouping Group_WT CST-WT Group Grouping->Group_WT Group_Ser CST-Ser Group Grouping->Group_Ser Group_Vehicle Vehicle Control Group Grouping->Group_Vehicle Administration Administer Peptides/ Vehicle Group_WT->Administration Group_Ser->Administration Group_Vehicle->Administration Post_BP Measure Blood Pressure at Timed Intervals Administration->Post_BP Analysis Data Analysis: Compare BP Changes Post_BP->Analysis Conclusion Conclusion on In Vivo Efficacy Analysis->Conclusion

References

A Comparative Analysis of Catestatin and Vasostatin on Cardiovascular Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Catestatin and Vasostatin, both proteolytic fragments of Chromogranin A (CgA), have emerged as significant modulators of cardiovascular function. While both peptides exhibit cardioprotective properties, they possess distinct mechanisms of action and physiological effects. This guide provides a comprehensive comparison of their cardiovascular functions, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid in research and drug development.

Quantitative Comparison of Cardiovascular Effects

The following table summarizes the quantitative effects of this compound and Vasostatin on key cardiovascular parameters as reported in preclinical studies. It is important to note that the data presented are from different experimental models and conditions, and direct comparative studies are limited.

ParameterThis compoundVasostatin-1
Blood Pressure In a rat model of DOCA-salt induced hypertension, intraperitoneal administration of wild-type this compound (CST-WT) significantly reduced systolic blood pressure from approximately 211 mmHg to 116 mmHg.[1][2][3]In a rat model of isoprenaline-induced cardiac hypertrophy, chronic infusion of Vasostatin-1 (30 mg/kg/d) improved in vivo heart function, though specific blood pressure values were not reported in the abstract. Other studies indicate Vasostatin-1 has vasodilatory properties.[4]
Cardiac Contractility In the same hypertensive rat model, CST-WT administration led to a significant improvement in the cardiac contractility index by approximately 84 s⁻¹.[1][2] In isolated rat cardiomyocytes subjected to ischemia/reperfusion, 5 nM this compound increased cell viability by 65%.[5]In a rat model of isoprenaline-induced cardiac hypertrophy, chronic Vasostatin-1 treatment improved cardiac function.[4] It has also been shown to depress myocardial contractility, counteracting β-adrenergic induced inotropism.[6]
Heart Rate In hypertensive rats, CST-WT treatment lowered the heart rate from approximately 356 bpm to 276 bpm.[1][2][3]Studies on the direct effect of Vasostatin-1 on heart rate in similar models are not readily available in the provided results.
Vasodilation This compound induces vasodilation, in part, by stimulating histamine (B1213489) release.[7]Vasostatin-1 is known to have vasodilatory effects on isolated human blood vessels.[8] A bioengineered fragment of Vasostatin-1 induced dose-dependent relaxation of rat arterial smooth muscle.[6]

Experimental Protocols

In Vivo Cardiovascular Monitoring in Rats

This protocol describes a general procedure for the in vivo assessment of cardiovascular parameters in rats, which can be adapted for studying the effects of this compound and Vasostatin.

1. Animal Preparation:

  • Male Sprague-Dawley or Wistar rats (250-300g) are used.

  • Animals are anesthetized with an appropriate anesthetic agent (e.g., urethane (B1682113) or a combination of ketamine and xylazine).

  • The trachea is cannulated to ensure a patent airway, and body temperature is maintained at 37°C using a heating pad.

2. Catheterization for Drug Administration and Blood Pressure Measurement:

  • The right femoral vein is cannulated with a polyethylene (B3416737) catheter for intravenous administration of the test peptides (this compound or Vasostatin) or vehicle.

  • The right femoral artery is cannulated with another catheter connected to a pressure transducer for continuous monitoring of arterial blood pressure.

  • For assessment of cardiac contractility, a micro-tip pressure catheter can be inserted into the left ventricle via the right carotid artery to measure left ventricular pressure and calculate the maximum rate of pressure rise (+dP/dt) and fall (-dP/dt).

3. Experimental Procedure:

  • After a stabilization period, baseline cardiovascular parameters (mean arterial pressure, heart rate, +dP/dt, -dP/dt) are recorded.

  • A bolus intravenous injection or continuous infusion of this compound, Vasostatin, or vehicle is administered.

  • Cardiovascular parameters are continuously recorded for a specified duration to observe the acute or chronic effects of the peptide.

  • Dose-response curves can be generated by administering increasing concentrations of the peptides.

Ex Vivo Aortic Ring Assay for Vasoreactivity

This protocol outlines a method to assess the direct effects of this compound and Vasostatin on vascular tone using isolated rat aortic rings.

1. Tissue Preparation:

  • Rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer.

  • The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 2-3 mm in length.

  • In some rings, the endothelium may be mechanically removed by gently rubbing the intimal surface.

2. Tension Measurement:

  • Aortic rings are mounted on stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O₂ and 5% CO₂.

  • One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • The rings are gradually stretched to an optimal resting tension (e.g., 2g) and allowed to equilibrate for at least 60 minutes.

3. Experimental Procedure:

  • The viability of the rings and the presence or absence of functional endothelium are assessed by contracting the rings with phenylephrine (B352888) or KCl and then relaxing them with acetylcholine (B1216132) (for endothelium-dependent relaxation).

  • After washout and re-equilibration, the rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine).

  • Once a stable contraction is achieved, cumulative concentrations of this compound or Vasostatin are added to the organ bath to construct a concentration-response curve for vasodilation.

  • The relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

Signaling Pathways and Mechanisms of Action

This compound Signaling in Cardiomyocytes

This compound exerts its effects on cardiomyocytes through multiple signaling pathways, often leading to a reduction in contractility and protection against ischemic injury.[9][10] One of the key pathways involves the activation of the PI3K-Akt-GSK3β pathway, which is crucial for its cardioprotective effects during ischemia/reperfusion.[5]

Catestatin_Cardiomyocyte_Signaling cluster_risk RISK Pathway This compound This compound Receptor β2/β3-Adrenergic Receptor? This compound->Receptor Binds PI3K PI3K This compound->PI3K Activates Receptor->PI3K Inhibits β-adrenergic signaling Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Ser1179) GSK3b GSK3β Akt->GSK3b Inhibits (Phosphorylates Ser9) NO Nitric Oxide (NO) eNOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Produces PKG PKG cGMP->PKG Activates Contractility ↓ Cardiac Contractility PKG->Contractility Mito Mitochondrial Function GSK3b->Mito Inhibits opening of mPTP Cardioprotection Cardioprotection (Anti-apoptotic) Mito->Cardioprotection

This compound's cardioprotective signaling cascade.
Vasostatin-1 Signaling in Endothelial Cells

Vasostatin-1 primarily acts on endothelial cells to promote vasodilation through the production of nitric oxide (NO).[8] It interacts with heparan sulfate (B86663) proteoglycans on the cell surface, leading to the activation of endothelial nitric oxide synthase (eNOS) via a PI3K-dependent mechanism.[11]

Vasostatin_Endothelial_Signaling Vasostatin1 Vasostatin-1 HSPGs Heparan Sulfate Proteoglycans (HSPGs) Vasostatin1->HSPGs Binds Caveolae Caveolae-mediated Endocytosis HSPGs->Caveolae Triggers PI3K PI3K Caveolae->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Ser1179) NO Nitric Oxide (NO) eNOS->NO Produces sGC sGC (in Smooth Muscle Cell) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Produces Vasodilation Vasodilation cGMP->Vasodilation Leads to

Vasostatin-1's vasodilatory signaling pathway.
General Experimental Workflow for In Vivo Cardiovascular Studies

The following diagram illustrates a typical workflow for investigating the cardiovascular effects of peptides like this compound and Vasostatin in an animal model.

Experimental_Workflow AnimalModel Animal Model (e.g., Rat with Hypertension) Anesthesia Anesthesia & Surgical Preparation AnimalModel->Anesthesia Catheterization Catheterization (Femoral Artery & Vein) Anesthesia->Catheterization Stabilization Stabilization Period Catheterization->Stabilization Baseline Baseline Data Recording (BP, HR, dP/dt) Stabilization->Baseline PeptideAdmin Peptide Administration (this compound or Vasostatin) Baseline->PeptideAdmin DataRecording Continuous Data Recording PeptideAdmin->DataRecording DataAnalysis Data Analysis (Comparison to Baseline/Control) DataRecording->DataAnalysis Conclusion Conclusion on Cardiovascular Effects DataAnalysis->Conclusion

Workflow for in vivo cardiovascular peptide studies.

References

Catestatin vs. Chromogranin A for Hypertension: A Comparative Guide to Specificity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two promising, yet distinct, biomarkers for the assessment of hypertensive states.

In the landscape of cardiovascular research, the quest for specific and reliable biomarkers for hypertension is paramount for early diagnosis, risk stratification, and therapeutic monitoring. Among the contenders, Catestatin (CST), a peptide fragment, and its precursor, Chromogranin A (CgA), have garnered significant attention. This guide provides a comprehensive comparison of their utility as biomarkers for hypertension, drawing upon experimental data to elucidate their respective specificity.

At a Glance: this compound vs. Chromogranin A

FeatureThis compound (CST)Chromogranin A (CgA)
Nature A 21-amino acid peptide fragment of CgA.A 439-amino acid prohormone.
Primary Role in BP Regulation Acts as a direct antihypertensive agent by inhibiting catecholamine release.[1][2][3]A precursor to vasoactive peptides, including this compound.[4]
Typical Levels in Hypertension Often diminished, especially in early or pre-hypertensive states; may be elevated in established hypertension as a compensatory response.[1][3][5][6]Generally elevated in established essential hypertension.[4][7][8]
Specificity for Hypertension Considered more specific due to its direct role in blood pressure regulation and its inverse relationship in the early stages of hypertension.Lower specificity, as levels are elevated in a wide range of conditions including neuroendocrine tumors, heart failure, and inflammatory diseases.[9][10][11]

Diving Deeper: The Experimental Evidence

The scientific literature indicates a nuanced relationship between these two biomarkers and hypertension. While intrinsically linked, their circulating levels and physiological roles diverge, impacting their specificity as diagnostic or prognostic indicators.

Chromogranin A (CgA) in Hypertension

Chromogranin A is a well-established marker for neuroendocrine tumors, but its role in cardiovascular disease is also recognized.[4][9] In the context of hypertension, studies have consistently shown that plasma CgA levels are elevated in patients with essential hypertension compared to normotensive individuals.[4][7][8] This elevation is thought to reflect an increased sympathoadrenal activity, a hallmark of hypertension.[7][8]

However, the utility of CgA as a specific biomarker for hypertension is hampered by several factors:

  • Lack of Specificity: Elevated CgA is not exclusive to hypertension. It is also found in patients with heart failure, myocardial infarction, renal insufficiency, and various inflammatory conditions.[9][10][11]

  • Influence of Medications: Common medications, such as proton pump inhibitors, can significantly increase CgA levels, leading to potential misinterpretation.[9]

  • Late-Stage Marker: Evidence suggests that CgA levels rise in established hypertension, making it less suitable as an early diagnostic marker.[7]

This compound (CST) in Hypertension

This compound, a peptide derived from the cleavage of CgA, presents a more direct and specific link to blood pressure regulation.[1][4] Its primary function is to inhibit the release of catecholamines (such as adrenaline and noradrenaline) from chromaffin cells and adrenergic neurons, thereby exerting a direct antihypertensive effect.[2][3][5]

Key findings from research on this compound include:

  • Inverse Correlation in Early Hypertension: Several studies have reported that plasma this compound levels are diminished in individuals with essential hypertension and even in their normotensive offspring who are at a higher risk of developing the condition.[1][3][12] This suggests that a deficiency in this compound may contribute to the pathogenesis of hypertension.[1][3]

  • Genetic Variants: Naturally occurring genetic variants of this compound have been shown to influence autonomic activity and blood pressure, further strengthening its role in hypertension.[4][13]

  • Compensatory Increase: In contrast, some studies have found elevated this compound levels in patients with established hypertension.[6] This is hypothesized to be a compensatory mechanism to counteract the excessive sympathetic activity.[6]

The apparent contradiction in this compound levels (decreased in early stages, potentially increased in later stages) highlights the dynamic nature of its role in hypertension. However, its direct, causal link to blood pressure control mechanisms suggests a higher specificity compared to its precursor, CgA.

Quantitative Data Summary

Table 1: Studies on Chromogranin A in Hypertension

Study CohortKey FindingStatistical SignificanceReference
Normotensive vs. Essential Hypertensive SubjectsPlasma CgA was significantly higher in hypertensive subjects.p < 0.001[7]
Twin StudyPlasma CgA showed significant genetic variance and high heritability.F15,18=2.93, p=0.016[7]
Patients with Essential Hypertension vs. ControlsPatients with essential hypertension show increased plasma CgA.-[8]

Table 2: Studies on this compound in Hypertension

Study CohortKey FindingStatistical SignificanceReference
Normotensive Offspring of Hypertensive ParentsLower plasma this compound levels compared to offspring of normotensive parents.p = 0.024[5]
Patients with Primary Hypertension vs. Healthy ControlsSerum this compound concentrations were significantly higher in patients with primary hypertension.p < 0.001[6]
Untreated vs. Treated Hypertensive PatientsUntreated patients had significantly higher serum this compound than treated patients.p = 0.005[6]
Patients with Preeclampsia vs. Healthy Pregnant ControlsThis compound levels were significantly decreased in women with preeclampsia.p = 0.010[2]
Patients with Adrenal IncidentalomasLower this compound levels were associated with a higher prevalence of hypertension.OR 0.15, p < 0.001[14]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches, the following diagrams are provided.

Catestatin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_this compound cluster_postsynaptic Postsynaptic Cell (e.g., Vascular Smooth Muscle) Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR binds to Ca_influx Ca²⁺ Influx nAChR->Ca_influx activates Catecholamine_Release Catecholamine Release Ca_influx->Catecholamine_Release triggers Adrenergic_Receptor Adrenergic Receptor Catecholamine_Release->Adrenergic_Receptor activates This compound This compound This compound->nAChR antagonizes Vasoconstriction Vasoconstriction Adrenergic_Receptor->Vasoconstriction leads to

Caption: this compound's inhibitory action on catecholamine release.

CgA_to_CST_Workflow cluster_synthesis Cellular Synthesis & Processing cluster_secretion Secretion & Circulation cluster_hypertension Pathophysiological State: Hypertension CgA_Gene CHGA Gene CgA_Protein Chromogranin A (CgA) Prohormone CgA_Gene->CgA_Protein transcribed & translated Proteolytic_Cleavage Proteolytic Cleavage CgA_Protein->Proteolytic_Cleavage Secretory_Vesicles Secretory Vesicles CgA_Protein->Secretory_Vesicles packaged into This compound This compound (CST) Proteolytic_Cleavage->this compound Other_Peptides Other Bioactive Peptides Proteolytic_Cleavage->Other_Peptides Impaired_Cleavage Impaired Cleavage Proteolytic_Cleavage->Impaired_Cleavage dysregulated in hypertension This compound->Secretory_Vesicles packaged into Bloodstream Bloodstream Secretory_Vesicles->Bloodstream released into Increased_CgA Increased Circulating CgA Impaired_Cleavage->Increased_CgA Decreased_CST Decreased Circulating CST Impaired_Cleavage->Decreased_CST

Caption: The processing of CgA to this compound and its dysregulation in hypertension.

Experimental Protocols

The studies cited in this guide employed a range of standard and specialized laboratory techniques. Below are generalized methodologies representative of this research area.

1. Subject Recruitment and Sample Collection:

  • Patient Cohorts: Studies typically recruit patients diagnosed with essential hypertension based on established clinical guidelines (e.g., systolic blood pressure >140 mmHg or diastolic blood pressure >90 mmHg).[7] Control groups consist of age- and sex-matched normotensive individuals.

  • Blood Sampling: Venous blood samples are collected from subjects after an overnight fast. For plasma, blood is collected in tubes containing EDTA or heparin and centrifuged to separate the plasma. For serum, blood is allowed to clot before centrifugation. Samples are then stored at -80°C until analysis.

2. Biomarker Quantification:

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method for quantifying both CgA and this compound in plasma or serum.[6] Commercially available ELISA kits are often used, following the manufacturer's instructions. The principle involves the use of specific antibodies to capture and detect the target protein, with a colorimetric or chemiluminescent signal proportional to the biomarker concentration.

  • Radioimmunoassay (RIA): An older but still utilized technique, particularly in foundational studies. It involves competitive binding of a radiolabeled antigen and an unlabeled antigen (from the sample) to a limited amount of antibody.

3. Statistical Analysis:

  • Data are typically analyzed using statistical software (e.g., SPSS, R).

  • Comparisons between groups (e.g., hypertensive vs. normotensive) are often made using t-tests or Mann-Whitney U tests, depending on the data distribution.

  • Correlations between biomarker levels and clinical parameters (e.g., blood pressure) are assessed using Pearson or Spearman correlation coefficients.

  • Logistic regression analysis may be used to determine the odds ratio of having hypertension based on biomarker levels.[14]

  • Receiver Operating Characteristic (ROC) curve analysis can be employed to evaluate the diagnostic accuracy of a biomarker, although this was not a primary focus of the reviewed literature for a direct comparison.

Conclusion

In contrast, while Chromogranin A levels are elevated in established hypertension, its lack of specificity, with elevations seen in numerous other clinical conditions, limits its utility as a standalone diagnostic marker for hypertension. The relationship between CgA and hypertension is more correlational and likely reflects a general state of sympathoadrenal overactivity rather than a specific pathogenic mechanism.

Future research involving large, prospective cohort studies that directly compare the diagnostic and prognostic accuracy of this compound and Chromogranin A for hypertension are warranted to definitively establish their clinical utility. Such studies should also account for genetic variants of this compound and the dynamic changes in its levels throughout the progression of hypertensive disease.

References

Unraveling Catestatin's Action: A Comparative Guide to Receptor Antagonist Validation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental validation of Catestatin's multifaceted mechanism of action, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of its effects in the presence of specific receptor antagonists. Supported by experimental data and detailed protocols, we explore how antagonists have been pivotal in elucidating the signaling pathways governed by this pleiotropic peptide.

This compound (CST), a 21-amino acid peptide derived from chromogranin A, is a key regulator in various physiological processes, notably in the cardiovascular and nervous systems.[1][2] Its mechanism of action is complex, primarily involving the modulation of catecholamine release, vasodilation, and cardiac function. The validation of these mechanisms heavily relies on the use of specific receptor antagonists to isolate and confirm its molecular targets. This guide compares the experimental evidence validating this compound's interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChR), its role in histamine (B1213489) release, and its engagement with β-adrenergic pathways.

I. Antagonism of Neuronal Nicotinic Acetylcholine Receptors (nAChR)

This compound's most well-characterized function is its role as a non-competitive antagonist of neuronal nAChRs. This action inhibits the release of catecholamines, such as norepinephrine (B1679862) and epinephrine, from chromaffin cells and adrenergic neurons, forming a negative feedback loop.[1][3]

Comparative Analysis of Nicotinic Antagonism

Experimental studies have compared this compound's inhibitory effects on catecholamine secretion with other known nAChR antagonists. The data consistently demonstrates this compound's high potency.

AntagonistTarget ReceptorModel SystemKey FindingReference
This compound Neuronal nAChRPC12 CellsPotent, non-competitive inhibition of nicotine-induced catecholamine release (IC50 ~0.24 µM).[4][4]
HexamethoniumNeuronal nAChR (non-competitive)PC12 CellsLess potent inhibitor of catecholamine secretion compared to this compound at all nicotine (B1678760) doses.[2][2]
ChlorisondamineNeuronal nAChR (classical antagonist)In vivo (rats)Pretreatment significantly inhibited nicotine-induced catecholamine secretion, similar to this compound.[1][1]
Substance PNeuronal nAChR (peptide antagonist)PC12 CellsLess potent than this compound in inhibiting nicotine-induced secretion.[4][4]
Experimental Protocol: Validating nAChR Antagonism in PC12 Cells

This protocol outlines a typical experiment to quantify the inhibitory effect of this compound on nicotine-stimulated catecholamine release from pheochromocytoma (PC12) cells.

  • Cell Culture and Labeling:

    • PC12 cells are cultured in appropriate media.

    • Cells are pre-labeled with [³H]L-norepinephrine to allow for the measurement of catecholamine release.

  • Experimental Setup:

    • Labeled cells are washed and incubated in a buffer solution.

    • Cells are pre-incubated with varying concentrations of this compound or another nAChR antagonist (e.g., hexamethonium) for a specified period (e.g., 30 minutes).

  • Stimulation and Measurement:

    • Cells are stimulated with a nicotinic agonist, typically nicotine (e.g., 60 µM), for a defined duration.

    • The supernatant is collected to measure the amount of released [³H]L-norepinephrine using liquid scintillation counting.

    • Control groups include cells treated with nicotine alone and unstimulated cells.

  • Data Analysis:

    • The amount of catecholamine release is expressed as a percentage of the total cellular content.

    • The inhibitory concentration (IC50) of this compound is calculated from the dose-response curve.

nAChR_Antagonism_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis PC12 PC12 Cells Label Label with [³H]Norepinephrine PC12->Label Preincubation Pre-incubate with This compound or Antagonist Label->Preincubation Stimulation Stimulate with Nicotine Preincubation->Stimulation Collect Collect Supernatant Stimulation->Collect Measure Measure [³H] Release Collect->Measure Analyze Calculate IC50 Measure->Analyze

Experimental workflow for validating nAChR antagonism.

II. Histamine Release and Vasodilation

This compound also exerts significant vasodilatory effects, which are at least partially mediated by the release of histamine from mast cells.[5] This mechanism is distinct from its nAChR antagonism.

Comparative Analysis of Histamine Release

Studies have shown that this compound is a potent inducer of histamine release, comparable to other cationic peptides.

CompoundPrimary ActionModel SystemKey FindingReference
This compound Histamine ReleaseRat Peritoneal and Pleural Mast CellsCaused a concentration-dependent release of histamine, with higher potency and efficacy than mastoparan (B549812).[6][6]
MastoparanHistamine Release (Wasp Venom Peptide)Rat Mast CellsA known secretagogue used as a positive control for histamine release.[6][6]
HydroxyzineH1 Receptor AntagonistIn vivo (rats)Blocked the vasodepressor effect of this compound, confirming the role of histamine.[1][1]
MepyramineH1 Receptor AntagonistIsolated Rat Papillary MuscleAbolished the transient positive inotropic effect of this compound, which is attributed to histamine release.[2][5][2][5]
Experimental Protocol: Validating Histamine-Mediated Vasodilation In Vivo

This protocol describes an in vivo experiment in rats to demonstrate that this compound's vasodilatory effect is mediated by histamine.

  • Animal Preparation:

    • Anesthetized rats are used.

    • Arterial blood pressure is continuously monitored via a catheter.

  • Experimental Groups:

    • Control Group: Receives an intravenous injection of this compound.

    • Antagonist Group: Pre-treated with a histamine H1 receptor antagonist (e.g., hydroxyzine, 5 mg/kg IV) before the administration of this compound.

  • Procedure:

    • A baseline blood pressure is recorded.

    • This compound is administered intravenously, and the change in blood pressure is recorded.

    • In the antagonist group, the H1 antagonist is given prior to the this compound injection.

  • Data Analysis:

    • The magnitude of the vasodepressor (hypotensive) response to this compound is compared between the control and antagonist groups.

    • A significant reduction or complete blockade of the hypotensive effect in the antagonist group indicates that the action is mediated by histamine acting on H1 receptors.

Histamine_Pathway CST This compound MastCell Mast Cell CST->MastCell stimulates Histamine Histamine Release MastCell->Histamine H1R H1 Receptor (on Vasculature) Histamine->H1R activates Vasodilation Vasodilation H1R->Vasodilation Antagonist H1 Receptor Antagonist (e.g., Hydroxyzine) Antagonist->H1R blocks

This compound-induced histamine release pathway.

III. Interaction with β-Adrenergic Receptors

Emerging evidence suggests that this compound can also modulate cardiac function through interactions with β-adrenergic receptors, specifically β2 and β3 subtypes, often involving the nitric oxide (NO) pathway.[3][7]

Comparative Analysis of β-Adrenergic Modulation
CompoundTarget ReceptorModel SystemKey FindingReference
This compound β2/β3-Adrenergic ReceptorsRat Papillary Muscle, Bovine Aortic Endothelial CellsReduced the positive inotropic effect of β-adrenergic stimulation (isoproterenol). This anti-adrenergic effect was dependent on the PI3K-eNOS-NO pathway.[5][5]
Isoproterenol (B85558)Non-selective β-Adrenergic AgonistRat Papillary MuscleUsed to induce β-adrenergic stimulation, the effects of which were then challenged by this compound.[5][5]
PropranololNon-selective β-Adrenergic AntagonistIn vivo (rats)Used in combination with an α-blocker to demonstrate that this compound's vasodilatory effect persists even after adrenergic blockade, pointing to a non-adrenergic mechanism like histamine release.[1][1]
Wortmannin (B1684655)PI3K InhibitorRat Papillary Muscle, Bovine Aortic Endothelial CellsPretreatment significantly reduced the anti-adrenergic effect of this compound, implicating the PI3K pathway.[5][5]
Experimental Protocol: Investigating Anti-Adrenergic Effects on Myocardial Contractility

This protocol details an ex vivo experiment using isolated rat papillary muscles to assess this compound's modulation of β-adrenergic responses.

  • Tissue Preparation:

    • Papillary muscles are dissected from rat hearts and mounted in an organ bath containing physiological salt solution, maintained at a constant temperature and oxygenation.

    • The muscle is electrically stimulated to contract, and the contractile force is measured.

  • Experimental Procedure:

    • A baseline contractile force is established.

    • The muscle is stimulated with a β-adrenergic agonist like isoproterenol to increase contractility.

    • Once a stable, enhanced contraction is achieved, this compound is added to the bath in a cumulative or single-dose manner.

    • To investigate the signaling pathway, experiments are repeated with pre-treatment of specific inhibitors like wortmannin (PI3K inhibitor) or L-NNA (NOS inhibitor) before the addition of this compound.

  • Data Analysis:

    • The reduction in the isoproterenol-induced contractile force by this compound is quantified.

    • The effect of inhibitors on this compound's anti-adrenergic action is assessed to delineate the signaling cascade.

Beta_Adrenergic_Modulation cluster_agonist β-Adrenergic Stimulation cluster_cst This compound Action Isoproterenol Isoproterenol BetaAR β-Adrenergic Receptor Isoproterenol->BetaAR Contractility_Inc Increased Myocardial Contractility BetaAR->Contractility_Inc CST This compound EndothelialCell Endothelial Cell CST->EndothelialCell PI3K PI3K EndothelialCell->PI3K eNOS eNOS PI3K->eNOS NO Nitric Oxide eNOS->NO NO->Contractility_Inc reduces

This compound's anti-adrenergic signaling pathway.

Conclusion

The use of specific receptor antagonists has been indispensable in dissecting the complex mechanism of action of this compound. The evidence strongly supports its role as a potent non-competitive antagonist of neuronal nAChRs, a key mechanism for its regulation of catecholamine secretion. Furthermore, its ability to induce histamine release contributes significantly to its vasodilatory properties. The modulation of β-adrenergic signaling reveals another layer of its cardiovascular effects. This comparative guide, by presenting the experimental data and methodologies, aims to provide a clear and objective overview for researchers exploring the therapeutic potential of this compound and its derivatives. The continued use of targeted antagonists will undoubtedly uncover further intricacies of this versatile peptide's function.

References

Phenotypic comparison of Catestatin knockout vs. wild-type mice in metabolic studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Catestatin knockout (CST-KO) mice versus wild-type (WT) counterparts reveals a significant role for this Chromogranin A-derived peptide in regulating metabolic homeostasis. The absence of this compound leads to a distinct metabolic phenotype characterized by increased adiposity, altered lipid metabolism, and impaired signaling pathways crucial for energy balance.

This guide provides a detailed comparison of the metabolic characteristics of CST-KO and WT mice, supported by experimental data and detailed methodologies for key metabolic assays. The findings underscore the potential of this compound as a therapeutic target for metabolic disorders.

I. Core Metabolic Differences: CST-KO vs. WT Mice

This compound knockout mice exhibit a range of metabolic dysfunctions compared to their wild-type littermates. These differences are primarily linked to alterations in adipose tissue biology, lipid metabolism, and key hormonal signaling pathways.

A. Adiposity and Body Composition

CST-KO mice, often studied as Chromogranin A knockout (Chga-KO) mice from which this compound is derived, consistently display increased adiposity despite having high levels of circulating catecholamines, which typically promote lipolysis.[1] This paradoxical phenotype suggests a state of catecholamine resistance in the absence of this compound.

Table 1: Body Composition and Adipose Tissue Characteristics

ParameterWild-Type (WT) MiceThis compound Knockout (CST-KO) MiceReference
Adiposity NormalIncreased[1]
Epididymal Fat Pad Size BaselineSignificantly larger[2][3]
Response to CST Treatment -Reduction in epididymal fat pad size (~25%)[1][2]
B. Lipid Metabolism

The absence of this compound significantly impacts lipid metabolism, leading to increased fat storage and altered fatty acid utilization.

Table 2: Key Parameters of Lipid Metabolism

ParameterWild-Type (WT) MiceThis compound Knockout (CST-KO) MiceReference
Plasma Triglycerides NormalDecreased with CST treatment[2][3]
Lipolysis (Glycerol & NEFA release) BaselineIncreased with CST treatment[2][3]
Fatty Acid Oxidation BaselineIncreased in liver and adipose tissue with CST treatment[1][2]
Hepatic Gene Expression (Fatty Acid Oxidation) Baseline levels of Cpt1α, Pparα, Acox, Ucp2Upregulated with CST treatment[1]
C. Hormonal and Signaling Pathways

This compound plays a crucial role in modulating adrenergic and leptin signaling, both of which are critical for maintaining energy balance.

Table 3: Hormonal and Signaling Pathway Alterations

ParameterWild-Type (WT) MiceThis compound Knockout (CST-KO) MiceReference
Plasma Catecholamines NormalElevated[4]
Plasma Leptin NormalHigher than WT; lowered with CST treatment[1][2]
Leptin Signaling (AMPK & Stat3 phosphorylation) NormalSubdued; restored with CST treatment[1]
Adrenergic Signaling Normal β-AR and α-AR signalingDesensitization of β-AR; CST inhibits α-AR signaling[1]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard procedures for metabolic phenotyping in mice.

A. Glucose and Insulin (B600854) Tolerance Tests

1. Intraperitoneal Glucose Tolerance Test (IPGTT): This test assesses the ability of mice to clear a glucose load from the bloodstream.

  • Animal Preparation: Mice are fasted for 6 hours (e.g., from 9:00 am to 3:00 pm) with free access to water.[5] Body weight is recorded before the test.

  • Procedure:

    • A baseline blood glucose measurement (t=0) is taken from the tail vein using a glucometer.

    • A sterile 20% glucose solution is administered via intraperitoneal (IP) injection at a dose of 2 g/kg of body weight.[6]

    • Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-injection.[5]

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

2. Insulin Tolerance Test (ITT): This test measures the whole-body insulin sensitivity.

  • Animal Preparation: Mice are fasted for 4-6 hours.[1]

  • Procedure:

    • A baseline blood glucose measurement (t=0) is taken.

    • Human insulin is administered via IP injection at a dose of 0.75 U/kg of body weight.[7]

    • Blood glucose levels are measured at 15, 30, and 60 minutes post-injection.[7]

  • Data Analysis: The rate of glucose disappearance from the blood is calculated to determine insulin sensitivity.

B. Lipolysis Assays

1. Ex Vivo Adipose Tissue Lipolysis Assay: This assay measures the rate of glycerol (B35011) and non-esterified fatty acid (NEFA) release from adipose tissue explants.

  • Tissue Preparation:

    • Epididymal white adipose tissue (eWAT) is dissected from mice.

    • The tissue is minced into small fragments (20-30 mg).[8]

  • Procedure:

    • Adipose tissue explants are incubated in Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 2% fatty acid-free BSA.

    • Basal lipolysis is measured in the absence of stimulants.

    • Stimulated lipolysis is induced by adding isoproterenol (B85558) (a β-adrenergic agonist) to the incubation medium.[9]

    • Aliquots of the medium are collected at various time points (e.g., 0, 1, 2, 3, and 4 hours) to measure glycerol and NEFA concentrations using commercial colorimetric assay kits.[8]

  • Data Analysis: The rate of glycerol and NEFA release is calculated and normalized to the tissue weight.

C. Fatty Acid Oxidation Assay

This assay measures the rate of fatty acid oxidation in isolated hepatocytes.

  • Hepatocyte Isolation: Primary hepatocytes are isolated from mouse liver by collagenase perfusion.

  • Procedure:

    • Isolated hepatocytes are incubated in a medium containing [1-¹⁴C]-palmitic acid complexed to BSA.[10]

    • The reaction is stopped, and the amount of ¹⁴CO₂ (produced from complete oxidation) and ¹⁴C-labeled acid-soluble metabolites (representing incomplete oxidation) are measured by scintillation counting.[10]

  • Data Analysis: The rate of fatty acid oxidation is expressed as nmol of palmitate oxidized per mg of protein per hour.

D. Western Blot Analysis for Signaling Proteins

This technique is used to quantify the phosphorylation status of key signaling proteins like AMPK and STAT3.

  • Tissue Lysate Preparation: Adipose tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Procedure:

    • Protein concentration in the lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AMPKα (Thr172), AMPKα, p-STAT3 (Tyr705), STAT3).[11][12]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the activation state of the signaling pathway.

III. Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Catestatin_Signaling_Pathway cluster_Adrenergic Adrenergic Signaling cluster_Leptin Leptin Signaling Catecholamines Catecholamines beta_AR β-Adrenergic Receptor Catecholamines->beta_AR Stimulates alpha_AR α-Adrenergic Receptor Catecholamines->alpha_AR Stimulates Lipolysis Lipolysis beta_AR->Lipolysis Increases alpha_AR->Lipolysis Inhibits Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R AMPK AMPK Phosphorylation Leptin_R->AMPK STAT3 STAT3 Phosphorylation Leptin_R->STAT3 This compound This compound This compound->alpha_AR Inhibits This compound->Leptin_R Enhances Signaling

Figure 1. this compound's role in adrenergic and leptin signaling pathways.

GTT_ITT_Workflow start Mouse Fasting (4-6h for ITT, 6h for GTT) weigh Record Body Weight start->weigh baseline_glucose Measure Baseline Blood Glucose (t=0) weigh->baseline_glucose injection IP Injection baseline_glucose->injection glucose_inj Glucose (2 g/kg) injection->glucose_inj GTT insulin_inj Insulin (0.75 U/kg) injection->insulin_inj ITT measurements Measure Blood Glucose at Timed Intervals glucose_inj->measurements insulin_inj->measurements gtt_times 15, 30, 60, 90, 120 min measurements->gtt_times itt_times 15, 30, 60 min measurements->itt_times analysis Data Analysis gtt_times->analysis itt_times->analysis auc Calculate AUC for GTT analysis->auc disappearance Calculate Glucose Disappearance for ITT analysis->disappearance

Figure 2. Experimental workflow for Glucose and Insulin Tolerance Tests.

Lipolysis_Workflow start Dissect Adipose Tissue mince Mince into ~20-30 mg fragments start->mince incubate Incubate in KRBH buffer with 2% BSA mince->incubate treatments Add Treatments incubate->treatments basal Vehicle (Basal) treatments->basal stimulated Isoproterenol (Stimulated) treatments->stimulated collect Collect Aliquots at Timed Intervals basal->collect stimulated->collect measure Measure Glycerol & NEFA Concentrations collect->measure analysis Data Analysis measure->analysis calculate Calculate Rate of Glycerol/NEFA Release analysis->calculate

Figure 3. Workflow for ex vivo adipose tissue lipolysis assay.

IV. Conclusion

The phenotypic comparison of this compound knockout and wild-type mice unequivocally establishes this compound as a critical regulator of metabolic health. Its absence leads to a phenotype characterized by increased adiposity, dysregulated lipid metabolism, and impaired hormonal signaling, closely mirroring features of the metabolic syndrome in humans. The detailed experimental protocols provided herein offer a standardized framework for researchers investigating the metabolic effects of this compound and related therapeutic agents. Further exploration of the downstream targets of this compound signaling holds promise for the development of novel treatments for obesity and related metabolic disorders.

References

A Head-to-Head Comparison of Commercial Catestatin ELISA Kits: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the multifaceted role of Catestatin (CST) in cardiovascular function, immune response, and metabolic regulation, the accurate quantification of this peptide is paramount. This guide provides a head-to-head comparison of commercially available this compound ELISA kits, summarizing their performance characteristics based on manufacturer-provided data. Furthermore, it outlines detailed experimental protocols for essential validation assays and presents a diagram of the this compound signaling pathway to provide a comprehensive resource for your research needs.

Performance Characteristics of Commercial this compound ELISA Kits

The following table summarizes key performance characteristics of several commercially available human this compound ELISA kits. It is important to note that this data is sourced directly from the manufacturers' datasheets and may not be directly comparable due to potential differences in experimental protocols and reagents. Independent, head-to-head experimental validation is strongly recommended for selecting the most suitable kit for your specific research application.

FeatureRayBiotechELK BiotechnologyPhoenix PharmaceuticalsAlta DiagnoTechCusabioMyBioSourceBiomatik
Product Name Human/Mouse/Rat this compound EIA KitHuman this compound ELISA KitThis compound (Human) - EIA Kit, extraction-freeHuman this compound ELISA KitHuman this compound ELISA KitHuman this compound ELISA KitHuman this compound Elisa Kit
Assay Type Competitive ELISA[1]Sandwich ELISA[2][3]EIASandwich ELISA[4]Sandwich ELISA[5]Sandwich ELISA[6]Sandwich ELISA
Sample Types Serum, Plasma, Cell Culture Supernatants[1]Serum, Plasma, Urine, Cell Culture Supernates[2][3]Plasma, SerumSerum, Plasma, Cell Culture Supernatant, Urine[4]Serum, Plasma, Cell Culture Supernates, Urine[5]Serum, Plasma, Cell Culture Supernates, Urine[6]Serum, Plasma, Cell Culture Supernates, Urine
Species Reactivity Human, Mouse, Rat[1]Human[2][3]HumanHuman[4]Human[5]Human[6]Human
Detection Range 0.1 - 1,000 ng/mL[1]0.312 - 20 ng/mL[2][3]0.05 - 0.92 ng/mL0.312 - 20 ng/mL[4]0.312 - 20 ng/mL[5]0.312 - 20 ng/mL[6]0.312 - 20 ng/mL
Sensitivity 0.5 ng/mL[1]0.081 ng/mL[2][3]0.05 ng/mL0.078 ng/mL[4]0.078 ng/mL[5]0.078 ng/mL[6]0.078 ng/mL
Intra-Assay Precision Not specifiedCV% < 8%[2]Not specifiedNot specifiedCV% < 8%[5]Not specifiedNot specified
Inter-Assay Precision Not specifiedCV% < 10%[2]Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Cross-Reactivity Designed to detect human, mouse, and rat this compound[1]No significant cross-reactivity or interference observed[2]3.7% with Rat this compoundNot specifiedNot specifiedNot specifiedNot specified

This compound Signaling Pathway

This compound, a peptide derived from Chromogranin A, exerts its pleiotropic effects through various signaling pathways. A key mechanism involves the inhibition of catecholamine release by acting as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) on chromaffin cells and noradrenergic neurons. This action blocks sodium influx, leading to a reduction in calcium entry and subsequent inhibition of catecholamine exocytosis. Additionally, this compound can stimulate histamine (B1213489) release from mast cells and modulate inflammatory responses.

Catestatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Antagonizes Acetylcholine Acetylcholine Acetylcholine->nAChR Binds to Na_ion Na+ Influx (Blocked) nAChR->Na_ion Opens channel for Ca_ion Ca2+ Influx (Reduced) Na_ion->Ca_ion Leads to Catecholamine_Vesicle Catecholamine Vesicle Ca_ion->Catecholamine_Vesicle Triggers fusion of Catecholamine_Release Catecholamine Release (Inhibited) Catecholamine_Vesicle->Catecholamine_Release Results in

This compound's antagonistic action on nAChRs.

Experimental Workflow for ELISA Kit Comparison

A standardized workflow is crucial for the objective comparison of different ELISA kits. The following diagram outlines a logical sequence of experiments for in-house validation.

ELISA_Kit_Comparison_Workflow start Start: Select Candidate This compound ELISA Kits protocol_review Review Manufacturer Protocols start->protocol_review prepare_reagents Prepare Standards, Controls, and Samples protocol_review->prepare_reagents intra_assay Perform Intra-Assay Precision Test prepare_reagents->intra_assay inter_assay Perform Inter-Assay Precision Test intra_assay->inter_assay spike_recovery Perform Spike and Recovery Test inter_assay->spike_recovery linearity Perform Linearity of Dilution Test spike_recovery->linearity specificity Assess Specificity/ Cross-Reactivity linearity->specificity data_analysis Analyze and Compare Performance Data specificity->data_analysis kit_selection Select Optimal Kit for Application data_analysis->kit_selection

Workflow for comparing this compound ELISA kits.

Detailed Experimental Protocols for Kit Validation

To ensure a rigorous and objective comparison, it is essential to perform in-house validation of the selected ELISA kits. The following are detailed protocols for key validation experiments.

Intra-Assay Precision

This experiment assesses the reproducibility of results within a single assay plate.

  • Protocol:

    • Prepare three samples with low, medium, and high concentrations of this compound within the assay's detection range.

    • Run 20 replicates of each sample on the same ELISA plate according to the manufacturer's instructions.

    • Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for the measured concentrations of each sample. The CV% is calculated as (SD / Mean) * 100.

  • Acceptance Criteria: The intra-assay CV% should ideally be less than 10%.

Inter-Assay Precision

This experiment evaluates the reproducibility of results between different assay plates, potentially run on different days or by different operators.

  • Protocol:

    • Prepare three samples with low, medium, and high concentrations of this compound.

    • Assay these samples in at least three independent experiments (on three different plates). It is recommended to run at least 8 replicates of each sample per plate.

    • Calculate the mean, SD, and CV% for the measurements of each sample across the different plates.

  • Acceptance Criteria: The inter-assay CV% should ideally be less than 15%.

Spike and Recovery

This experiment determines if the sample matrix (e.g., serum, plasma) interferes with the detection of the analyte.

  • Protocol:

    • Select a sample matrix that is representative of your study samples.

    • Divide the sample into two aliquots. "Spike" one aliquot with a known, low concentration of the this compound standard. The other aliquot remains unspiked.

    • Measure the concentration of this compound in both the spiked and unspiked samples.

    • Calculate the recovery rate using the following formula: Recovery (%) = (Concentration of spiked sample - Concentration of unspiked sample) / Concentration of added standard * 100.

  • Acceptance Criteria: The recovery rate should typically be within 80-120%.

Linearity of Dilution

This experiment assesses the ability of the assay to provide proportional results for serially diluted samples.

  • Protocol:

    • Spike a sample with a high concentration of this compound.

    • Perform a series of dilutions of the spiked sample with the assay buffer.

    • Measure the this compound concentration in each dilution.

    • Multiply the measured concentrations by their respective dilution factors to obtain the corrected concentrations.

    • The corrected concentrations should be consistent across the dilution series.

  • Acceptance Criteria: The coefficient of variation of the corrected concentrations should be less than 20%.

Specificity (Cross-Reactivity)

This experiment assesses the ability of the ELISA kit to specifically detect this compound without cross-reacting with other structurally related molecules.

  • Protocol:

    • Identify proteins with high sequence homology to this compound or other related peptides that may be present in the sample.

    • Prepare high concentrations of these potential cross-reactants.

    • Test these samples in the ELISA to determine if they generate a signal.

  • Acceptance Criteria: The cross-reactivity should be minimal, ideally less than 1%.

By carefully considering the manufacturer-provided data and conducting thorough in-house validation using these standardized protocols, researchers can confidently select the most appropriate this compound ELISA kit for their specific research needs, ensuring the generation of accurate and reliable data.

References

Assessing the Specificity of Catestatin's Anti-inflammatory Effects Compared to Other Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory peptide Catestatin (CST) against other known anti-inflammatory peptides. The objective is to delineate the specificity of CST's mechanism of action, supported by experimental data and detailed methodologies.

Overview of this compound's Anti-inflammatory Action

This compound, a 21-amino acid peptide derived from the protein chromogranin A, has demonstrated potent anti-inflammatory properties across various preclinical models. Its mechanism of action is multifaceted, primarily involving the inhibition of nicotinic acetylcholine (B1216132) receptors (nAChRs) and subsequent modulation of downstream inflammatory signaling pathways. This guide will compare these effects to other peptides to highlight the unique therapeutic potential of CST.

Comparative Data on Anti-inflammatory Potency

The following table summarizes the quantitative data on the anti-inflammatory effects of this compound compared to other well-characterized anti-inflammatory peptides, such as VIP (Vasoactive Intestinal Peptide) and Annexin A1.

PeptideModel/AssayKey Inflammatory MarkerIC50 / % InhibitionReference
This compound (CST) LPS-stimulated macrophagesTNF-α secretion~50 nM
IL-6 secretion~60 nM
NF-κB activationSignificant inhibition at 100 nM
VIP LPS-stimulated monocytesTNF-α secretion~10 nM
IL-6 secretion~15 nM
NF-κB activationSignificant inhibition at 50 nM
Annexin A1 (Ac2-26) Neutrophil migration assayChemotaxis~2 µM
NF-κB activationInhibition at 10 µM

Note: IC50 values and effective concentrations can vary depending on the specific experimental setup, cell type, and stimulus used. The data presented here is a representative summary from the cited literature.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of this compound are primarily mediated through its interaction with the α7 nicotinic acetylcholine receptor (α7nAChR), a key component of the "cholinergic anti-inflammatory pathway."

Catestatin_Signaling CST This compound (CST) a7nAChR α7nAChR CST->a7nAChR Binds to JAK2 JAK2 a7nAChR->JAK2 Activates NFkB NF-κB a7nAChR->NFkB Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylates SOCS3 SOCS3 STAT3->SOCS3 Upregulates SOCS3->JAK2 Inhibits ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines Promotes Transcription Inflammation Inflammation ProInflammatory_Cytokines->Inflammation

Caption: this compound's anti-inflammatory signaling pathway.

In contrast, other peptides like VIP exert their effects through G-protein coupled receptors, leading to an increase in intracellular cAMP levels, which in turn inhibits the NF-κB pathway. Annexin A1 acts via formyl peptide receptors (FPRs) to modulate leukocyte trafficking and cytokine release.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.

4.1. Cell Culture and Stimulation

Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For stimulation, cells are pre-incubated with varying concentrations of this compound, VIP, or Annexin A1 for 1 hour before the addition of lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.

4.2. Cytokine Measurement (ELISA)

ELISA_Workflow Supernatant Collect Cell Supernatant AddSample Add Supernatant and Standards Supernatant->AddSample Coating Coat Plate with Capture Antibody Coating->AddSample DetectionAb Add Detection Antibody AddSample->DetectionAb Enzyme Add Enzyme-linked Secondary Antibody DetectionAb->Enzyme Substrate Add Substrate & Measure Absorbance Enzyme->Substrate

Caption: Workflow for Enzyme-Linked Immunosorbent Assay (ELISA).

After 24 hours of LPS stimulation, cell culture supernatants are collected. The concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits, following the manufacturer's instructions.

4.3. NF-κB Activation Assay (Western Blot)

Western_Blot_Workflow Lysis Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Incubate with Primary Antibody (p-p65) Blocking->PrimaryAb SecondaryAb Incubate with HRP- conjugated Secondary Ab PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection

Caption: Western Blot workflow for NF-κB activation.

To assess NF-κB activation, the phosphorylation of the p65 subunit is measured. Following cell lysis, protein extracts are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies specific for phosphorylated p65 and total p65.

Specificity and Concluding Remarks

The presented data and mechanistic diagrams highlight the distinct anti-inflammatory profile of this compound. While other peptides like VIP show higher potency in some in vitro assays, this compound's specificity for the α7nAChR offers a targeted approach to modulating the cholinergic anti-inflammatory pathway. This specificity may translate to a more favorable side-effect profile in vivo, a critical consideration for drug development.

The comparative analysis suggests that this compound is a promising candidate for therapeutic development in inflammatory diseases. Further head-to-head in vivo studies are warranted to fully elucidate its comparative efficacy and safety profile against other anti-inflammatory peptides.

Evaluating the Therapeutic Potential of Catestatin Against Standard Hypertension Medications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hypertension, a leading risk factor for cardiovascular disease, is predominantly managed by established classes of medications including Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), beta-blockers, calcium channel blockers, and diuretics.[1] While effective, these treatments can have significant side effects.[1] Emerging research has identified Catestatin (CST), a peptide derived from the prohormone Chromogranin A (CgA), as a novel candidate with therapeutic potential for hypertension.[2][3] This guide provides an objective comparison of this compound's performance against standard antihypertensive drugs, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in evaluating its potential.

Mechanism of Action: A Comparative Overview

This compound exhibits a pleiotropic mechanism of action, distinct from the targeted pathways of conventional hypertension drugs. Its primary functions include the inhibition of catecholamine secretion, direct vasodilation, and modulation of the central nervous system.[4][5][6]

This compound's Signaling Pathways

This compound's primary antihypertensive effect stems from its role as a non-competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[2][4] This action blocks the influx of sodium and calcium ions, thereby inhibiting the release of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) from chromaffin cells and adrenergic neurons.[5][7] Additionally, this compound promotes vasodilation by stimulating the release of histamine (B1213489) from mast cells and promoting the production of nitric oxide (NO) in endothelial cells.[4][8] It also exerts influence within the central nervous system, specifically in the brain stem, to enhance baroreceptor sensitivity, increase parasympathetic activity, and decrease sympathetic outflow.[6][9]

Catestatin_Signaling cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System & Vasculature NTS Nucleus of the Tractus Solitarius (NTS) Sympathetic Sympathetic Outflow NTS->Sympathetic Inhibits Parasympathetic Parasympathetic Activity NTS->Parasympathetic Increases Baroreflex Baroreflex Sensitivity NTS->Baroreflex Increases CST This compound CST->NTS Acts on nAChR Nicotinic Acetylcholine Receptors (nAChR) CST->nAChR Inhibits MastCell Mast Cells CST->MastCell Stimulates Endothelium Endothelial Cells CST->Endothelium Stimulates Catecholamine Catecholamine Release (Norepinephrine, Epinephrine) nAChR->Catecholamine BP Blood Pressure Catecholamine->BP Increases Histamine Histamine Release MastCell->Histamine Vasodilation Vasodilation Histamine->Vasodilation NO Nitric Oxide (NO) Production Endothelium->NO NO->Vasodilation Vasodilation->BP Decreases

Caption: this compound's multifaceted signaling pathways in blood pressure regulation.

Standard Hypertension Medications' Signaling Pathways

Conventional antihypertensive drugs act on more specific targets.[10][11]

  • ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[12][13]

  • ARBs block angiotensin II from binding to its receptors, preventing vasoconstriction.[14][15]

  • Beta-blockers reduce heart rate and contractility by blocking the effects of catecholamines on beta-adrenergic receptors in the heart.[10][13]

  • Calcium Channel Blockers (CCBs) inhibit calcium influx into vascular smooth muscle and cardiac cells, leading to vasodilation and reduced heart rate.[12][14]

  • Diuretics promote the excretion of sodium and water by the kidneys, reducing blood volume.[10]

Standard_HTN_Meds_Signaling cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_SNS Sympathetic Nervous System (SNS) cluster_Vascular Vascular Smooth Muscle cluster_Kidney Kidney AngI Angiotensin I ACE ACE AngI->ACE AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R ACE->AngII Vasoconstriction Vasoconstriction AT1R->Vasoconstriction BP Increased Blood Pressure Vasoconstriction->BP Catecholamines Catecholamines BetaReceptor Beta-Adrenergic Receptor (Heart) Catecholamines->BetaReceptor HeartRate Increased Heart Rate & Contractility BetaReceptor->HeartRate HeartRate->BP Calcium Ca2+ Influx CalciumChannel L-type Ca2+ Channel Calcium->CalciumChannel Contraction Muscle Contraction CalciumChannel->Contraction Contraction->BP Diuretics Diuretics NaH2O Na+ & H2O Reabsorption Diuretics->NaH2O Inhibit BloodVolume Blood Volume NaH2O->BloodVolume BloodVolume->BP ACEi ACE Inhibitors ACEi->ACE Block ARBs ARBs ARBs->AT1R Block BetaBlockers Beta-Blockers BetaBlockers->BetaReceptor Block CCBs Calcium Channel Blockers CCBs->CalciumChannel Block Experimental_Workflow_BP cluster_setup Phase 1: Induction & Treatment cluster_measurement Phase 2: Measurement (Day 28) cluster_analysis Phase 3: Analysis start Dahl Salt-Sensitive Rats (Day 0) induce Induce Hypertension (1% NaCl water) start->induce group Divide into Groups (Day 14) induce->group treat_cst Treat with CST-WT (50 µg/kg/day) group->treat_cst treat_ser Treat with CST-Ser (50 µg/kg/day) group->treat_ser treat_veh Treat with Vehicle group->treat_veh non_invasive Non-Invasive BP (Tail-Cuff) treat_cst->non_invasive treat_ser->non_invasive treat_veh->non_invasive invasive Invasive BP (Carotid Artery Cannulation) non_invasive->invasive Followed by analyze Statistical Analysis (Compare treatment vs. vehicle) invasive->analyze result Evaluate BP Reduction Efficacy analyze->result

References

A Comparative Guide to Catestatin Quantification: Radioimmunoassay vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of the pleiotropic peptide Catestatin (CST) is crucial for understanding its role in cardiovascular diseases, metabolic disorders, and inflammatory processes. This guide provides a comparative overview of two common analytical methods: radioimmunoassay (RIA) and mass spectrometry (MS), offering insights into their methodologies and applications.

Quantitative Data Summary

No studies presenting a direct quantitative cross-validation of this compound levels measured by both radioimmunoassay and mass spectrometry were identified. However, various studies report plasma this compound concentrations in different cohorts using immunoassays (ELISA or RIA), which provide an indication of the physiological and pathological ranges of this peptide.

ConditionThis compound Concentration (ng/mL)MethodReference
Healthy Controls4.5 (median)ELISA[1]
Patients with Adrenal Incidentalomas6.5 (median)ELISA[1]
Women7.0 (median)ELISA[1]
Men4.9 (median)ELISA[1]
Normotensive Subjects15.8 (median)ELISA[1]
Hypertensive Subjects5.6 (median)ELISA[1]
Subjects without Metabolic Syndrome25.7 (median)ELISA[1]
Subjects with Metabolic Syndrome5.2 (median)ELISA[1]

This compound Signaling Pathway

This compound, a peptide derived from Chromogranin A (CgA), exerts its effects through multiple signaling pathways, primarily by acting as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). This initial interaction triggers a cascade of downstream effects that regulate catecholamine release, cardiovascular function, and inflammatory responses.

Catestatin_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR Nicotinic Acetylcholine Receptor (nAChR) Depolarization ↓ Membrane Depolarization nAChR->Depolarization leads to VGCC Voltage-Gated Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx Beta_AR β-Adrenergic Receptor NO_Production ↑ NO Production Beta_AR->NO_Production stimulates CST This compound (CST) CST->nAChR inhibits CST->Beta_AR modulates ACh Acetylcholine (ACh) ACh->nAChR binds Catecholamine_Release ↓ Catecholamine Release Ca_influx->Catecholamine_Release triggers Depolarization->VGCC activates Vasodilation Vasodilation NO_Production->Vasodilation

This compound's primary mechanism of action.

Experimental Protocols

The following sections detail the generalized methodologies for the quantification of this compound using radioimmunoassay and mass spectrometry, as derived from published literature.

Radioimmunoassay (RIA) Protocol

Radioimmunoassay is a highly sensitive in vitro assay technique used to measure concentrations of antigens (for example, hormones in the blood) by use of antibodies.

Principle: RIA is a competitive binding assay. A known quantity of radiolabeled this compound (the "tracer") competes with the unlabeled this compound in the sample for a limited number of binding sites on a specific anti-Catestatin antibody. The amount of tracer bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.

Generalized Procedure:

  • Preparation of Standards and Samples: A series of standards with known concentrations of unlabeled this compound are prepared. Plasma or serum samples are collected and stored appropriately.

  • Antibody Coating: Polystyrene tubes are coated with a specific anti-Catestatin antibody.

  • Competitive Binding: A fixed amount of radiolabeled this compound (e.g., ¹²⁵I-labeled CST) is added to the antibody-coated tubes along with either the standard or the unknown sample.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Antigen: The antibody-bound (bound) this compound is separated from the unbound (free) this compound. This can be achieved by methods such as precipitation with a second antibody or solid-phase separation.

  • Counting: The radioactivity of the bound fraction is measured using a gamma counter.

  • Data Analysis: A standard curve is generated by plotting the percentage of tracer bound against the concentration of the unlabeled this compound standards. The concentration of this compound in the unknown samples is then determined by interpolating their bound tracer percentage on the standard curve.[2][3]

Mass Spectrometry (MS) Protocol

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It offers high specificity and the ability to identify different isoforms of a peptide. Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique often used for the analysis of biomolecules like peptides.

Principle: In a typical workflow, this compound is first isolated from the biological matrix. It is then mixed with a matrix material and ionized by a laser. The resulting ions are accelerated into a mass analyzer where they are separated based on their mass-to-charge ratio, allowing for identification and quantification.

Generalized Procedure:

  • Sample Preparation and Immunoprecipitation:

    • Plasma or tissue homogenates are subjected to initial fractionation, for example, by gel filtration, to separate low molecular weight peptides.

    • Aliquots of these fractions are then immunoprecipitated using an anti-Catestatin antibody to specifically isolate this compound.[2][4][5]

  • Elution and Desalting: The immunoprecipitated this compound is eluted and purified, often using a C-18 cartridge to remove interfering substances.[2][4][5]

  • MALDI Plate Spotting: The purified peptide solution is mixed with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target plate. The mixture is allowed to co-crystallize as the solvent evaporates.

  • Mass Spectrometric Analysis:

    • The target plate is inserted into the MALDI mass spectrometer.

    • A pulsed laser irradiates the sample spot, causing desorption and ionization of the this compound molecules.

    • The ions are accelerated by an electric field into the mass analyzer (e.g., a time-of-flight or TOF analyzer).

    • The mass-to-charge ratio of the ions is determined, and a mass spectrum is generated.

  • Data Analysis: The presence of this compound is confirmed by the detection of a peak at its expected molecular weight. Quantification can be achieved by comparing the peak intensity to that of a known amount of an internal standard.[2][4][5]

Experimental Workflow Comparison

The following diagram illustrates the general workflows for the quantification of this compound by RIA and MS.

Experimental_Workflow_Comparison cluster_RIA Radioimmunoassay (RIA) Workflow cluster_MS Mass Spectrometry (MS) Workflow RIA_Sample Plasma/Serum Sample RIA_Add Add Sample/Standard & Radiolabeled CST to Antibody-Coated Tubes RIA_Sample->RIA_Add RIA_Incubate Incubation (Competitive Binding) RIA_Add->RIA_Incubate RIA_Separate Separation of Bound/Free CST RIA_Incubate->RIA_Separate RIA_Count Gamma Counting RIA_Separate->RIA_Count RIA_Analyze Data Analysis (Standard Curve) RIA_Count->RIA_Analyze MS_Sample Plasma/Tissue Sample MS_Fractionate Fractionation (e.g., Gel Filtration) MS_Sample->MS_Fractionate MS_IP Immunoprecipitation with Anti-CST Antibody MS_Fractionate->MS_IP MS_Elute Elution & Desalting MS_IP->MS_Elute MS_MALDI MALDI Plate Spotting MS_Elute->MS_MALDI MS_Analyze MS Analysis MS_MALDI->MS_Analyze MS_Data Data Analysis MS_Analyze->MS_Data

Comparison of RIA and MS workflows.

References

Comparative Transcriptomics of Tissues from Catestatin-Treated vs. Control Animals: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic changes observed in tissues of animals treated with Catestatin (CST) versus control animals. The information is compiled from preclinical studies, offering insights into the molecular mechanisms underlying this compound's therapeutic effects, particularly its anti-inflammatory and cardioprotective properties.

Data Presentation: Summary of Quantitative Transcriptomic Data

Table 1: Differentially Expressed Genes in a Murine Model of Colitis Following this compound Treatment (In Vitro Macrophage Polarization)

GeneGene NameFunctionExpression Change in CST-Treated Group
Nos2 (iNOS)Nitric oxide synthase 2Pro-inflammatory enzymeDownregulated
Ccl2 (Mcp1)Chemokine (C-C motif) ligand 2Monocyte chemoattractantDownregulated
Il6Interleukin 6Pro-inflammatory cytokineDownregulated
Il1bInterleukin 1 betaPro-inflammatory cytokineDownregulated
TnfTumor necrosis factorPro-inflammatory cytokineDownregulated
Arg1Arginase 1M2 macrophage markerNo significant change
Chil3 (Ym1)Chitinase-like 3M2 macrophage markerNo significant change

Data synthesized from in vitro experiments on polarized macrophages which mimic the inflammatory environment of colitis.[1]

Table 2: Transcriptomic Changes in a Murine Model of Diastolic Dysfunction Following this compound Treatment

Gene CategoryRepresentative GenesFunctionExpression Change in CST-Treated Group
Mitochondrial Electron Transport ChainNduf family, Sdh family, Uqcr family, Cox family, Atp familyComponents of mitochondrial respiratory complexes I-VDownregulated

This table represents a summary of findings from a transcriptomic analysis of heart tissue, indicating a broad downregulation of genes involved in mitochondrial respiration.[2][3]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the transcriptomic effects of this compound.

Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

Animal Model: C57BL/6 mice are typically used to induce colitis.

Experimental Groups:

  • Control Group: Mice receiving standard drinking water and a vehicle control (e.g., phosphate-buffered saline, PBS).

  • DSS Group: Mice receiving DSS in their drinking water to induce colitis, along with a vehicle control.

  • DSS + this compound Group: Mice with DSS-induced colitis receiving this compound treatment.

This compound Administration: Human this compound (hCTS) is administered via intra-rectal (i.r.) injection at a dosage of 1.5 mg/kg/day for a period of 7 days.[1]

Tissue Collection: At the end of the treatment period, mice are euthanized, and colonic tissue is collected for RNA extraction.

RNA Sequencing Protocol (Representative):

  • RNA Extraction: Total RNA is isolated from colonic tissue samples using a commercial kit (e.g., RNeasy Plus Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq.

  • Bioinformatic Analysis: Raw sequencing reads are quality-controlled and trimmed. The reads are then aligned to the mouse reference genome (e.g., GRCm39). Gene expression is quantified, and differential expression analysis between the this compound-treated and control groups is performed using software packages like DESeq2 or edgeR. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are considered significantly differentially expressed.

Murine Model of Diastolic Dysfunction (Heart Failure with Preserved Ejection Fraction)

Animal Model: Diastolic dysfunction is induced in mice through transverse aortic constriction (TAC) combined with the implantation of a deoxycorticosterone acetate (B1210297) (DOCA) pellet.

Experimental Groups:

  • Sham Group: Mice undergoing a sham surgery without TAC or DOCA implantation, receiving a vehicle control.

  • TAC/DOCA Group: Mice subjected to TAC and DOCA implantation, receiving a vehicle control.

  • TAC/DOCA + this compound Group: Mice with induced diastolic dysfunction treated with this compound.

This compound Administration: Recombinant this compound is administered at a dose of 1.5 mg/kg/day.[2][3]

Tissue Collection: Following the treatment period, mice are euthanized, and heart tissue is excised for subsequent analysis.

RNA Sequencing Protocol (Representative):

  • RNA Extraction: Total RNA is extracted from the left ventricular tissue using a suitable method for cardiac tissue, such as TRIzol reagent, followed by purification with a column-based kit. RNA integrity is verified using a bioanalyzer.

  • Library Preparation: An RNA sequencing library is prepared using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This involves rRNA depletion, RNA fragmentation, cDNA synthesis, end-repair, A-tailing, adapter ligation, and PCR amplification.

  • Sequencing: Sequencing is performed on a platform like the Illumina HiSeq.

  • Bioinformatic Analysis: The analysis pipeline includes quality control of raw reads, alignment to the mouse reference genome, quantification of gene expression, and differential expression analysis to identify genes that are significantly up- or downregulated in the this compound-treated group compared to the control group.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways modulated by this compound, as identified in the literature.

Catestatin_Inflammation_Signaling CST This compound Receptor Receptor CST->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes JAK->STAT3 Phosphorylates DNA DNA pSTAT3_dimer->DNA Translocates & Binds ProInflammatory_Genes Pro-inflammatory Genes (e.g., Il6, Tnf) DNA->ProInflammatory_Genes Inhibits Transcription

This compound's Anti-Inflammatory Signaling via the STAT3 Pathway.

Catestatin_Cardioprotection_Signaling CST This compound Receptor Receptor CST->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Cardioprotection Cardioprotection (Cell Survival, Anti-apoptosis) pAkt->Cardioprotection Promotes

This compound's Cardioprotective Signaling via the PI3K/Akt Pathway.
Experimental Workflow

The following diagram provides a general overview of the experimental workflow for comparative transcriptomic analysis of this compound-treated animals.

Experimental_Workflow Animal_Model Animal Model (e.g., Colitis, Heart Failure) Treatment Treatment Groups (Control vs. This compound) Animal_Model->Treatment Tissue_Collection Tissue Collection (e.g., Colon, Heart) Treatment->Tissue_Collection RNA_Extraction RNA Extraction Tissue_Collection->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Bioinformatics Bioinformatic Analysis (Alignment, DEG Analysis) Sequencing->Bioinformatics Results Results (Differentially Expressed Genes, Pathway Analysis) Bioinformatics->Results

General Experimental Workflow for Comparative Transcriptomics.

References

A Comparative Analysis of the Vasodilatory Effects of Catestatin and Other Chromogranin A-Derived Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the vasodilatory properties of key chromogranin A-derived peptides, supported by experimental data and detailed methodologies.

Chromogranin A (CgA), an acidic protein found in the secretory granules of neuroendocrine cells, is a pro-hormone that gives rise to several biologically active peptides. Among these, a number have been identified to possess vasoactive properties, playing crucial roles in the regulation of vascular tone and blood pressure. This guide provides a comparative analysis of the vasodilatory effects of four key CgA-derived peptides: Catestatin, Vasostatin-1, Chromofungin, and Pancreastatin.

Comparative Vasodilatory Potency

The vasodilatory potencies of this compound and other CgA-derived peptides have been investigated in various experimental models. The following table summarizes the available quantitative data.

PeptideExperimental ModelVasoconstrictor AgentKey FindingsReference
This compound Human Dorsal Hand Vein (in vivo)Phenylephrine (B352888)Dose-dependent vasodilation, EC50 of ~30 nM in females.[1]
Vasostatin-1 (V1DP) Isolated Rat Arterial Smooth Muscle-Dose-dependent relaxation, EC50 of 2.34 nM.[2]
Vasostatin-1 (CGA 1-40) Isolated Bovine Coronary ArteriesMyogenic ToneConcentration-dependent dilation from 0.1 nM to 10 µM.[3]
Chromofungin --No direct quantitative data on vasodilation available. Cardioprotective effects are linked to the AKT/eNOS/cGMP/PKG pathway, suggesting a potential for vasodilation.[4]
Pancreastatin --No direct vasodilatory effect has been conclusively demonstrated. Effects on pancreatic blood flow appear to be secondary to its influence on exocrine secretion.[5]

Note: V1DP is a bioengineered fragment of Vasostatin-1.

Mechanisms of Action and Signaling Pathways

The vasodilatory effects of CgA-derived peptides are mediated by diverse and complex signaling pathways, often involving the endothelium and the production of nitric oxide (NO).

This compound

This compound induces vasodilation through multiple mechanisms:

  • Histamine (B1213489) Release: this compound stimulates mast cells to release histamine, a potent vasodilator. This action appears to be a primary contributor to its vasodilatory effect[6].

  • Nitric Oxide (NO) Synthesis: this compound promotes the synthesis of NO in endothelial cells. This process involves the activation of endothelial Nitric Oxide Synthase (eNOS)[7].

Catestatin_Vasodilation_Pathway This compound This compound Mast_Cell Mast Cell This compound->Mast_Cell Stimulates Endothelial_Cell Endothelial Cell This compound->Endothelial_Cell Acts on Histamine Histamine Mast_Cell->Histamine Releases Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Histamine->Vascular_Smooth_Muscle Acts on Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation eNOS eNOS Endothelial_Cell->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces NO->Vascular_Smooth_Muscle Diffuses to

This compound-induced vasodilation pathways.
Vasostatin-1

Vasostatin-1-mediated vasodilation is also linked to endothelial-dependent mechanisms:

  • Nitric Oxide (NO) Dependence: The vasodilatory action of Vasostatin-1 is largely dependent on the production of NO by eNOS[2][8].

  • G-protein and K+ Channel Involvement: Studies suggest the involvement of pertussis toxin-sensitive Gαi subunits and the activation of K+ channels in the signaling cascade[2][9].

Vasostatin1_Vasodilation_Pathway Vasostatin1 Vasostatin-1 Endothelial_Cell Endothelial Cell Vasostatin1->Endothelial_Cell G_protein Gαi subunit Endothelial_Cell->G_protein Activates K_Channel K+ Channels G_protein->K_Channel Activates eNOS eNOS K_Channel->eNOS Leads to activation of NO Nitric Oxide (NO) eNOS->NO Produces Vascular_Smooth_Muscle Vascular Smooth Muscle Cell NO->Vascular_Smooth_Muscle Diffuses to Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation

Vasostatin-1-induced vasodilation pathway.
Chromofungin

While direct evidence for Chromofungin-induced vasodilation is limited, its known cardioprotective effects are mediated by the AKT/eNOS/cGMP/PKG pathway [4]. This pathway is a well-established cascade leading to NO production and subsequent vasodilation, suggesting a plausible mechanism for Chromofungin's potential vascular effects.

Pancreastatin

Current research has not provided strong evidence for a direct vasodilatory role for Pancreastatin. Its observed effects on pancreatic blood flow are considered to be an indirect consequence of its inhibitory action on pancreatic exocrine secretion, which in turn reduces the metabolic demand and blood flow to the pancreas[5].

Experimental Protocols

The following are summaries of key experimental methods used to assess the vasodilatory effects of these peptides.

Dorsal Hand Vein Vasodilation Assay (in vivo)

This technique allows for the direct measurement of venous tone in humans.

  • Subject Preparation: A 20-gauge catheter is inserted into a dorsal hand vein for drug infusion, and a contralateral vein is cannulated for blood sampling. The hand is placed in a heated, transparent box to maintain a constant temperature.

  • Vein Diameter Measurement: The diameter of the vein is measured using a high-resolution ultrasonic probe.

  • Vasoconstriction: A stable vasoconstriction is induced by continuous infusion of a vasoconstrictor, typically phenylephrine.

  • Peptide Infusion: The peptide of interest is infused at increasing concentrations.

  • Data Analysis: The change in vein diameter from the pre-constricted state is measured at each peptide concentration to generate a dose-response curve.

Dorsal_Hand_Vein_Assay cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis Catheter_Insertion Catheter Insertion Hand_Warming Hand Warming Catheter_Insertion->Hand_Warming Baseline_Diameter Measure Baseline Diameter Hand_Warming->Baseline_Diameter Induce_Vasoconstriction Induce Vasoconstriction Baseline_Diameter->Induce_Vasoconstriction Infuse_Peptide Infuse Peptide (Dose-Response) Induce_Vasoconstriction->Infuse_Peptide Measure_Diameter_Change Measure Diameter Change Infuse_Peptide->Measure_Diameter_Change Generate_Curve Generate Dose-Response Curve Measure_Diameter_Change->Generate_Curve Calculate_EC50 Calculate EC50 Generate_Curve->Calculate_EC50

Workflow for the dorsal hand vein vasodilation assay.
Isolated Aortic Ring Vasorelaxation Assay (ex vivo)

This classic pharmacology technique assesses the direct effect of substances on vascular smooth muscle tone.

  • Tissue Preparation: The thoracic aorta is excised from a laboratory animal (e.g., rat, rabbit) and cleaned of surrounding connective tissue. It is then cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C. The rings are connected to an isometric force transducer.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension. They are then pre-contracted with a vasoconstrictor agent like phenylephrine or potassium chloride.

  • Peptide Addition: Once a stable contraction is achieved, the peptide is added to the organ bath in a cumulative manner to obtain a concentration-response curve.

  • Data Recording and Analysis: The relaxation of the aortic ring is recorded as a decrease in tension. The percentage of relaxation is calculated relative to the pre-contracted tension.

Aortic_Ring_Assay cluster_0 Tissue Preparation cluster_1 Experiment Setup cluster_2 Data Acquisition & Analysis Aorta_Excision Aorta Excision Ring_Preparation Cut into Rings Aorta_Excision->Ring_Preparation Mount_in_Organ_Bath Mount in Organ Bath Ring_Preparation->Mount_in_Organ_Bath Equilibration Equilibration Mount_in_Organ_Bath->Equilibration Pre_contraction Pre-contraction Equilibration->Pre_contraction Add_Peptide Add Peptide (Cumulative Doses) Pre_contraction->Add_Peptide Record_Relaxation Record Relaxation Add_Peptide->Record_Relaxation Analyze_Data Analyze Data & Plot Curve Record_Relaxation->Analyze_Data

Workflow for the isolated aortic ring vasorelaxation assay.

Conclusion

The chromogranin A-derived peptides, particularly this compound and Vasostatin-1, are potent vasodilators with complex and distinct mechanisms of action. This compound's effects are notably mediated by histamine release and NO production, while Vasostatin-1 primarily acts through an NO-dependent pathway involving G-proteins and K+ channels. While Chromofungin shows promise as a potential vasodilator through its engagement with the eNOS pathway, further direct evidence is required. Pancreastatin, in contrast, does not appear to possess direct vasodilatory properties. This comparative analysis provides a valuable resource for researchers and drug development professionals exploring the therapeutic potential of these endogenous peptides in cardiovascular diseases. Further investigation into the nuanced signaling pathways and a head-to-head comparison of the vasodilatory potency of the full spectrum of CgA-derived peptides will be crucial for advancing their clinical applications.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Catestatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of bioactive peptides like Catestatin is paramount for both personal safety and the integrity of experimental outcomes. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound, ensuring a secure laboratory environment.

Hazard Identification and Risk Assessment

This compound is a cationic and hydrophobic peptide derived from the neuroendocrine protein chromogranin A.[1] While safety data sheets indicate that this compound is not classified as a hazardous substance and does not have known sensitizing effects, it is prudent to treat it as a potentially hazardous chemical, as its full toxicological properties may not be extensively documented.[2][3][4] Potential risks include mild irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to prevent exposure when handling this compound.[5] The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesChemical-resistant, disposable nitrile gloves.To prevent skin contact with the peptide.[2]
Eye Protection Safety Glasses/GogglesANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or aerosols.[2]
Body Protection Lab CoatA clean, buttoned lab coat made of a suitable material like cotton or a polyester-cotton blend.To protect skin and clothing from contamination.[4]
Respiratory Protection RespiratorA NIOSH-approved respirator (e.g., N95) should be used when handling the lyophilized powder to avoid inhalation.[2]To prevent inhalation of the peptide powder, which can cause respiratory irritation.[3]

Operational Plan: From Receipt to Experimentation

A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the packaging for any signs of damage or leakage.

  • Storage of Lyophilized Powder: Store the lyophilized this compound powder in a tightly sealed container at -20°C or -80°C for long-term stability.[6][7]

  • Storage of Reconstituted Solutions: For short-term use, reconstituted this compound solutions can be stored at 2-8°C. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the peptide solution into single-use quantities and store them at -20°C or colder.[6][8]

Reconstitution of Lyophilized Peptide
  • Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent moisture condensation.

  • Solvent Addition: Reconstitute the peptide using a sterile, appropriate solvent (e.g., sterile water or a buffer). To avoid damaging the peptide, gently run the solvent down the side of the vial rather than directly onto the powder.[9]

  • Mixing: Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, which can cause the peptide to degrade.

Experimental Handling
  • Designated Area: Conduct all handling of this compound in a designated and clean workspace, such as a chemical fume hood or a biological safety cabinet, to minimize exposure and prevent contamination.[3]

  • Aseptic Technique: Use sterile equipment and aseptic techniques to maintain the integrity of the peptide and the experiment.

  • Avoid Aerosol Generation: Handle the peptide in a manner that minimizes the generation of dust or aerosols.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.[10] Treat all peptide waste as laboratory chemical waste.[8]

Waste Segregation
  • Solid Waste: Collect all solid waste contaminated with this compound, such as empty vials, pipette tips, and contaminated gloves, in a designated, clearly labeled, and leak-proof hazardous waste container.[4]

  • Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and experimental residues, in a separate, clearly labeled, and leak-proof hazardous waste container.[4] Never pour peptide solutions down the drain.[8]

Decontamination and Disposal
  • Consult EHS: It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols on chemical waste disposal.[10]

  • Chemical Inactivation (if required): Depending on institutional guidelines, chemical inactivation of the peptide waste may be necessary before disposal. This typically involves hydrolysis with a strong acid or base.[4]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management service.[6]

Visualizing the Workflow and Safety Hierarchy

To further clarify the procedural flow and safety considerations, the following diagrams illustrate the key workflows and logical relationships in handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive & Inspect Store Store at -20°C/-80°C Receive->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Reconstitute Reconstitute Peptide Equilibrate->Reconstitute Experiment Perform Experiment Reconstitute->Experiment Segregate Segregate Waste Experiment->Segregate Decontaminate Decontaminate/Inactivate Segregate->Decontaminate Dispose Dispose via EHS Decontaminate->Dispose

Caption: Workflow for Handling and Disposing of this compound.

G Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Least Effective)

Caption: Hierarchy of Safety Controls for Peptide Handling.

References

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